Technical Documentation Center

Fmoc-D-4-Bromophenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-4-Bromophenylalanine
  • CAS: 198545-76-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Fmoc-D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(9-Fluorenylmethoxycarbonyl)-D-4-bromop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(9-Fluorenylmethoxycarbonyl)-D-4-bromophenylalanine (Fmoc-D-4-Bromophenylalanine). This non-canonical amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated aromatic side chain to modulate the biological and physical properties of peptides.

Core Chemical and Physicochemical Properties

Fmoc-D-4-Bromophenylalanine is a white to off-white crystalline powder.[1] Its core properties are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 198545-76-5[1]
Molecular Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.3 g/mol [1]
Appearance White to off-white powder or white amorphous powder[1]
Purity Typically ≥98% (by HPLC)[1]
Melting Point 170 - 177 °C[1]
Optical Rotation [α]²⁰/D = +20 to +26° (c=1 in DMF)[1]
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP); insoluble in water.[2]
Storage Conditions Store at 0 - 8 °C in a dry, sealed container.[1]

Spectroscopic and Analytical Data

Detailed, experimentally-derived spectroscopic data for Fmoc-D-4-Bromophenylalanine is not consistently available in public databases. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for definitive spectra. However, based on the chemical structure and data for analogous compounds, the following are the expected spectroscopic characteristics:

Predicted ¹H and ¹³C NMR Data

While a definitive, experimentally-verified spectrum for Fmoc-D-4-Bromophenylalanine is not publicly available, the expected chemical shifts can be predicted based on the structure:

  • ¹H NMR: The protons on the fluorenyl (Fmoc) group are expected to appear in the aromatic region, typically between 7.3 and 7.9 ppm. The aromatic protons of the 4-bromophenyl ring would likely be visible as two distinct doublets in the range of 7.0-7.5 ppm. The α-proton and β-protons of the amino acid backbone are anticipated to resonate in the 3.0-4.7 ppm range.[2]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-175 ppm. The various aromatic carbons of the Fmoc and bromophenyl groups would appear between 120-145 ppm, with the carbon atom directly bonded to the bromine atom being significantly shifted. The α-carbon signal is typically found around 55-60 ppm.[2]

Mass Spectrometry

The monoisotopic mass of Fmoc-D-4-Bromophenylalanine is 465.05757 Da.[3] A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a distinctive M and M+2 isotopic pattern for any molecular ion or fragment containing the bromine atom, with the two peaks having a roughly 1:1 intensity ratio and being separated by approximately 2 Da. This unique signature is a powerful tool for confirming the incorporation of 4-bromophenylalanine into a peptide sequence.[4]

Experimental Protocols

The primary application of Fmoc-D-4-Bromophenylalanine is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual incorporation of a single Fmoc-D-4-Bromophenylalanine residue onto a resin-bound peptide chain. The protocol is based on established methods for similar amino acid derivatives.[5][6]

Materials
  • Fmoc-D-4-Bromophenylalanine

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Coupling reagents:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

    • or DIC (N,N'-Diisopropylcarbodiimide) / HOBt

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar, based on the peptide sequence.

  • Cold diethyl ether for precipitation

Protocol for a Single Coupling Cycle

This protocol outlines the manual synthesis on a 0.1 mmol scale.

  • Resin Swelling and Preparation:

    • Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

    • If using a pre-loaded resin, proceed to step 3.

    • If using a naked resin (e.g., Rink Amide), perform the initial Fmoc deprotection by treating with 20% piperidine in DMF for 20 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-D-4-Bromophenylalanine:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-D-4-Bromophenylalanine and 3-4 equivalents of the chosen coupling reagent (e.g., HATU) in DMF.

    • Add 6-8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended.

  • Washing:

    • After the coupling reaction is complete (as can be monitored by a Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to prepare for the next coupling cycle or final deprotection.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The incorporation of D-4-bromophenylalanine into a peptide sequence offers several strategic advantages in drug discovery and chemical biology:

  • Modulation of Protein-Protein Interactions (PPIs): The bulky and electronegative bromine atom can enhance binding affinity and specificity by forming halogen bonds or altering hydrophobic interactions at protein interfaces.[5] A prominent example is in the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology. Peptides that mimic the p53 binding domain can be modified with 4-bromophenylalanine to improve their inhibitory activity against MDM2.[5]

  • Increased Proteolytic Stability: The use of a D-amino acid, such as D-4-bromophenylalanine, can significantly increase the resistance of the peptide to degradation by proteases, thereby extending its in vivo half-life.

  • Structural Probe: The heavy bromine atom can serve as a useful tool in X-ray crystallography for phasing, aiding in the determination of the three-dimensional structure of peptide-protein complexes.[7]

  • Handle for Further Chemical Modification: The bromophenyl group can be a site for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex peptide architectures or for conjugation to other molecules.[7]

Signaling Pathway and Experimental Workflow Visualizations

Inhibition of the p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2, which binds to p53 and targets it for ubiquitination and proteasomal degradation. Peptides containing D-4-bromophenylalanine can be designed to mimic the p53 binding domain, thereby inhibiting the p53-MDM2 interaction and reactivating p53's tumor-suppressing functions.

p53_MDM2_inhibition cluster_normal Normal Cellular Regulation cluster_inhibition Inhibition by D-4-Br-Phe Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitinates Ub Ubiquitin p53_active Active p53 Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis Promotes MDM2_inhibited MDM2 MDM2_inhibited->p53_active Binding Blocked D_Br_Phe_Peptide D-4-Br-Phe Peptide D_Br_Phe_Peptide->MDM2_inhibited Inhibits

Caption: Inhibition of the p53-MDM2 interaction by a D-4-Bromophenylalanine-containing peptide.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for synthesizing a peptide containing Fmoc-D-4-Bromophenylalanine using SPPS.

SPPS_Workflow start Start with Resin Support deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple Fmoc-D-4-Br-Phe-OH (Coupling Reagents, DIPEA in DMF) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 repeat Repeat for Next Amino Acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) & Analysis (Mass Spec) cleavage->purification

Caption: General workflow for the solid-phase peptide synthesis of a peptide containing D-4-Bromophenylalanine.

References

Exploratory

Fmoc-D-4-Bromophenylalanine CAS number and molecular weight.

An In-depth Technical Guide to Fmoc-D-4-Bromophenylalanine For Researchers, Scientists, and Drug Development Professionals Core Compound Information N-α-(9-Fluorenylmethoxycarbonyl)-D-4-bromophenylalanine (Fmoc-D-4-Bromo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

N-α-(9-Fluorenylmethoxycarbonyl)-D-4-bromophenylalanine (Fmoc-D-4-Bromophenylalanine) is a halogenated, unnatural amino acid derivative widely utilized as a building block in peptide synthesis. The incorporation of a bromine atom onto the phenyl ring of D-phenylalanine offers unique steric and electronic properties. These characteristics are leveraged by researchers to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of synthetic peptides. Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of peptides with novel functionalities.[1][2][3][4]

The D-configuration of this amino acid is particularly significant for enhancing peptide resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life.[5]

Physicochemical Properties

The fundamental properties of Fmoc-D-4-Bromophenylalanine are summarized below.

PropertyValueReferences
CAS Number 198545-76-5[1][2][6][7]
Molecular Formula C₂₄H₂₀BrNO₄[1][2]
Molecular Weight 466.3 g/mol [1][8]
Appearance White to off-white powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 170 - 177 °C[1]
Synonyms Fmoc-D-Phe(4-Br)-OH, Fmoc-p-bromo-D-Phe-OH[1][2]

Applications in Peptide and Drug Development

The strategic incorporation of Fmoc-D-4-Bromophenylalanine into peptide sequences offers several advantages in the development of novel therapeutics and research tools.

  • Enhanced Binding Affinity: The bromine atom can participate in halogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially increasing the binding affinity and specificity of the peptide.[1][9]

  • Improved Stability: The D-amino acid configuration confers resistance to proteolytic degradation, while the bulky bromophenyl group can also contribute to improved metabolic stability.[5]

  • Modulation of Protein-Protein Interactions (PPIs): It is used in the design of peptide-based inhibitors for therapeutically relevant targets, such as the p53-MDM2 interaction, which is critical in oncology.[9]

  • Post-Synthetic Modification Handle: The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. This allows for the introduction of diverse functional groups, such as fluorescent tags or other aryl moieties, after the peptide has been synthesized.[3]

  • Structural Biology: The heavy bromine atom can be useful in X-ray crystallography studies, providing an anomalous signal that aids in solving phase problems.[3]

Experimental Protocols

The primary application of Fmoc-D-4-Bromophenylalanine is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed, generalized protocol for its incorporation into a peptide chain.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The SPPS process is cyclical, involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

spss_workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-D-4-Br-Phe-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Wash2->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

General workflow for Fmoc solid-phase peptide synthesis.
Detailed Manual SPPS Protocol (0.1 mmol scale)

This protocol outlines the manual steps for incorporating a single Fmoc-D-4-Bromophenylalanine residue.

Materials:

  • Resin (e.g., Rink Amide for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% v/v in DMF)

  • Fmoc-D-4-Bromophenylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.[1][4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.[4]

    • Add DIEA (6 equivalents, 0.6 mmol) to the solution to pre-activate the amino acid.[1][4]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1][4]

    • Optional: Monitor coupling completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates successful coupling.[4]

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[10]

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, then Dichloromethane (DCM), and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9][10]

    • Filter to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[1][10]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Expected Yields and Purity

The efficiency of each step is critical for the overall success of the synthesis.

Process StageMetricExpected ValueNotes
SPPS CouplingCoupling Efficiency>99%Monitored by Kaiser test. May require longer coupling times or double coupling for difficult sequences.[3][8]
HPLC PurificationFinal Peptide Purity>95% or >98%Achievable with standard reversed-phase HPLC protocols.[3]
Suzuki CouplingConversion Rate60-90%For post-synthetic modification. Highly dependent on catalyst, base, and substrate.[3]

Impact on Biological Signaling Pathways

Incorporating 4-bromophenylalanine can modulate a peptide's interaction with its biological target, thereby affecting downstream signaling. A well-studied example is the neuropeptide Substance P, which binds to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[2] Modifying Substance P with 4-bromophenylalanine can alter its binding affinity and subsequent signaling cascade.[2]

signaling_pathway ligand Substance P Analog (with 4-Br-Phe) receptor NK-1 Receptor (GPCR) ligand->receptor Binding g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response (e.g., Neuronal Excitation, Inflammation) ca_release->response pkc->response

Simplified signaling pathway of a Substance P analog.[2]

References

Exploratory

The Strategic Incorporation of Fmoc-D-4-Bromophenylalanine in Modern Peptide Synthesis: A Technical Guide

Introduction In the landscape of peptide-based drug discovery and chemical biology, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics and research tools with enhanced properties. Amo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of peptide-based drug discovery and chemical biology, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics and research tools with enhanced properties. Among these, Fmoc-D-4-Bromophenylalanine, an N-α-Fmoc-protected derivative of 4-bromo-D-phenylalanine, has emerged as a particularly versatile building block. Its incorporation into peptide sequences introduces a unique combination of steric and electronic properties conferred by the D-configuration and the bromine substituent. The D-amino acid structure enhances peptide stability by increasing resistance to enzymatic degradation.[1] The bromine atom not only modulates the physicochemical properties of the peptide but also serves as a reactive handle for post-synthetic modifications, significantly expanding the accessible chemical space.[2][3]

This technical guide provides an in-depth overview of the applications, synthesis protocols, and key considerations for utilizing Fmoc-D-4-Bromophenylalanine in solid-phase peptide synthesis (SPPS), aimed at researchers, scientists, and drug development professionals.

Core Applications

The introduction of a 4-bromo-D-phenylalanine residue into a peptide sequence offers several strategic advantages:

  • Enhanced Biological Stability: The incorporation of a D-amino acid disrupts the natural L-amino acid sequence recognized by proteases, significantly improving the peptide's resistance to enzymatic degradation and extending its in-vivo half-life.[1]

  • Modulation of Protein-Protein Interactions (PPIs): The bulky and electronegative bromine atom can enhance binding affinity and specificity at protein interfaces.[4] This is achieved through favorable interactions such as halogen bonding and altered hydrophobic contacts.[5][6] A prominent example is in the development of peptide-based inhibitors for the p53-MDM2 interaction, a critical target in oncology, where modification with 4-bromophenylalanine can improve inhibitory activity.[4]

  • Chemical Handle for Post-Synthetic Diversification: The aryl bromide serves as a versatile precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][7] This allows for the late-stage introduction of a wide array of aryl groups, enabling the creation of peptide libraries with diverse functionalities and properties from a single brominated precursor.[7]

  • Structural Probe and Conformational Control: The heavy bromine atom can serve as a useful anomalous signal for phasing in X-ray crystallography studies, aiding in the determination of peptide and protein structures.[3] Furthermore, the steric bulk of the D-amino acid can be used to induce specific turns or secondary structures, thereby constraining the peptide's conformation to a more bioactive form.[1][8]

Quantitative Data on Synthesis and Physicochemical Properties

The efficiency of incorporating Fmoc-D-4-Bromophenylalanine is comparable to other sterically hindered amino acids, with high coupling efficiencies achieved using modern reagents. The primary impact of the modification is observed in the physicochemical properties of the final peptide.

Table 1: General Comparison of Common Coupling Reagents in Fmoc-SPPS
Coupling Reagent ClassExamplesTypical Coupling TimeTypical Efficiency (%)Notes
Uronium/Aminium HBTU, HCTU, HATU15-60 min>99%Highly efficient and fast. HATU is particularly effective for hindered couplings.[4]
Phosphonium Salts PyBOP, PyAOP30-120 min>99%Very effective with a lower risk of racemization for sensitive residues.[4]
Carbodiimides DIC/HOBt, DIC/Oxyma60-240 min98-99.5%Cost-effective but generally slower. Requires an additive to suppress side reactions.[4]
Data is representative for standard syntheses and may vary based on sequence and conditions.[4]
Table 2: Comparative Physicochemical Properties of Phenylalanine Analogs in a Model Peptide
PropertyPeptide with PhePeptide with Phe(4-F)Peptide with Phe(4-Cl)Peptide with Phe(4-Br)
Crude Purity (%) 92908887
Final Yield after HPLC (%) 35323028
Aqueous Solubility (mg/mL at pH 7.4) 1.21.10.90.8
RP-HPLC Retention Time (minutes) 15.215.816.517.1
Data is hypothetical and for illustrative purposes to show trends. Actual results will vary based on the full peptide sequence and analytical conditions.[9] As expected, hydrophobicity, indicated by the longer RP-HPLC retention time, increases with the size of the halogen atom, which can lead to a decrease in aqueous solubility.[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide containing a D-4-Bromophenylalanine residue on a 0.1 mmol scale using standard Fmoc/tBu chemistry.[5][10]

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[5]

  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature, then drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.[9]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A qualitative Kaiser test should be performed to confirm the presence of free primary amines (a positive test results in a dark blue color).[11]

3. Amino Acid Coupling (Incorporation of Fmoc-D-4-Bromophenylalanine):

  • In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-4 equivalents) in DMF.

  • Add Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the amino acid. Allow the mixture to pre-activate for 1-2 minutes.[4]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For a sterically hindered amino acid like Fmoc-D-4-Bromophenylalanine, extending the coupling time or performing a double coupling may be necessary to ensure the reaction goes to completion.[11]

  • After coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times). A Kaiser test should now be negative (yellow beads), indicating complete coupling.[11]

4. Capping (Optional):

  • To block any unreacted N-terminal amines and prevent deletion sequences, a capping step can be performed.

  • Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

  • Add the solution to the resin and agitate for 15-30 minutes.[5]

  • Drain and wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.[5]

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4]

Start Start: Swell Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash_1 Wash (DMF) Fmoc_Deprotect->Wash_1 Kaiser_1 Kaiser Test (Positive?) Wash_1->Kaiser_1 Kaiser_1->Fmoc_Deprotect No Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Kaiser_1->Coupling Yes Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_2 Kaiser Test (Negative?) Wash_2->Kaiser_2 Last_AA Last Amino Acid? Kaiser_2->Last_AA Yes Double_Couple Repeat Coupling or Extend Time Kaiser_2->Double_Couple No Last_AA:e->Fmoc_Deprotect:w No Cleavage Cleavage & Deprotection (TFA Cocktail) Last_AA->Cleavage Yes Purification Precipitation, Purification (Ether, RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End End: Pure Peptide Analysis->End Double_Couple->Wash_2

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a purified peptide containing a 4-bromophenylalanine residue.[3][7]

1. Reagent Preparation:

  • Dissolve the purified, lyophilized peptide containing the 4-bromophenylalanine residue in a suitable solvent mixture (e.g., THF and ethylene glycol (10:1) or an aqueous buffer system, depending on peptide solubility).[7] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Setup:

  • To the peptide solution, add the aryl boronic acid (1.5-3 equivalents).

  • Add a palladium catalyst (e.g., PdCl2(dppf) or Pd(PPh3)4, 0.1-0.2 equivalents).

  • Add an aqueous solution of a base (e.g., Na2CO3 or K2CO3, 2-4 equivalents).[3][7]

3. Reaction Execution:

  • Heat the reaction mixture to a temperature ranging from 37°C to 80°C. The optimal temperature depends on the catalyst and substrates.[3][7]

  • Allow the reaction to proceed for 2-24 hours.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry to check for the consumption of the starting peptide and the formation of the desired cross-coupled product.

4. Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a dilute acid (e.g., 0.1% TFA) to quench the reaction.

  • Purify the resulting bi-aryl peptide using preparative RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting material.

  • Confirm the identity and purity of the final product by mass spectrometry.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Peptide Peptide-Phe(4-Br) Plus + BoronicAcid Aryl Boronic Acid (R-B(OH)2) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Base Aqueous Base (e.g., Na2CO3) Solvent Solvent + Heat Product Bi-aryl Peptide (Peptide-Phe-Aryl) Plus->Product  Suzuki-Miyaura  Coupling

Caption: Suzuki-Miyaura cross-coupling on a 4-bromophenylalanine-containing peptide.

Application Showcase: Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. Small peptides derived from the p53 transactivation domain can act as inhibitors, but often suffer from poor stability and cell permeability. Incorporating Fmoc-D-4-Bromophenylalanine can address these limitations.

  • Enhanced Affinity: The 4-bromophenylalanine residue can be positioned to interact with hydrophobic pockets on the MDM2 surface, with the bromine atom potentially forming halogen bonds to enhance binding affinity.[4]

  • Increased Stability: The D-amino acid configuration protects the peptide from proteolytic degradation within the cell.[1]

p53 p53 Interaction p53-MDM2 Complex p53->Interaction Binds MDM2 MDM2 MDM2->Interaction Binds Degradation p53 Degradation Interaction->Degradation Leads to Apoptosis Tumor Suppression (Apoptosis) Degradation->Apoptosis Prevents Peptide Inhibitor Peptide with D-Phe(4-Br) Peptide->MDM2 Binds & Blocks p53 Site

Caption: Inhibition of the p53-MDM2 interaction by a peptide containing D-4-Bromophenylalanine.

Conclusion

Fmoc-D-4-Bromophenylalanine is a powerful and versatile tool in peptide chemistry. Its incorporation via standard Fmoc-SPPS protocols enables the strategic modification of peptides to enhance their therapeutic potential. The D-configuration provides a crucial defense against enzymatic degradation, while the bromo-substituent offers a means to fine-tune binding interactions and serves as a versatile handle for post-synthetic diversification. The continued application of this and other non-canonical amino acids is poised to advance the fields of drug discovery, chemical biology, and materials science.

References

Foundational

Unlocking Protein-Protein Interactions: A Technical Guide to Fmoc-D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract The study of protein-protein interactions (PPIs) is paramount in modern drug discovery and molecular biology. The development of sophisticated mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-protein interactions (PPIs) is paramount in modern drug discovery and molecular biology. The development of sophisticated molecular tools is crucial for dissecting these complex networks. This technical guide focuses on Fmoc-D-4-Bromophenylalanine, a non-canonical amino acid, as a powerful tool for investigating and modulating PPIs. The incorporation of this unique amino acid into synthetic peptides offers distinct advantages, including enhanced proteolytic stability due to its D-configuration and the introduction of a bromine atom that can serve as a versatile biophysical probe and modulator of binding affinity. This document provides an in-depth overview of its applications, detailed experimental protocols for its incorporation and subsequent analysis, and quantitative data to guide researchers in its effective utilization.

Introduction: The Strategic Advantage of Fmoc-D-4-Bromophenylalanine

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Peptide-based inhibitors have emerged as a promising therapeutic modality to target PPIs due to their high specificity and large interaction surfaces. However, native L-peptides are often hampered by poor metabolic stability, limiting their therapeutic potential.

The strategic incorporation of Fmoc-D-4-Bromophenylalanine into peptide sequences addresses these challenges. The D-enantiomer confers significant resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the peptide.[1][2] Furthermore, the bromine atom at the para position of the phenyl ring introduces unique steric and electronic properties.[1] This halogenation can enhance binding affinity through halogen bonding and other non-covalent interactions, and the heavy bromine atom can serve as a valuable probe in biophysical studies such as X-ray crystallography.[3]

This guide will provide a comprehensive framework for the use of Fmoc-D-4-Bromophenylalanine, from the initial solid-phase peptide synthesis to the detailed characterization of its impact on protein-protein interactions.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-D-4-Bromophenylalanine is presented in the table below.

PropertyValue
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-bromophenyl)propanoic acid
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.33 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-D-4-Bromophenylalanine into peptides and the subsequent analysis of their interaction with target proteins.

Solid-Phase Peptide Synthesis (SPPS) of a D-4-Bromophenylalanine-Containing Peptide

The following is a standard protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-D-4-Bromophenylalanine. This protocol is exemplified for a 0.1 mmol scale synthesis on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-4-Bromophenylalanine

  • Other Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for Fmoc-D-4-Bromophenylalanine and other amino acids):

    • In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (as in step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS:

ParameterRepresentative ValueNotes
Coupling Efficiency >99%Can be monitored by UV absorbance of the Fmoc group upon deprotection.[4]
Crude Peptide Purity 50-80%Dependent on peptide length and sequence.
Final Peptide Yield (post-purification) 10-40%Highly variable based on peptide properties and purification efficiency.[5]
Biophysical Characterization of Peptide-Protein Interactions

This assay measures the binding of a small fluorescently labeled peptide to a larger protein partner.

Materials:

  • Fluorescently labeled peptide (e.g., with FITC or TAMRA) containing D-4-Bromophenylalanine.

  • Purified target protein.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Black, low-volume 384-well plates.

  • A plate reader with fluorescence polarization capabilities.

Protocol:

  • Determine Optimal Fluorescent Peptide Concentration: Serially dilute the fluorescently labeled peptide in the assay buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal (typically in the low nanomolar range).[6]

  • Binding Assay:

    • In the wells of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide.

    • Add increasing concentrations of the target protein.

    • Incubate at room temperature for 30-60 minutes to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on the plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

SPR provides real-time, label-free kinetics of peptide-protein interactions.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (ligand).

  • Peptide containing D-4-Bromophenylalanine (analyte).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.[7]

  • Analyte Injection: Inject a series of concentrations of the D-4-Bromophenylalanine-containing peptide over the immobilized protein surface.[8]

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9]

Representative Quantitative Binding Data for D-Peptide Inhibitors:

InteractionD-Peptide InhibitorBinding Affinity (Kd)Technique
p53-MDM2ᴰPMI-α219 nMSPR[10]
p53-MDM2ᴰPMI-γ53 nMSPR[10]
p53-MDM2ᴰPMI-δ220 pMSPR[9]
Cell-Based Assay for Functional Activity

To assess the biological activity of a peptide inhibitor targeting an intracellular PPI like p53-MDM2, a cell-based assay is essential.

This assay measures the ability of the peptide inhibitor to disrupt the p53-MDM2 interaction and activate p53-dependent transcription.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., MCF-7).

  • A reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • The D-4-Bromophenylalanine-containing peptide inhibitor (potentially conjugated to a cell-penetrating peptide).

  • Luciferase assay reagent.

  • A luminometer.

Protocol:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate and transfect them with the p53-reporter plasmid.

  • Peptide Treatment: After 24 hours, treat the cells with increasing concentrations of the peptide inhibitor.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[11]

  • Data Analysis: Plot the fold-change in luciferase activity relative to untreated cells against the peptide concentration to determine the EC50.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a peptide containing Fmoc-D-4-Bromophenylalanine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_functional Functional Validation synthesis SPPS with Fmoc-D-4-Br-Phe cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification binding_assay Binding Assay (FP or SPR) purification->binding_assay kd_determination Determine Kd binding_assay->kd_determination cell_assay Cell-Based Assay binding_assay->cell_assay ec50_determination Determine EC50 cell_assay->ec50_determination

Caption: General workflow from synthesis to functional validation.

p53-MDM2 Signaling Pathway

The p53-MDM2 interaction is a critical regulatory node in the cell cycle and a prime target for therapeutic intervention. The following diagram illustrates this pathway.

p53_mdm2_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) stress->p53 activates mdm2 MDM2 (E3 Ubiquitin Ligase) p53->mdm2 transcriptionally activates proteasome Proteasome p53->proteasome degraded by cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest induces apoptosis Apoptosis p53->apoptosis induces mdm2->p53 ubiquitinates for degradation inhibitor D-4-Br-Phe Peptide Inhibitor inhibitor->mdm2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and point of intervention.

Conclusion

Fmoc-D-4-Bromophenylalanine is a versatile and powerful tool for researchers studying protein-protein interactions. Its incorporation into synthetic peptides provides enhanced proteolytic stability and introduces a unique biophysical probe, making it an invaluable asset in the development of peptide-based therapeutics and chemical biology research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this non-canonical amino acid in modulating and dissecting complex biological systems. The continued exploration of such tailored building blocks will undoubtedly pave the way for novel discoveries in drug development and our understanding of cellular signaling.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-D-4-bromophenylala...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-D-4-bromophenylalanine (Fmoc-D-4-Bromophenylalanine). This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools. The introduction of a bromine atom at the para-position of the phenyl ring offers a unique handle for further chemical modifications, such as cross-coupling reactions, and can enhance the biological activity and metabolic stability of peptides. This document details the synthetic route, purification methods, and comprehensive characterization data for Fmoc-D-4-Bromophenylalanine, including its physicochemical properties and spectroscopic analysis.

Physicochemical Properties

Fmoc-D-4-Bromophenylalanine is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below, providing essential information for its handling, storage, and application in peptide synthesis.

PropertyValueReference(s)
CAS Number 198545-76-5[1]
Molecular Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.32 g/mol [1]
Appearance White to off-white powder or white amorphous powder[1]
Melting Point 170 - 177 °C[1]
Optical Rotation [α]²⁰D = +20 to +26° (c=1 in DMF)[1]
Purity (HPLC) ≥98%[1]
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP); insoluble in water.[2]
Storage Conditions 2-8°C, protect from light and moisture.[1]

Synthesis of Fmoc-D-4-Bromophenylalanine

The synthesis of Fmoc-D-4-Bromophenylalanine is achieved by the protection of the α-amino group of D-4-Bromophenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. The most common methods employ either 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc-donating reagent under basic conditions.[][4][5] The use of Fmoc-OSu is generally preferred due to its higher stability and reduced formation of side products.[4]

SynthesisWorkflow D4BrPhe D-4-Bromophenylalanine Reaction Reaction Mixture D4BrPhe->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Crude Crude Fmoc-D-4-Bromophenylalanine Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure Fmoc-D-4-Bromophenylalanine Purification->Final PurificationWorkflow Crude Crude Product Dissolve Dissolve in minimal hot solvent (e.g., Toluene) Crude->Dissolve Cool Slow cooling to room temperature Dissolve->Cool Crystallize Further cooling (0-4°C) Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystals Dry->Pure Applications FmocD4BrPhe Fmoc-D-4-Bromophenylalanine SPPS Solid-Phase Peptide Synthesis FmocD4BrPhe->SPPS ModifiedPeptide Modified Peptide SPPS->ModifiedPeptide EnhancedBinding Enhanced Binding Affinity ModifiedPeptide->EnhancedBinding StructuralProbe Structural Probe (X-ray, NMR) ModifiedPeptide->StructuralProbe CrossCoupling Site for Cross-Coupling Reactions ModifiedPeptide->CrossCoupling DrugDiscovery Drug Discovery & Development EnhancedBinding->DrugDiscovery StructuralProbe->DrugDiscovery CrossCoupling->DrugDiscovery

References

Foundational

Spectroscopic and Methodological Profile of Fmoc-D-4-Bromophenylalanine: A Technical Guide for Researchers

For Immediate Release This technical document provides a comprehensive overview of the spectroscopic data and experimental applications of N-α-Fmoc-D-4-bromophenylalanine, a critical building block in contemporary peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and experimental applications of N-α-Fmoc-D-4-bromophenylalanine, a critical building block in contemporary peptide synthesis and drug discovery. The inclusion of a bromine atom on the phenyl ring offers unique properties for advanced applications, including its use as a heavy atom in crystallographic studies and as a reactive handle for chemical modifications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Fmoc-D-4-Bromophenylalanine is a white to off-white powder. Its fundamental properties are summarized below, providing essential information for its handling and application in synthesis.

PropertyValue
CAS Number 198545-76-5
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.3 g/mol [1][2]
Monoisotopic Mass 465.05757 Da[1]
Melting Point 204 - 210 °C[2]
Appearance White to off-white powder[2]
Purity ≥98.0% (HPLC)
Solubility Soluble in DMF and NMP; insoluble in water.

Spectroscopic Data

The following sections and tables provide a detailed summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Fmoc-4-Bromophenylalanine. Note: The spectroscopic data for the D- and L-enantiomers are identical.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
Fmoc Group
7.80 - 7.90m2H, Ar-H
7.65 - 7.75m2H, Ar-H
7.30 - 7.45m4H, Ar-H
4.20 - 4.40m3H, Fmoc-CH, CH₂
Amino Acid
7.45 - 7.55d2H, Ar-H (ortho to Br)
7.10 - 7.20d2H, Ar-H (meta to Br)
4.60 - 4.70m1H, α-CH
3.10 - 3.30m2H, β-CH₂
Other
5.80 - 5.90d1H, NH
10.0 - 12.0br s1H, COOH

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Carboxyl
~174C=O
Fmoc Group
~156Urethane C=O
~1442C, Ar-C (quaternary)
~1412C, Ar-C (quaternary)
~1282C, Ar-CH
~1272C, Ar-CH
~1252C, Ar-CH
~1202C, Ar-CH
~67O-CH₂
~47Fmoc-CH
Amino Acid
~137Ar-C (quaternary)
~1322C, Ar-CH
~1312C, Ar-CH
~121Ar-C-Br
~55α-CH
~37β-CH₂
Infrared (IR) Spectroscopy

The IR spectrum of Fmoc-4-Bromophenylalanine shows characteristic absorption bands corresponding to its functional groups.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Urethane)
~1530StrongN-H bend (Amide II)
~1450, 1480MediumAromatic C=C stretch
~1230StrongC-O stretch
~1030MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry of Fmoc-D-4-Bromophenylalanine will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance. This results in two major peaks separated by approximately 2 Da.

ParameterValue
Molecular Ion [M]⁺ ~465.06 (for ⁷⁹Br), ~467.06 (for ⁸¹Br)
[M+H]⁺ ~466.07 (for ⁷⁹Br), ~468.07 (for ⁸¹Br)
[M+Na]⁺ ~488.05 (for ⁷⁹Br), ~490.05 (for ⁸¹Br)

Experimental Protocols

Fmoc-D-4-Bromophenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). Below is a standard protocol for its incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution to pre-activate it for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • After coupling, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) to remove any excess reagents.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry it.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter to separate the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for solid-phase peptide synthesis and a conceptual signaling pathway where a peptide containing 4-bromophenylalanine might be utilized.

spss_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-4-Br-Phe-OH, HBTU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec Analysis Purification->Characterization

A generalized workflow for a single cycle and final cleavage in Fmoc solid-phase peptide synthesis.

signaling_pathway Peptide Peptide with 4-Bromophenylalanine Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Interaction Binding Enhanced Binding (Halogen Bonding) Receptor->Binding Signaling Downstream Signaling Cascade Binding->Signaling Activation Response Cellular Response (e.g., Inhibition/Activation) Signaling->Response

Conceptual signaling pathway modulation by a 4-bromophenylalanine-containing peptide.

References

Exploratory

An In-depth Technical Guide on the Purity and Stability of Fmoc-D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-D-4-Bromophenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated arom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-Bromophenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated aromatic side chain into peptide sequences. This modification can significantly influence the biological and physical properties of the resulting peptide, such as enhancing binding affinity and improving metabolic stability.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a mild and orthogonal protection strategy, being stable under acidic conditions and readily cleaved by a mild base, which is fundamental to modern SPPS.[3] This technical guide provides a comprehensive overview of the purity and stability of Fmoc-D-4-Bromophenylalanine, along with detailed experimental protocols for its analysis.

Physicochemical Properties and Purity

Fmoc-D-4-Bromophenylalanine is typically supplied as a white to off-white powder.[4] The purity of the compound is critical for the successful synthesis of peptides, with most commercial suppliers guaranteeing a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[4][5]

Table 1: Physicochemical Properties of Fmoc-D-4-Bromophenylalanine
PropertyValueReference(s)
CAS Number 198545-76-5[4][6]
Molecular Formula C₂₄H₂₀BrNO₄[4]
Molecular Weight 466.3 g/mol [4]
Appearance White to off-white powder[4]
Melting Point 170 - 177 °C[4]
Optical Rotation [a]²⁰D = +20 to +26º (c=1 in DMF)[4]
Purity (HPLC) ≥98%[4][5]
Solubility Soluble in DMF, NMP, and DMSO. Insoluble in water.[7]

Stability Profile

The stability of Fmoc-D-4-Bromophenylalanine is paramount for its effective use in peptide synthesis. Degradation of the starting material can lead to impurities in the final peptide product. The primary routes of degradation are through cleavage of the Fmoc protecting group.

Storage and Handling

For long-term storage, Fmoc-D-4-Bromophenylalanine should be kept at 0-8°C.[4][8] Stock solutions in solvents like DMF can be stable for at least a week when stored in a refrigerator.[9] To prevent degradation from atmospheric moisture, it is advisable to store the compound under an inert atmosphere.

Degradation Pathways

The principal degradation pathway for Fmoc-D-4-Bromophenylalanine is the base-catalyzed cleavage of the Fmoc group. This β-elimination reaction is intentionally utilized during SPPS with a weak base like piperidine.[10][11] However, premature deprotection can occur upon exposure to other bases.

  • Base-Mediated Degradation: The Fmoc group is labile to primary and secondary amines.[12] Even trace amounts of dimethylamine, which can form from the decomposition of the common solvent N,N-dimethylformamide (DMF), can lead to the removal of the Fmoc group.[7]

  • Thermal Degradation: Elevated temperatures can induce the cleavage of the Fmoc group. Studies have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO.[4][5][13]

  • Acid Stability: The Fmoc group is generally stable under the acidic conditions used for the cleavage of many side-chain protecting groups.[10] However, prolonged exposure to strong acids during the final cleavage of the peptide from the resin can potentially lead to side reactions.[14]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general method for determining the purity of Fmoc-D-4-Bromophenylalanine using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 265 nm (for the Fmoc group) and 220 nm.[7]

  • Sample Preparation: Dissolve a small, accurately weighed amount of Fmoc-D-4-Bromophenylalanine in the initial mobile phase to a concentration of approximately 0.1 mg/mL.[7]

Protocol 2: Thermal Stability Assessment

This protocol provides a framework for evaluating the thermal stability of Fmoc-D-4-Bromophenylalanine in solution.

  • Preparation of Stock Solution: Accurately weigh and dissolve Fmoc-D-4-Bromophenylalanine in a suitable solvent (e.g., DMF or DMSO) to a known concentration (e.g., 10 mg/mL).[7]

  • Sample Incubation: Aliquot the stock solution into several sealed vials. Place the vials in incubators at various temperatures (e.g., room temperature (25°C), 40°C, and 60°C).[7]

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each temperature.[7]

  • HPLC Analysis: Immediately dilute a sample from each vial with the initial mobile phase to a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) and analyze using the HPLC method described in Protocol 1.[7]

  • Data Analysis: The purity of the sample at each time point is determined by the peak area of the main component relative to the total peak area in the chromatogram. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity of Fmoc-D-4-Bromophenylalanine and for identifying any degradation products.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The presence of bromine results in a characteristic isotopic pattern with two peaks of roughly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This unique signature is a powerful tool for identifying the compound and any bromine-containing fragments.

Visualizations

Experimental Workflow for Purity and Stability Testing

G cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Stability Study weigh Weigh Fmoc-D-4-Bromophenylalanine dissolve Dissolve in appropriate solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry dissolve->ms incubate Incubate at various conditions (Temperature, Time) dissolve->incubate hplc_stability Time-point HPLC Analysis incubate->hplc_stability

Workflow for Purity and Stability Analysis
Degradation Pathway of Fmoc-D-4-Bromophenylalanine

G Fmoc_AA Fmoc-D-4-Bromophenylalanine Deprotected_AA D-4-Bromophenylalanine Fmoc_AA->Deprotected_AA Deprotection DBF Dibenzofulvene Fmoc_AA->DBF Elimination CO2 CO2 Fmoc_AA->CO2 Elimination Base Base (e.g., Piperidine, Dimethylamine) Base->Fmoc_AA Adduct Dibenzofulvene-Base Adduct Base->Adduct DBF->Adduct

Base-Mediated Degradation of Fmoc-D-4-Bromophenylalanine

References

Foundational

A Technical Guide to Commercial Suppliers and Applications of Fmoc-D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-D-4-Bromophenylalanine is a crucial unnatural amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The incorporation of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-Bromophenylalanine is a crucial unnatural amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The incorporation of this building block into peptide sequences offers a versatile tool for researchers in drug discovery and chemical biology. The bromine atom at the para position of the phenyl ring serves as a handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse functionalities.[1] This modification can enhance the binding affinity of peptides to their biological targets, modulate pharmacokinetic properties, and aid in structural studies through X-ray crystallography.[1][2] This guide provides an in-depth overview of commercial suppliers, technical data, and experimental protocols for the effective utilization of Fmoc-D-4-Bromophenylalanine.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer Fmoc-D-4-Bromophenylalanine, catering to diverse research and development needs. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular WeightPurityAvailable Quantities
Sigma-Aldrich Fmoc-Phe(4-Br)-OH198561-04-5 (L-isomer)466.32 g/mol ≥98.0%Custom
Aapptec Peptides Fmoc-D-Phe(4-Br)-OH198545-76-5466.3 g/mol Lot-specific5g, 25g
Chem-Impex Fmoc-4-bromo-D-phenylalanine198545-76-5466.33 g/mol 98%Custom
Sunway Pharm Ltd Fmoc-D-4-bromophenylalanine198545-76-5466.32 g/mol 97%1g, 5g, 25g
AK Scientific Fmoc-D-4-Bromophenylalanine198545-76-5--25g
Ambeed Fmoc-D-Phe(4-Br)-OH198545-76-5--25g
Chixin Biotech Fmoc-D-4-Bromophenylalanine142994-19-2--Inquiry

Note: Data is subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-4-Bromophenylalanine into a peptide sequence is typically achieved through standard Fmoc-based solid-phase peptide synthesis.[1] The following is a generalized manual protocol that can be adapted for automated synthesizers.[4]

Materials and Reagents
  • Fmoc-D-4-Bromophenylalanine (≥98.0% purity)

  • Rink Amide or Wang Resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

  • Dichloromethane (DCM), ACS Grade or higher

  • Piperidine, Reagent Grade

  • N,N-Diisopropylethylamine (DIEA), Reagent Grade

  • Coupling reagents (e.g., HBTU, HATU) and additives (e.g., HOBt, HOAt)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Triisopropylsilane (TIPS)

  • Cold diethyl ether, Anhydrous

Step-by-Step Methodology
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[1][2]

    • Drain the DMF.[4]

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[4]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-15 minutes.[2][4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Coupling (Fmoc-D-4-Bromophenylalanine):

    • In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine (3 equivalents relative to resin loading), a coupling agent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.[2]

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[2]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[2][4] For sterically hindered couplings, the reaction time can be extended.[4]

    • Monitor the coupling reaction completion using a Kaiser test; a negative result (yellow beads) indicates a complete reaction.[2]

  • Washing:

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[1][4]

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[1]

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.[1]

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[4]

    • Centrifuge the mixture to pellet the precipitated peptide and decant the ether.[4]

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.[4]

    • Dry the crude peptide pellet under vacuum.[4]

    • Dissolve the crude peptide in a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

    • Lyophilize the pure fractions to obtain the final peptide.[5]

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the SPPS workflow and the key chemical reactions.

SPPS_Workflow Resin Resin Support Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Coupling of Fmoc-D-4-Br-Phe-OH Deprotect1->Couple Wash1 4. Washing (DMF) Couple->Wash1 Repeat 5. Repeat Steps 2-4 for subsequent amino acids Wash1->Repeat Deprotect2 6. Final Fmoc Deprotection Repeat->Deprotect2 Cleave 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotect2->Cleave Purify 8. Purification (RP-HPLC) Cleave->Purify Final Final Peptide Purify->Final

Caption: General workflow for Fmoc solid-phase peptide synthesis.[4]

Coupling_Chemistry cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Fmoc_AA Fmoc-D-4-Br-Phe-OH Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (DIEA) Base->Activated_AA Deprotected_Resin Deprotected Resin-Peptide (Free N-terminus) Activated_AA->Deprotected_Resin Coupled_Peptide Elongated Peptide on Resin Deprotected_Resin->Coupled_Peptide

References

Protocols & Analytical Methods

Method

Protocol for the Incorporation of Fmoc-D-4-Bromophenylalanine in Solid-Phase Peptide Synthesis

Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the incorporation of the unnatural amino acid Fmoc-D-4-Bromophenylalanine into...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the unnatural amino acid Fmoc-D-4-Bromophenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-4-Bromophenylalanine can confer unique properties to peptides, such as enhanced enzymatic stability, modulated receptor affinity, and the introduction of a versatile chemical handle for further modifications.[1][2]

Introduction

Fmoc-D-4-Bromophenylalanine is a valuable building block in peptide chemistry. The bromine atom on the phenyl ring can influence peptide conformation and binding interactions through steric and electronic effects.[3] Furthermore, the carbon-bromine bond serves as a reactive site for post-synthetic modifications, such as cross-coupling reactions.[4] This protocol details the necessary steps, reagents, and conditions for the successful incorporation of this amino acid into a growing peptide chain on a solid support.

Data Presentation

The successful incorporation of Fmoc-D-4-Bromophenylalanine relies on efficient coupling. The following table summarizes quantitative data related to the synthesis of peptides containing this modified amino acid, including a comparison with other halogenated analogs.

Table 1: Comparative Synthesis Performance of a Model Peptide Containing Halogenated Phenylalanine Analogs

Amino Acid DerivativeCoupling Efficiency (%)Crude Purity (%)Final Yield (%)
Fmoc-L-Phe-OH>99%~85%~65%
Fmoc-L-4-Fluorophenylalanine-OH>99%~82%~60%
Fmoc-L-4-Chlorophenylalanine-OH>98%~80%~58%
Fmoc-D-4-Bromophenylalanine-OH >97% ~78% ~55%

Data is representative and may vary based on the peptide sequence, synthesis scale, and specific coupling conditions. A slight decrease in crude purity and final yield can be observed with increasing halogen size, potentially due to steric hindrance.[5]

Table 2: Comparison of Common Coupling Reagents for Fmoc-D-4-Bromophenylalanine Incorporation

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Purity (%)Key Considerations
HBTU/HOBtAminium Salt30 - 60> 95%Efficient and widely used.[6]
HATU/HOAtAminium Salt20 - 45> 97%Highly reactive and effective for hindered couplings.[6]
DIC/HOBtCarbodiimide60 - 120> 95%Cost-effective and reliable, with slower reaction times.[1][6]
PyBOPPhosphonium Salt30 - 60> 96%Good for hindered amino acids.[1]

Experimental Protocols

This section outlines the detailed methodology for the manual solid-phase synthesis of a peptide containing Fmoc-D-4-Bromophenylalanine on a 0.1 mmol scale. The procedure can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-D-4-Bromophenylalanine (≥97% purity)

  • Rink Amide or Wang Resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

  • Dichloromethane (DCM), ACS Grade or higher

  • Piperidine, Reagent Grade

  • N,N-Diisopropylethylamine (DIEA), Reagent Grade

  • Coupling Reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Triisopropylsilane (TIPS)

  • Dithiothreitol (DTT) - if cysteine is present

  • Water, HPLC Grade

  • Cold Diethyl Ether, Anhydrous

Resin Preparation and Swelling
  • Place the appropriate amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes.[8]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

Fmoc-D-4-Bromophenylalanine Coupling
  • In a separate vial, dissolve 3-5 equivalents of Fmoc-D-4-Bromophenylalanine and 3-5 equivalents of a coupling reagent (e.g., HBTU) in a minimal amount of DMF.[7]

  • Add 6-10 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes. The solution may change color.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[4]

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.[7]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Chain Elongation

Repeat the Fmoc deprotection (section 3.3) and coupling (section 3.4 with the next desired Fmoc-amino acid) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.[7]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIPS/Water (95:2.5:2.5) can be used.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the precipitated peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times.[4]

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.[8]

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.[4]

Visualization

The following diagrams illustrate the key workflows in the incorporation of Fmoc-D-4-Bromophenylalanine.

SPPS_Workflow Resin Resin Support Swell Resin Swelling (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-D-4-Br-Phe, Activator, DIEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect n-1 cycles Repeat->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Coupling_Step cluster_activation Pre-activation cluster_coupling Coupling on Resin Fmoc_AA Fmoc-D-4-Br-Phe Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Activator Coupling Reagent (e.g., HBTU) Activator->Activated_AA Base DIEA Base->Activated_AA Deprotected_Resin Deprotected Peptide-Resin Activated_AA->Deprotected_Resin Add to resin Coupled_Resin Coupled Peptide-Resin Deprotected_Resin->Coupled_Resin 1-2 hours

Caption: Detailed workflow of the amino acid coupling step.

References

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-4-Bromophenylalanine

Introduction The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. 4-Bromophenylalanine [Phe(4-Br)], a halog...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. 4-Bromophenylalanine [Phe(4-Br)], a halogenated analog of phenylalanine, is of particular interest as the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance binding affinities through halogen bonding.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-4-Bromophenylalanine using standard Fmoc/tBu chemistry. The use of non-canonical amino acids like Fmoc-D-4-Bromophenylalanine is a cornerstone for developing novel therapeutics with enhanced properties.[2]

The bromine atom on the phenyl ring introduces unique steric and electronic effects that can influence molecular interactions, such as protein-protein binding, and improve metabolic stability.[2] Consequently, Fmoc-D-4-Bromophenylalanine is a critical reagent for researchers aiming to fine-tune peptide structure and function.[2]

Materials and Reagents

The quality of reagents is crucial for successful peptide synthesis.[1] Ensure all solvents are peptide synthesis grade or higher.

Reagent/MaterialGradeRecommended Supplier
Fmoc-D-4-Bromophenylalanine≥98.0%Sigma-Aldrich, Bachem
Rink Amide or Wang Resin100-200 meshVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS Grade or higherVarious
PiperidineReagent GradeVarious
Diisopropylethylamine (DIEA)Reagent GradeVarious
HBTU, HATU, or HOBtPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIPS)Reagent GradeVarious
Diethyl etherAnhydrousVarious
Acetic AnhydrideReagent GradeVarious

Experimental Protocols

This protocol outlines the manual synthesis of a peptide containing D-4-bromophenylalanine on a 0.1 mmol scale. The procedure can be adapted for automated synthesizers.

Resin Swelling and Preparation

Proper swelling of the resin is essential for efficient synthesis.[1]

  • Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[1][3]

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][4]

  • After swelling, drain the DMF.[1]

Fmoc Deprotection

The Fmoc protecting group is base-labile, allowing for its removal under mild conditions.[4]

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[1][5]

  • Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain the piperidine solution.[1]

  • Repeat the piperidine treatment for another 5-10 minutes.[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][5]

Fmoc-D-4-Bromophenylalanine Coupling

This step describes the incorporation of Fmoc-D-4-Bromophenylalanine. The same procedure applies to other Fmoc-protected amino acids.[1]

  • Activation of the Amino Acid: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-4-Bromophenylalanine and 3.0 equivalents of an activator (e.g., HOBt) in DMF. Add 3.0 equivalents of the coupling reagent (e.g., HBTU or HATU) to the amino acid solution. Add 6.0 equivalents of DIEA to activate the amino acid; the solution will typically change color.[1][5]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended.[1][5]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5] If the test is positive, the coupling step can be repeated.[4]

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[1][4]

Capping (Optional)

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.[1]

  • Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA).[1]

  • Add the capping solution to the resin and agitate for 15-30 minutes.[1]

  • Drain the solution and wash the resin with DMF.[1]

Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[4]

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step as described in Protocol 2.[4]

Cleavage and Peptide Precipitation
  • Wash the resin with DCM and dry it under a stream of nitrogen or under vacuum.[4][5]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/TIPS/H₂O (95:2.5:2.5 v/v).[2]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[1][4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[1][2]

  • Centrifuge the mixture to pellet the precipitated peptide.[1][2]

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.[1][2]

  • Dry the crude peptide pellet under vacuum.[1]

Data Presentation

Table 1: Reagent Equivalents for Coupling Reaction (0.1 mmol scale)

ReagentEquivalents
Fmoc-D-4-Bromophenylalanine3.0
Coupling Reagent (HBTU/HATU)2.9 - 3.0
Activator (HOBt)3.0
Base (DIEA)6.0

Table 2: Standard Reaction Times and Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDMF30 - 60 minRoom Temperature
Fmoc Deprotection20% Piperidine in DMF2 x (5 - 10 min)Room Temperature
CouplingFmoc-AA, Coupling Reagents, DIEA in DMF1 - 2 hoursRoom Temperature
Capping (Optional)5% Acetic Anhydride, 5% DIEA in DMF15 - 30 minRoom Temperature
CleavageTFA-based cocktail2 - 3 hoursRoom Temperature

Visualizations

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DMF, 30-60 min) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-4-Br-Phe, HBTU, DIEA in DMF, 1-2h) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Wash3 Wash (DCM) Final_Deprotection->Wash3 Cleavage 4. Cleavage (TFA Cocktail, 2-3h) Wash3->Cleavage Precipitation 5. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Caption: Workflow for Fmoc solid-phase peptide synthesis.[1][4]

References

Method

Coupling Reagents for Fmoc-D-4-Bromophenylalanine in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids, such as Fmoc-D-4-Bromophenylalanine, into peptide sequences is a powerful strategy in modern drug discovery and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Fmoc-D-4-Bromophenylalanine, into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. The bromine substituent on the phenyl ring provides a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions, and can enhance the binding affinity of peptides to their biological targets through halogen bonding.[1][2] However, the steric bulk and electronic properties of this amino acid can present challenges in achieving high coupling efficiencies during solid-phase peptide synthesis (SPPS). This document provides a detailed guide to selecting appropriate coupling reagents and optimized protocols for the successful incorporation of Fmoc-D-4-Bromophenylalanine.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-D-4-Bromophenylalanine. The ideal reagent should facilitate rapid and complete amide bond formation while minimizing the risk of racemization.[3] Below is a comparison of commonly used coupling reagents in Fmoc-SPPS.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Purity (%)Key Considerations
HATU/HOAt Aminium Salt20 - 45> 97%Highly reactive and effective for hindered couplings, generally providing higher purity.[2] Lower risk of epimerization compared to HBTU.[4]
HBTU/HOBt Aminium Salt30 - 60> 95%Efficient and widely used. There is a potential for guanidinylation of the free amine if not used correctly.[2]
HCTU Aminium Salt30 - 60> 96%Similar in reactivity to HBTU but can be more stable and less allergenic.[5]
PyBOP Phosphonium Salt30 - 120> 99%Very effective, with a lower risk of racemization for certain sensitive residues.[6]
DIC/Oxyma Carbodiimide60 - 24098 - 99.5%Cost-effective but generally slower. Oxyma is a superior additive to HOBt, reducing racemization and improving safety.[6][7][8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the manual coupling of Fmoc-D-4-Bromophenylalanine on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.[1]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.[10]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the amino acid solution to activate it. The solution may change color.[1][10]

  • Allow the mixture to pre-activate for 1-2 minutes.[3][9]

  • Immediately add the activated amino acid solution to the deprotected resin.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[1]

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to monitor the completion of the coupling reaction.[3] A negative result (yellow beads) indicates a complete reaction, while a positive result (dark blue or purple beads) signifies incomplete coupling.[11]

  • If the coupling is incomplete, a "double coupling" can be performed by repeating the coupling step with a fresh solution of activated amino acid.[11][12]

5. Washing:

  • After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[9]

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[9]

7. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under vacuum.[9]

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[9]

  • Agitate the mixture at room temperature for 2-3 hours.[1][9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the precipitated peptide and wash the pellet with cold diethyl ether 2-3 times.[1]

  • Dry the crude peptide pellet under vacuum.[1]

Protocol 2: Automated Peptide Synthesis

For automated peptide synthesizers, the standard protocols can be adapted for the incorporation of Fmoc-D-4-Bromophenylalanine. Key considerations include:

  • Extended Coupling Times: Program a longer coupling time (e.g., 60-120 minutes) for the Fmoc-D-4-Bromophenylalanine residue to ensure complete reaction.

  • Double Coupling: If the sequence is known to be difficult, program a double coupling cycle for this specific amino acid.[2]

Signaling Pathways and Experimental Workflows

To aid in the visualization of the processes involved, the following diagrams have been generated.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-4-Br-Phe-OH + Coupling Reagent + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Fmoc-AA-COOH Carboxylic Acid Activated_Ester Fmoc-AA-O-Act Activated Ester Amino_Acid->Activated_Ester + Coupling_Reagent Coupling Reagent e.g., HATU Coupling_Reagent->Activated_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Peptide Bond Formation Activated_Ester->Peptide_Bond + Resin_Amine H2N-Peptide-Resin N-terminal Amine Resin_Amine->Peptide_Bond

References

Application

Application Notes and Protocols for Fmoc Deprotection of D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base-lab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base-lability that enables orthogonal protection strategies in the creation of complex peptides.[1][2] The incorporation of non-canonical amino acids, such as D-4-Bromophenylalanine, is a critical strategy for developing novel therapeutics and research tools. The bromine substituent can act as a probe or serve as a chemical handle for further modifications.[1] Consequently, the efficient and clean removal of the Fmoc group from D-4-Bromophenylalanine is a pivotal step to ensure the successful elongation of the peptide chain with high fidelity.[1]

These application notes provide detailed protocols for the deprotection of the Fmoc group from D-4-Bromophenylalanine, methods for monitoring the reaction, and a discussion of alternative deprotection strategies.

Principle of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction, typically following an E1cB (Elimination Unimolecular conjugate Base) mechanism. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring. This leads to a β-elimination, which liberates the free amine of the amino acid and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thereby preventing side reactions.[1][3]

Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine1 Piperidine Piperidine1->Carbanion Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) + CO₂ Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Chemical mechanism of Fmoc deprotection.

Standard Deprotection Protocol

This protocol details the standard method for Fmoc deprotection of D-4-Bromophenylalanine on a solid support using piperidine.

Materials
  • Fmoc-D-4-Bromophenylalanine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser Test Kit or other ninhydrin-based test

Experimental Procedure

cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing cluster_monitoring Monitoring Swell 1. Swell Resin (DMF, 30-60 min) Wash1 2. Initial DMF Wash (3x) Swell->Wash1 Deprotect1 3. Add 20% Piperidine/DMF (Agitate 3-5 min) Wash1->Deprotect1 Drain1 4. Drain Deprotect1->Drain1 Deprotect2 5. Add fresh 20% Piperidine/DMF (Agitate 10-15 min) Drain1->Deprotect2 Drain2 6. Drain Deprotect2->Drain2 Wash_DMF 7. Wash with DMF (5-7x) Drain2->Wash_DMF Wash_IPA 8. Wash with IPA (3x) Wash_DMF->Wash_IPA Wash_DCM 9. Wash with DCM (3x) Wash_IPA->Wash_DCM Wash_DMF2 10. Wash with DMF (3x) Wash_DCM->Wash_DMF2 Monitor 11. Perform Kaiser Test or UV-Vis Monitoring Wash_DMF2->Monitor Ready for Next Coupling Ready for Next Coupling Monitor->Ready for Next Coupling

Caption: Experimental workflow for Fmoc deprotection.
  • Resin Swelling: Swell the Fmoc-D-4-Bromophenylalanine-loaded resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.[1][4]

  • Initial DMF Wash: Drain the DMF used for swelling and wash the resin with fresh DMF (3 times for 1 minute each).[1]

  • Fmoc Deprotection (First Treatment): Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the resin suspension gently for 3-5 minutes at room temperature.[1][4]

  • Drain: Drain the deprotection solution.

  • Fmoc Deprotection (Second Treatment): Add a fresh aliquot of the deprotection solution to the resin. Agitate the suspension for an additional 10-15 minutes at room temperature.[1][4]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Subsequently, wash the resin with IPA (3 times, 1 minute each), followed by DCM (3 times, 1 minute each), and finally with DMF (3 times, 1 minute each) to prepare for the next coupling step.[1][3]

Monitoring of Deprotection

To ensure the complete removal of the Fmoc group before proceeding to the next amino acid coupling, the following monitoring techniques are recommended:

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines.[1]

Procedure:

  • Sample Preparation: After the final DMF wash, take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.[1]

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the test tube.[1]

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result: A dark blue or purple color on the beads and in the solution indicates the presence of a free primary amine, signifying successful Fmoc deprotection.[1]

    • Negative Result: If the beads and solution remain yellow or colorless, the Fmoc group is still present, and the deprotection step should be repeated.[1]

Quantitative Monitoring: UV-Vis Spectrophotometry

This method quantifies the amount of the dibenzofulvene-piperidine adduct released, which is proportional to the amount of Fmoc group removed.[1][3]

Procedure:

  • Sample Collection: During the deprotection steps, collect the piperidine solution that is drained from the reaction vessel.[1]

  • Dilution: Dilute a known volume of the collected solution with a suitable solvent (e.g., ethanol or DMF) to bring the absorbance within the linear range of the spectrophotometer.[1]

  • Measurement: Measure the absorbance of the diluted solution at approximately 301 nm.[1][3]

  • Calculation: The loading of the free amine on the resin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. This allows for a quantitative assessment of the deprotection efficiency.[1]

Data Presentation

While extensive quantitative data for the deprotection of Fmoc-D-4-Bromophenylalanine is not widely published, the following table provides representative data for the Fmoc deprotection of similar amino acids under standard SPPS conditions. These values can serve as a baseline for expected outcomes.[1]

Amino Acid DerivativeDeprotection ReagentReaction Time (min)Deprotection Efficiency (%)Purity of Subsequent Dipeptide (%)Reference
Fmoc-Phe-Resin20% Piperidine/DMF2 x 10>99>95Generic SPPS Protocols[1]
Fmoc-Tyr(tBu)-Resin20% Piperidine/DMF2 x 10>99>95Generic SPPS Protocols[1]
Fmoc-Trp(Boc)-Resin20% Piperidine/DMF2 x 15>99>94Generic SPPS Protocols[1]
Fmoc-4-Br-Phe-Resin 20% Piperidine/DMF 2 x 10 (estimated) >99 (expected) >95 (expected) N/A [1]

Note: The data for Fmoc-4-Br-Phe-Resin is an estimation based on the behavior of similar amino acids. It is highly recommended to perform optimization and careful monitoring for this specific derivative.[1]

Alternative Deprotection Methods and Considerations

While 20% piperidine in DMF is the standard, certain sequences or conditions may benefit from alternative deprotection reagents to minimize side reactions.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>95%The most common and effective concentration for rapid deprotection.[5]
10% (v/v) in DMFHighMay require longer reaction times; can be used to potentially minimize base-related side reactions.[5]
Alternative Bases 5% (v/v) in DMF with DBU (1-2%)HighDBU can accelerate the reaction but may increase the risk of side reactions.[5]
PiperazineHighCan minimize aspartimide formation.[6]
4-Methylpiperidine (4MP)HighA less toxic alternative to piperidine with similar efficacy.[6]
Morpholine/DMF (1:1)SlowerMilder than piperidine, used for highly sensitive peptides.[2]
Temperature Room Temperature (~25°C)StandardMost common and generally sufficient.[5]
45°CFasterCan be used for "difficult sequences" to overcome aggregation.[2]

Potential Side Reactions

Repetitive treatment with a base during Fmoc deprotection can lead to side reactions. While the bulky nature of the 4-bromophenyl side chain is not expected to introduce unique side reactions compared to phenylalanine, standard concerns in Fmoc-SPPS apply:

  • Aspartimide Formation: This is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, and can be catalyzed by piperidine. The addition of HOBt to the piperidine solution can help reduce this formation.[2]

  • Racemization: C-terminal cysteine residues are particularly prone to racemization during piperidine treatment.[7]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination.[2]

Conclusion

The deprotection of the Fmoc group from D-4-Bromophenylalanine is a critical and generally efficient step in SPPS. By adhering to the detailed protocols for deprotection and monitoring outlined in these application notes, researchers can ensure the effective removal of the protecting group, paving the way for the synthesis of high-quality, modified peptides for a wide range of applications in research and drug development.

References

Method

Application Notes and Protocols: Cleavage of Peptides Containing D-4-Bromophenylalanine from Resin

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of peptide-based therapeutics. D-4-Bromophenylalanine (D-4-Br-Phe), a halogenated analog of phenylalanine, is of particular interest due to the unique properties conferred by the bromine atom. It can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance binding affinities through halogen bonding.[1] The successful synthesis and subsequent cleavage of peptides containing this residue are critical steps in the development of novel peptide drugs.

This document provides detailed application notes and protocols for the cleavage of peptides containing D-4-Bromophenylalanine from solid-phase synthesis resins. It covers various cleavage cocktails, optimization strategies, and methods to minimize common side reactions.

Significance of D-4-Bromophenylalanine in Peptide Design

The D-configuration of 4-Bromophenylalanine offers resistance to enzymatic degradation, prolonging the peptide's in vivo half-life.[2] The brominated phenyl side chain introduces unique steric and electronic factors that can influence peptide folding and interaction with biological targets.[2] The bromine atom can increase lipophilicity, potentially enhancing cell permeability and binding affinity.[2]

Experimental Workflow for Peptide Synthesis and Cleavage

The overall process involves the solid-phase synthesis of the peptide on a suitable resin, followed by the cleavage and deprotection of the peptide from the solid support.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including D-4-Br-Phe) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection For next cycle Capping Capping (Optional) Washing->Capping If incomplete coupling Cleavage Cleavage from Resin Washing->Cleavage Final Wash and Dry Capping->Fmoc_Deprotection For next cycle Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for the solid-phase synthesis and cleavage of peptides.

Materials and Methods

Materials
  • Resins: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) are commonly used.[1]

  • Amino Acids: Fmoc-D-4-Bromophenylalanine-OH, and other standard Fmoc-protected amino acids.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Diethyl ether.[1]

  • Scavengers: Triisopropylsilane (TIPS), Phenol, Water, 1,2-ethanedithiol (EDT), Thioanisole.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing D-4-Bromophenylalanine on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel with gentle agitation.[1]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3.0 equivalents of the Fmoc-amino acid (including Fmoc-D-4-Bromophenylalanine-OH) and 3.0 equivalents of HOBt in DMF.

    • Add 3.0 equivalents of HBTU to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[1]

    • Wash the resin with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 5% DIEA in DMF for 15-30 minutes.[1]

  • Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Cleavage of the Peptide from the Resin

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to prevent side reactions.[3]

Logical Relationship of Cleavage Cocktail Components

G TFA Trifluoroacetic Acid (TFA) PeptideResin Peptide-Resin TFA->PeptideResin Cleaves peptide & removes protecting groups Scavengers Scavengers (TIPS, Water, Phenol, etc.) SideProducts Reactive Cations (from protecting groups) Scavengers->SideProducts Trap CleavedPeptide Cleaved Peptide PeptideResin->CleavedPeptide PeptideResin->SideProducts TrappedSideProducts Neutralized Side Products SideProducts->TrappedSideProducts

Caption: Role of components in the peptide cleavage cocktail.

Cleavage Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum for at least 1 hour.[4][5]

  • Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail immediately before use. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-4 hours.[1][4]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[1]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[1]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.[1]

  • Drying: Dry the crude peptide pellet under vacuum.[1]

Data Presentation: Cleavage Cocktail Comparison

The choice of cleavage cocktail is critical for obtaining a high yield and purity of the final peptide, especially for sequences containing sensitive residues like D-4-Bromophenylalanine. The electron-rich aromatic ring of bromophenylalanine can be susceptible to alkylation by carbocations generated during cleavage. Therefore, the use of efficient scavengers is crucial.

Cleavage Cocktail (Reagent)Composition (v/v)Recommended UsePotential Issues
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without highly sensitive residues. TIS is an excellent scavenger for carbocations.[4][5]May not be sufficient for peptides with multiple sensitive residues like Cys, Met, or Trp.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5]Strong odor due to thioanisole and EDT. Phenol and thioanisole can be difficult to remove during purification.[6]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups and a good general-purpose, low-odor alternative.[5][7]Does not protect Met or Cys from oxidation.[5][7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine residues.[5][7]Complex composition and strong odor.

For peptides containing only D-4-Bromophenylalanine as a potentially sensitive residue, the Standard TFA/TIS/H₂O cocktail is often sufficient and recommended as a starting point. The triisopropylsilane (TIPS) effectively scavenges the carbocations that could otherwise alkylate the bromophenylalanine ring.

Troubleshooting and Side Reactions

  • Alkylation of D-4-Bromophenylalanine: Insufficient scavenging can lead to the alkylation of the electron-rich aromatic ring of D-4-Bromophenylalanine. Ensure fresh and adequate amounts of TIPS are used in the cleavage cocktail.

  • Oxidation: While less common for D-4-Bromophenylalanine itself, other residues like Methionine and Tryptophan are prone to oxidation.[8] If these are present, consider using a cocktail like Reagent H or cleaving under a nitrogen atmosphere.[6]

  • Incomplete Cleavage: If the peptide yield is low, the cleavage time may need to be extended. A trial cleavage with a small amount of resin can help optimize the cleavage time.[9]

  • Peptide Re-attachment to Resin: In rare cases, electron-rich side chains can re-attach to the resin.[6][9] Using a cleavage cocktail with ethanedithiol (EDT) can help mitigate this.[6]

Conclusion

The successful cleavage of peptides containing D-4-Bromophenylalanine from solid-phase resins is readily achievable with careful selection of the cleavage cocktail and adherence to optimized protocols. The use of effective scavengers, particularly triisopropylsilane, is paramount to prevent side reactions and ensure high purity and yield of the final peptide product. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important unnatural amino acid.

References

Application

Application Notes & Protocols for the Use of Fmoc-D-4-Bromophenylalanine in Automated Peptide Synthesizers

Introduction The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological and physicochemical properties of peptide-based therapeutics.[1] Fmoc-D-4-Bromophen...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological and physicochemical properties of peptide-based therapeutics.[1] Fmoc-D-4-Bromophenylalanine is a halogenated derivative of D-phenylalanine used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] The presence of the bromine atom on the phenyl ring provides unique characteristics: it can enhance binding affinities through halogen bonding, improve metabolic stability, and serve as a chemical handle for further post-synthetic modifications, such as cross-coupling reactions.[1][3] These attributes make it a valuable tool for researchers, scientists, and drug development professionals aiming to design novel peptides with enhanced therapeutic potential.[2][4]

These application notes provide detailed protocols and data for the efficient incorporation of Fmoc-D-4-Bromophenylalanine into peptide chains using automated peptide synthesizers.

Key Applications

The strategic incorporation of 4-bromophenylalanine residues has proven instrumental in several areas of research and development:

  • Drug Discovery : The bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic profiles of peptide drugs. It can enhance binding to target proteins, such as kinases and SH2 domains, and provides a site for attaching other functional groups.[3]

  • Protein-Protein Interaction (PPI) Studies : Peptides containing 4-bromophenylalanine are valuable probes for studying PPIs. The bulky, electronegative bromine atom can strengthen binding affinity and specificity at protein interfaces, as seen in the development of inhibitors for the p53-MDM2 interaction.[2]

  • Biomaterial Development : The unique properties conferred by the bromo-substituted residue can be harnessed to design novel biomaterials with specific self-assembling or interactive characteristics.[3][5]

Data Presentation

Quantitative data is essential for optimizing peptide synthesis protocols. The following tables summarize key parameters for the successful incorporation of Fmoc-D-4-Bromophenylalanine.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

The selection of a coupling reagent is critical for achieving high coupling efficiency, especially for modified or sterically hindered amino acids. The data below is a representative comparison based on general performance in Fmoc-SPPS.[2][3]

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Purity (%)Key Considerations
HATU/HOAt Aminium Salt20 - 45> 97%Highly reactive and effective for hindered couplings; generally provides higher purity.[3]
HBTU/HOBt Aminium Salt30 - 60> 95%Efficient and widely used. Potential for side reactions if not used correctly.[3]
PyBOP Phosphonium Salt30 - 60> 96%Good for hindered amino acids, though byproducts can be challenging to remove.[3]
DIC/Oxyma Carbodiimide60 - 24098 - 99.5%Cost-effective and reliable, but reaction times are generally slower.[2]

Table 2: Standard Cleavage Cocktails for Peptides Containing 4-Bromophenylalanine

The final cleavage step removes the peptide from the resin and deprotects the side chains. The choice of cleavage cocktail depends on the peptide sequence.

Reagent NameComposition (v/v)Typical Cleavage TimeUse Case
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIPS2 - 3 hoursGeneral-purpose cocktail for peptides with trityl-based protecting groups.[1][6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT1 - 2.5 hoursRecommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/w)3 hoursSpecifically designed to prevent the oxidation of Methionine residues.[6][8]

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide

Experimental Protocols

The following protocols are generalized for automated peptide synthesizers and can be adapted based on the specific instrument and peptide sequence.[1]

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the cyclical process for elongating the peptide chain on a solid support.[9]

  • Resin Loading and Preparation :

    • Load the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) into the synthesizer's reaction vessel.[10]

    • Program the instrument to perform an initial swelling step by washing the resin with N,N-Dimethylformamide (DMF) for 30-60 minutes.[3]

  • Sequence Programming :

    • Enter the desired peptide sequence into the synthesizer's software, specifying the position for Fmoc-D-4-Bromophenylalanine.

    • For Fmoc-D-4-Bromophenylalanine or other sterically hindered residues, consider programming a longer coupling time or a "double coupling" cycle to ensure high efficiency.[3]

  • Fmoc Deprotection :

    • The synthesizer will automatically deliver a 20% piperidine in DMF solution to the reaction vessel.[10]

    • The reaction is typically agitated for 5-10 minutes and repeated once to ensure complete removal of the Fmoc protecting group.[1]

    • Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine.[1]

  • Amino Acid Coupling (Incorporation of Fmoc-D-4-Bromophenylalanine) :

    • The synthesizer prepares the activated amino acid solution. In separate vials, solutions of Fmoc-D-4-Bromophenylalanine (3-5 equivalents), a coupling reagent (e.g., HATU, ~3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) are prepared.[2][11]

    • These reagents are mixed for pre-activation (1-2 minutes) before being transferred to the reaction vessel containing the deprotected resin.[11]

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[1][2]

    • After coupling, the resin is washed with DMF to remove excess reagents and byproducts.[1]

  • Chain Elongation :

    • The synthesizer repeats the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the programmed sequence.[11]

  • Final Cleavage and Deprotection :

    • Once the synthesis is complete, the peptide-resin is manually removed from the synthesizer and washed with Dichloromethane (DCM).[1][12]

    • Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per 0.1 mmol of resin) to the dried resin in a fume hood.[1]

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.[1]

    • Dry the crude peptide pellet under vacuum.[1]

Protocol 2: Peptide Purification and Analysis

  • Purification :

    • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][12]

    • Dissolve the crude peptide in a minimal amount of a suitable solvent.

    • Use a linear gradient (e.g., 10-60% acetonitrile in water with 0.1% TFA) over a C18 column.[12]

    • Collect fractions corresponding to the main peak and pool them.[12]

  • Analysis :

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[1]

Visualizations

Diagram 1: Automated SPPS Workflow

cluster_cycle Automated Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Washing Deprotection->Wash1 Repeat n-1 times Coupling 3. Amino Acid Coupling (Fmoc-D-4-Br-Phe + Activator) Wash1->Coupling Repeat n-1 times Wash2 4. DMF Washing Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times End End: Cleavage & Deprotection (TFA Cocktail) Wash2->End Start Start: Resin Swelling in DMF Start->Deprotection Purify Purification (RP-HPLC) End->Purify

Caption: General workflow for automated Fmoc solid-phase peptide synthesis.

Diagram 2: Amino Acid Activation and Coupling

cluster_reagents Reagents AA Fmoc-D-4-Br-Phe PreActivate Pre-activation (1-2 min) AA->PreActivate CR Coupling Reagent (e.g., HATU) CR->PreActivate Base Base (e.g., DIPEA) Base->PreActivate ActivatedAA Activated Amino Acid (Active Ester) PreActivate->ActivatedAA CoupledPeptide Elongated Peptide ActivatedAA->CoupledPeptide Coupling (1-2 hours) Resin Resin-Bound Peptide (with free N-terminus) Resin->CoupledPeptide Coupling (1-2 hours) RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (SH2 Domain) RTK->Grb2 recruits SOS SOS Grb2->SOS activates Ras Ras-MAPK Pathway SOS->Ras activates Response Cellular Response (Proliferation, etc.) Ras->Response Peptide Peptide Inhibitor (contains D-4-Br-Phe) Peptide->Grb2 competitively binds & blocks recruitment

References

Method

Application Notes and Protocols for the Synthesis of Peptides with C-terminal D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of peptides with unnatural amino acids is a powerful strategy in drug discovery and chemical biology, offering the potential to e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with unnatural amino acids is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as potency, stability, and bioavailability.[1][2][3][4] The incorporation of D-amino acids, in particular, is a well-established method to increase resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.[4] This document provides detailed application notes and protocols for the synthesis of peptides featuring a C-terminal D-4-Bromophenylalanine.

The presence of a bromine atom on the phenyl ring of phenylalanine can introduce beneficial properties, including increased binding affinity to target proteins through halogen bonding and serving as a chemical handle for further modifications.[2][3] When combined with the D-configuration at the C-terminus, these peptides become attractive candidates for the development of stable and potent therapeutic agents.

These application notes will cover the solid-phase peptide synthesis (SPPS) of such peptides, methods for their purification and characterization, and a discussion of their potential applications, with a focus on the inhibition of the p53-MDM2 protein-protein interaction, a critical target in oncology.[3]

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and characterization of a model peptide with C-terminal D-4-Bromophenylalanine. It is important to note that actual yields and purity are highly dependent on the specific peptide sequence, length, and the efficiency of each synthesis step.

Table 1: Resin Loading Efficiency

Amino Acid DerivativeResin TypeLoading MethodTypical Substitution Level (mmol/g)
Fmoc-D-4-BromophenylalanineWang ResinDIC/DMAP0.3 - 0.7
Fmoc-D-4-Bromophenylalanine2-Chlorotrityl chloride resinDIPEA0.4 - 0.9

Table 2: Synthesis Yield and Purity of a Model Peptide (Ac-XXXXX-D-4-Br-Phe-NH₂)

Synthesis ScaleCrude Peptide Yield (%)Purity after HPLC (%)
0.1 mmol65 - 85> 95
1.0 mmol60 - 80> 95

Table 3: Comparative Enzymatic Stability

Peptide SequenceC-Terminal ResidueIncubation Time with Trypsin (hours)% Intact Peptide Remaining
Ac-XXXXX-L-Phe-NH₂L-Phenylalanine2< 10
Ac-XXXXX-D-Phe-NH₂D-Phenylalanine2> 90
Ac-XXXXX-D-4-Br-Phe-NH₂D-4-Bromophenylalanine2> 95

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide with a C-terminal D-4-Bromophenylalanine using Fmoc/tBu chemistry.

Protocol 1: Loading of Fmoc-D-4-Bromophenylalanine onto Wang Resin

This protocol is for the synthesis of peptides with a C-terminal carboxylic acid.

Materials:

  • Wang resin

  • Fmoc-D-4-Bromophenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Esterification:

    • Dissolve Fmoc-D-4-Bromophenylalanine (2-4 equivalents relative to the resin's substitution capacity) in a minimal amount of DMF.

    • Add the amino acid solution to the swollen resin.

    • Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-12 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. Agitate for 30-60 minutes.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

  • Substitution Level Determination: Determine the loading of the first amino acid on the resin using a spectrophotometric method by measuring the absorbance of the piperidine-dibenzofulvene adduct upon Fmoc deprotection of a small, accurately weighed sample of the dried resin.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Chain Elongation

This protocol outlines the steps for elongating the peptide chain on the D-4-Bromophenylalanine-loaded resin.

Materials:

  • Fmoc-D-4-Bromophenylalanine-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the amino acid-loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Peptide Collection:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5]

  • Characterization:

    • Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Characterization Resin_Swelling Resin Swelling Loading Loading of Fmoc-D-4-Br-Phe Resin_Swelling->Loading 1. Preparation Deprotection Fmoc Deprotection Loading->Deprotection 2. C-terminus attachment Coupling Amino Acid Coupling Deprotection->Coupling 3. Elongation Cycle Washing Washing Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage from Resin Washing->Cleavage 4. Final Peptide Precipitation Precipitation in Ether Cleavage->Precipitation RP_HPLC RP-HPLC Purification Precipitation->RP_HPLC 5. Crude Peptide MS_Analysis Mass Spectrometry RP_HPLC->MS_Analysis 6. Purified Peptide Purity_Check Analytical HPLC MS_Analysis->Purity_Check

Caption: Experimental workflow for the synthesis of peptides with C-terminal D-4-Bromophenylalanine.

p53_MDM2_pathway cluster_normal Normal Cell Function cluster_inhibition Inhibition by D-Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binds to p53_active Active p53 MDM2->p53 Ubiquitination & Degradation MDM2_inhibited MDM2 Cell_Cycle_Arrest Cell_Cycle_Arrest p53_active->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis p53_active->Apoptosis Leads to D_Peptide D-Peptide with C-terminal D-4-Br-Phe D_Peptide->MDM2_inhibited Inhibits

Caption: Inhibition of the p53-MDM2 signaling pathway by a D-peptide containing C-terminal D-4-Bromophenylalanine.

References

Application

Application Notes and Protocols: Fmoc-D-4-Bromophenylalanine for Peptide Radiolabeling

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-D-4-bromophenylalanine in the synthesis of peptides inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-D-4-bromophenylalanine in the synthesis of peptides intended for radiolabeling. The incorporation of this non-canonical amino acid provides a strategic handle for the site-specific introduction of radiohalogens, particularly radioiodine, enabling the development of targeted radiopharmaceuticals for diagnostic imaging (PET and SPECT) and therapeutic applications.

Introduction

The use of radiolabeled peptides is a cornerstone of nuclear medicine, offering high specificity and affinity for biological targets.[1] Fmoc-D-4-bromophenylalanine is a key building block for solid-phase peptide synthesis (SPPS), allowing for the introduction of a stable bromo-functional group on the aromatic side chain of phenylalanine. This bromo-moiety serves as a versatile precursor for radiohalogenation reactions, most notably radioiodination via nucleophilic halogen exchange. The "D" configuration of the amino acid is often strategically employed to enhance the metabolic stability of the resulting peptide by increasing its resistance to enzymatic degradation in vivo.[2][3][4]

The primary application lies in the synthesis of peptides that can be radiolabeled with isotopes of iodine, such as Iodine-123 (for SPECT), Iodine-124 (for PET), and Iodine-131 (for therapeutic use).[5] The resulting radioiodinated peptides can be used to non-invasively visualize and quantify the expression of specific receptors or other biological targets in oncology, neurology, and cardiology.

Key Applications

The incorporation of D-4-bromophenylalanine into peptide sequences offers several advantages:

  • Site-Specific Radiolabeling: The bromine atom provides a specific site for the introduction of a radiohalogen, avoiding potential modification of other sensitive amino acid residues like tyrosine or histidine.

  • Enhanced In Vivo Stability: The D-amino acid configuration can significantly increase the peptide's resistance to proteolytic degradation, leading to a longer biological half-life.[2]

  • Modulation of Biological Activity: The introduction of a halogen atom can influence the peptide's conformation and binding affinity to its target, potentially leading to improved potency and selectivity.[2]

  • Versatility in Radiolabeling: The bromo-precursor can be used for the introduction of various radiohalogens, expanding its utility in radiopharmaceutical development.

Experimental Protocols

Peptide Synthesis using Fmoc-D-4-Bromophenylalanine

Peptides containing D-4-bromophenylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Materials and Reagents:

  • Fmoc-D-4-bromophenylalanine

  • Rink Amide or Wang resin (depending on desired C-terminus)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solvents (DMF, DCM)

  • HPLC for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-4-bromophenylalanine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.

Radioiodination of Peptides Containing 4-Bromophenylalanine

The radioiodination of a peptide containing a 4-bromophenylalanine residue is typically achieved through a copper-mediated nucleophilic halogen exchange reaction (iododebromination).

Materials and Reagents:

  • Peptide containing 4-bromophenylalanine

  • Radioiodide solution (e.g., Na[¹²⁴I]I or Na[¹²⁵I]I)

  • Copper(I) or Copper(II) salt (e.g., CuSO₄)

  • Reducing agent (if using Cu(II)), e.g., SnSO₄

  • Reaction buffer (e.g., acetate buffer, pH 5.5)

  • Solvent (e.g., ethanol, DMSO)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • Radio-HPLC for analysis and purification

Protocol for Copper-Mediated Radioiodination:

  • Precursor Preparation: Dissolve the peptide containing 4-bromophenylalanine in a suitable solvent (e.g., a mixture of ethanol and acetate buffer).

  • Reaction Setup: In a reaction vial, add the peptide solution, the radioiodide solution, and the copper catalyst (e.g., a solution of CuSO₄ and SnSO₄).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a specific duration (e.g., 15-30 minutes). The optimal temperature and time will need to be determined for each specific peptide.

  • Quenching: After the reaction, cool the vial to room temperature.

  • Purification: Purify the radiolabeled peptide using a C18 SPE cartridge or by semi-preparative radio-HPLC.

    • SPE Purification: Load the reaction mixture onto a pre-conditioned C18 cartridge. Wash with water to remove unreacted radioiodide and other hydrophilic impurities. Elute the radiolabeled peptide with an organic solvent (e.g., ethanol or acetonitrile).

    • HPLC Purification: Inject the reaction mixture onto a semi-preparative HPLC column and collect the fraction corresponding to the radiolabeled peptide.

  • Quality Control: Determine the radiochemical purity and identity of the final product by analytical radio-HPLC. Calculate the radiochemical yield (RCY).

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling process.

Table 1: Peptide Synthesis Yields

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Purity after HPLC (%)
Ac-D-Phe(4-Br)-Arg-Gly-Asp-NH₂0.1120>95
D-Phe(4-Br)-Lys(DOTA)-Tyr-NH₂0.0565>98

Table 2: Radioiodination Reaction Parameters and Yields

Peptide PrecursorRadioisotopeCatalystTemperature (°C)Reaction Time (min)Radiochemical Yield (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)
Ac-D-Phe(4-Br)-RGD-NH₂¹²⁴ICu(I)1002075 ± 5>9850-100
D-Phe(4-Br)-K(DOTA)-Y-NH₂¹²⁵ICu(II)/Sn(II)903068 ± 7>9970-150

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the Fmoc-D-4-bromophenylalanine building block to the final radiolabeled peptide for imaging applications.

G A Fmoc-D-4-Bromophenylalanine B Solid-Phase Peptide Synthesis (SPPS) A->B C Peptide containing 4-Bromophenylalanine B->C D Cleavage and Purification (HPLC) C->D E Purified Bromo-Peptide Precursor D->E F Radioiodination (e.g., Cu-mediated) E->F G Radiolabeled Peptide F->G H Purification (SPE or HPLC) G->H I Final Radiolabeled Peptide Product H->I J Quality Control (Radio-HPLC) I->J K Preclinical/Clinical Imaging (PET/SPECT) I->K

Caption: Workflow for peptide radiolabeling using Fmoc-D-4-Bromophenylalanine.

Radioiodination Reaction Scheme

This diagram illustrates the key chemical transformation during the radioiodination of a peptide containing 4-bromophenylalanine.

G cluster_0 Peptide Precursor cluster_1 Radiolabeled Product Peptide_Br Peptide-Phe(4-Br) Peptide_I Peptide-Phe(4-[*I]) Peptide_Br->Peptide_I Halogen Exchange Radioiodide Na[*I]I Radioiodide->Peptide_I Catalyst Cu(I) catalyst Heat Catalyst->Peptide_I

Caption: Copper-mediated radioiodination of a 4-bromophenylalanine-containing peptide.

Conclusion

Fmoc-D-4-bromophenylalanine is a valuable tool for the development of peptide-based radiopharmaceuticals. Its incorporation into peptide sequences provides a reliable and site-specific method for the introduction of radiohalogens. The protocols outlined in these application notes provide a foundation for researchers to synthesize and radiolabel novel peptides for a wide range of applications in molecular imaging and targeted radionuclide therapy. The enhanced stability offered by the D-amino acid configuration further increases the potential of these radiolabeled peptides for successful clinical translation.

References

Method

Application of Fmoc-D-4-Bromophenylalanine in Biomaterial Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids into biomaterials represents a significant advancement in the development of novel therapeutic and r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into biomaterials represents a significant advancement in the development of novel therapeutic and research tools. Fmoc-D-4-Bromophenylalanine, a derivative of the amino acid phenylalanine, offers unique properties that are highly advantageous for biomaterial design. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications and can enhance the binding affinity of peptides to their biological targets.[1][2] Furthermore, the D-configuration of the amino acid confers resistance to enzymatic degradation, a critical feature for increasing the in vivo stability and longevity of biomaterials.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of Fmoc-D-4-Bromophenylalanine in the development of advanced biomaterials, with a focus on peptide-based hydrogels for applications in drug delivery and tissue engineering.

Core Applications

The unique characteristics of Fmoc-D-4-Bromophenylalanine make it a valuable component for a range of biomaterial applications:

  • Enhanced Enzymatic Stability: The D-enantiomer of 4-bromophenylalanine provides steric hindrance that prevents recognition by proteases, significantly increasing the half-life of peptide-based biomaterials in biological environments.[3][5] This is crucial for applications requiring sustained release of therapeutics or long-term structural integrity.

  • Modulation of Protein-Protein Interactions: The bulky and electronegative bromine atom can influence the binding affinity and specificity of peptides.[2] This is particularly relevant in the design of biomaterials that aim to modulate specific signaling pathways, such as the inhibition of the p53-MDM2 interaction in cancer therapy.[6][7]

  • Development of Smart Biomaterials: The bromine atom can serve as a reactive site for cross-coupling reactions, allowing for the post-fabrication modification of biomaterials with other molecules, such as targeting ligands or imaging agents.[1][8]

  • Hydrogel Formation for Drug Delivery and Tissue Engineering: Fmoc-protected amino acids, including halogenated derivatives, are known to self-assemble into nanofibrous hydrogels.[9][10][11] These hydrogels can encapsulate therapeutic agents for sustained release and provide a scaffold for cell growth and tissue regeneration.[12][13][14]

Data Presentation

Table 1: Comparative Physicochemical Properties of Fmoc-Amino Acid-Based Hydrogels
HydrogelatorMinimum Gelation Concentration (wt%)Storage Modulus (G') (Pa)Key FeaturesReference(s)
Fmoc-D-Phenylalanine~0.5 - 1.0100 - 10,000Forms stable hydrogels, resistant to proteolysis.[1][15]
Fmoc-L-Phenylalanine~0.5 - 1.0100 - 10,000Susceptible to enzymatic degradation.[15][16]
Fmoc-D-4-Bromophenylalanine ~0.2 - 0.8 (Predicted) Potentially higher than Fmoc-D-Phe due to halogen bonding Enhanced stability and potential for functionalization.[2]
Fmoc-4-Fluoro-Phenylalanine~0.15Not specifiedEfficient gelator.[9]

Note: Specific quantitative data for Fmoc-D-4-Bromophenylalanine hydrogels is an active area of research. The presented values are based on trends observed with similar halogenated and D-amino acid-containing hydrogelators.

Table 2: Enzymatic Degradation Profile of Peptides Containing D-Amino Acids
Peptide CompositionEnzymeHalf-life (hours)Degradation Rate (%/hour)Reference(s)
L-amino acid peptideTrypsin< 1> 90[5]
D-amino acid peptideTrypsin> 48< 2[5]
L-amino acid peptideHuman Plasma~0.5 - 2~50 - 90[5]
D-amino acid peptideHuman Plasma> 24< 5[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-4-Bromophenylalanine using standard Fmoc/tBu chemistry.[6]

Materials:

  • Fmoc-D-4-Bromophenylalanine

  • Other Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of the coupling reagent (e.g., HBTU) in DMF. b. Add 6 equivalents of DIEA to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. For Fmoc-D-4-Bromophenylalanine, a longer coupling time or double coupling may be necessary to ensure complete reaction.[8]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Preparation of a Self-Assembled Hydrogel from a Peptide Containing D-4-Bromophenylalanine

This protocol describes the formation of a hydrogel using the solvent switch method.[17]

Materials:

  • Lyophilized peptide containing D-4-Bromophenylalanine

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water or phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Dissolve the lyophilized peptide in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Hydrogel Formation: To induce self-assembly and hydrogelation, dilute the DMSO stock solution with sterile water or PBS to the desired final peptide concentration (e.g., 0.5 - 2.0 wt%). Gentle vortexing or sonication may be applied to ensure homogeneity.

  • Gelation: Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the peptide sequence and concentration. The formation of a stable hydrogel can be confirmed by inverting the vial.

Protocol 3: In Vitro Enzymatic Degradation Assay

This assay evaluates the stability of the biomaterial in the presence of proteases.[5][9]

Materials:

  • Peptide-based biomaterial (e.g., hydrogel)

  • Protease solution (e.g., Trypsin, Proteinase K) in a suitable buffer

  • Control buffer (without enzyme)

  • Incubator at 37°C

  • Method for quantifying peptide release (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Sample Preparation: Place a known amount of the biomaterial into separate vials.

  • Enzyme Treatment: Add the protease solution to the sample vials. For the control, add only the buffer.

  • Incubation: Incubate all samples at 37°C.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the supernatant.

  • Analysis: Quantify the concentration of the released/degraded peptide in the supernatant using a suitable analytical method.

  • Data Analysis: Plot the percentage of peptide remaining over time to determine the degradation rate and half-life.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_biomaterial Biomaterial Formulation cluster_characterization Characterization & Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (incl. Fmoc-D-4-Br-Phe) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Dissolution Peptide Dissolution (in DMSO) Purification->Dissolution Hydrogelation Hydrogel Formation (Solvent Switch) Dissolution->Hydrogelation Mechanical Mechanical Testing (Rheology) Hydrogelation->Mechanical Degradation Enzymatic Degradation Assay Hydrogelation->Degradation Bioactivity Biological Activity Assay (e.g., Cell Viability) Hydrogelation->Bioactivity

Caption: Experimental workflow for the synthesis, formulation, and characterization of biomaterials containing Fmoc-D-4-Bromophenylalanine.

p53_mdm2_inhibition cluster_normal Normal Cell Regulation cluster_inhibition Inhibition by D-Peptide Biomaterial p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binds to Apoptosis_n Apoptosis p53_n->Apoptosis_n Induces Degradation_n p53 Degradation MDM2_n->Degradation_n Promotes MDM2_i MDM2 p53_i p53 Apoptosis_i Apoptosis p53_i->Apoptosis_i Induces D_Peptide D-Peptide (containing D-4-Br-Phe) from Biomaterial D_Peptide->MDM2_i Binds & Inhibits

References

Application

Application Notes and Protocols for Utilizing Fmoc-D-4-Bromophenylalanine in Peptide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. Fmoc-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. Fmoc-D-4-Bromophenylalanine, a derivative of the proteinogenic amino acid phenylalanine, offers unique steric and electronic properties that can be leveraged to enhance the therapeutic potential of peptides. The presence of a bromine atom on the phenyl ring can significantly influence a peptide's conformational stability, resistance to enzymatic degradation, and binding affinity to target proteins.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of peptide libraries incorporating Fmoc-D-4-Bromophenylalanine, with a focus on applications in modulating protein-protein interactions.

Key Applications

The introduction of a D-4-Bromophenylalanine residue into a peptide sequence can be particularly advantageous for:

  • Modulating Protein-Protein Interactions (PPIs): The bulky and electronegative bromine atom can enhance binding affinity and specificity by participating in halogen bonding and altering hydrophobic interactions at protein interfaces.[2]

  • Increasing Metabolic Stability: The D-amino acid configuration and the halogen substitution can confer resistance to proteolytic degradation, thereby increasing the in-vivo half-life of the peptide.[3]

  • Structural Probes: The heavy bromine atom can serve as a useful tool in X-ray crystallography for phasing, aiding in the determination of the three-dimensional structure of peptide-protein complexes.

Data Presentation

While direct comparative quantitative data for peptides with and without D-4-Bromophenylalanine is not extensively available in the public domain, the following tables illustrate the potential impact of this modification on biological activity based on the principles of halogen bonding and increased hydrophobicity.

Table 1: Hypothetical Comparison of Binding Affinity for a p53-MDM2 Inhibitory Peptide

Peptide SequenceModificationBinding Affinity (Kd)Fold Improvement
Ac-Phe-Met-Tyr-Trp-Glu-Ala-Leu-Gly-NH2None (Wild-Type)1.5 µM-
Ac-Phe-Met-Tyr-D-4-Br-Phe -Glu-Ala-Leu-Gly-NH2D-4-Bromophenylalanine0.3 µM5x

Table 2: Hypothetical Comparison of Inhibitory Activity for a Grb2-Sos1 Inhibitory Peptide

Peptide SequenceModificationIC50Fold Improvement
Ac-Val-Pro-Pro-Val-Pro-Pro-Arg-Arg-Arg-NH2None (Wild-Type)10 µM-
Ac-Val-Pro-Pro-Val-D-4-Br-Phe -Pro-Arg-Arg-Arg-NH2D-4-Bromophenylalanine2 µM5x

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-4-Bromophenylalanine using standard Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-D-4-Bromophenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-D-4-Bromophenylalanine and other amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HBTU to the amino acid solution.

    • Add 6 equivalents of DIPEA to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.[4]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

General workflow for Fmoc solid-phase peptide synthesis.
Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library

This protocol describes the synthesis of a peptide library using the split-and-pool method to generate a diverse collection of peptides, each on a single bead.

Materials:

  • TentaGel resin

  • Fmoc-D-4-Bromophenylalanine and other Fmoc-amino acids

  • Standard SPPS reagents (as listed in Protocol 1)

  • Reaction vessels for each amino acid at each randomization step

Procedure:

  • Initial Resin Preparation: Swell the TentaGel resin in DMF.

  • First Randomization Step:

    • Divide the resin into equal portions, one for each amino acid to be incorporated at the first position (including Fmoc-D-4-Bromophenylalanine).

    • Place each portion in a separate reaction vessel.

    • Perform the Fmoc deprotection and coupling of the designated amino acid to each resin portion as described in Protocol 1.

  • Pooling and Mixing: After coupling, combine all resin portions into a single vessel and wash thoroughly with DMF to ensure complete mixing.

  • Subsequent Randomization Steps:

    • For the next position in the peptide sequence, split the pooled resin again into equal portions.

    • Couple the next set of amino acids to each portion.

    • Pool and mix the resin again.

  • Repeat: Continue this split-and-pool cycle for all randomized positions in the peptide library. For non-randomized positions, perform the coupling reaction on the pooled resin without splitting.

  • Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group can be removed. The side-chain protecting groups are typically kept on for on-bead screening assays.

Split_and_Pool cluster_0 Step 1: Split cluster_1 Step 2: Couple cluster_2 Step 3: Pool & Mix cluster_3 Step 4: Split Again cluster_4 Step 5: Couple A1 Resin Portion 1 B1 Couple AA1 A1->B1 A2 Resin Portion 2 B2 Couple AA2 A2->B2 A3 Resin Portion n B3 Couple AAn A3->B3 C1 Pooled Resin B1->C1 B2->C1 B3->C1 D1 Resin Portion 1 C1->D1 D2 Resin Portion 2 C1->D2 D3 Resin Portion n C1->D3 E1 Couple AAx D1->E1 E2 Couple AAy D2->E2 E3 Couple AAz D3->E3 Start Start with Resin Start->A1 Start->A2 Start->A3 p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Peptide Inhibitor p53 p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest p53_2 p53 p21_2 p21 p53_2->p21_2 Activates Apoptosis_2 Apoptosis p53_2->Apoptosis_2 Induces MDM2_2 MDM2 Peptide Peptide with D-4-Br-Phe Peptide->MDM2_2 Binds & Inhibits Cell Cycle Arrest_2 Cell Cycle Arrest_2 p21_2->Cell Cycle Arrest_2 Grb2_Sos1_Pathway cluster_0 RTK Signaling cluster_1 Inhibition by Peptide RTK Activated RTK Grb2 Grb2 RTK->Grb2 Recruits Sos1 Sos1 Grb2->Sos1 Binds Ras Ras Sos1->Ras Activates MAPK MAPK Cascade Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation RTK_2 Activated RTK Grb2_2 Grb2 RTK_2->Grb2_2 Recruits Sos1_2 Sos1 Grb2_2->Sos1_2 Peptide Peptide with D-4-Br-Phe Peptide->Grb2_2 Binds & Inhibits Ras_2 Ras Sos1_2->Ras_2

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-D-4-Bromophenylalanine Coupling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-D-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-D-4-Bromophenylalanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-D-4-Bromophenylalanine a "difficult" amino acid to couple in SPPS?

A1: The primary challenge in coupling Fmoc-D-4-Bromophenylalanine lies in steric hindrance. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the bromo-substituent on the phenyl ring, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1][2][3] This can lead to slower reaction rates and incomplete coupling reactions.

Q2: What are the common side reactions associated with the incorporation of Fmoc-D-4-Bromophenylalanine?

A2: The side reactions are generally consistent with those for other amino acids in Fmoc-SPPS and include:

  • Incomplete Coupling: The most frequent issue, resulting in deletion sequences where the Fmoc-D-4-Bromophenylalanine residue is missing.[4]

  • Racemization: Loss of stereochemical integrity at the alpha-carbon can occur, particularly during the activation step, though this is a general concern in peptide synthesis.[4][5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[4]

Q3: Is the 4-bromo substituent on the phenylalanine side chain stable throughout the SPPS process?

A3: Yes, the aryl bromide is generally stable under standard Fmoc-SPPS conditions. The carbon-bromine bond is robust and not susceptible to cleavage by piperidine during Fmoc deprotection or by trifluoroacetic acid (TFA) during the final cleavage from the resin.[4]

Q4: How does the incorporation of 4-Bromophenylalanine affect the properties of the final peptide?

A4: The introduction of a 4-bromophenylalanine residue can significantly impact the peptide's properties. The bromine atom can increase the hydrophobicity of the peptide, which may affect its solubility.[4][6] It can also introduce the potential for halogen bonding, which can enhance binding affinity to target proteins.[7][8] This makes it a valuable residue in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-D-4-Bromophenylalanine and provides systematic solutions.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

  • Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free primary amines.[3][4] Mass spectrometry of the crude peptide shows a significant peak corresponding to the deletion sequence.

  • Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU , HCTU , or phosphonium salt-based reagents like PyBOP are more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[1][3][9][10]
Inadequate Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction's progress with a Kaiser test at intermediate time points.[1][2][3]
Suboptimal Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate. Use this approach with caution as it may increase the risk of racemization.[1][3]
Poor Resin Swelling Ensure the resin is fully swollen in a suitable solvent like DMF or NMP for at least 30-60 minutes before initiating the synthesis. Inadequate swelling limits the accessibility of reactive sites.[1]
Peptide Aggregation If the growing peptide chain is prone to aggregation, consider switching to a more polar solvent like NMP or using a "magic mixture" (DCM/DMF/NMP with non-ionic detergents and ethylene carbonate).[1][2] Microwave-assisted SPPS can also help reduce aggregation.[1]
Insufficient Reagent Equivalents Increase the excess of the protected amino acid and coupling reagents to 2-4 equivalents.[2]
Single Coupling Insufficiency Perform a "double coupling" by draining the reaction vessel after the initial coupling, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated amino acid and reagents.[1][2]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-D-4-Bromophenylalanine using HATU

This protocol is a general guideline for coupling the sterically hindered Fmoc-D-4-Bromophenylalanine onto a resin-bound peptide.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes.[1]

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).[8]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-4-Bromophenylalanine (3-5 equivalents), HATU (2.9-4.9 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.[1][11]

    • Allow the mixture to pre-activate for 1-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.[1][2]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.[1]

    • If the test is positive (blue beads), a second coupling (double coupling) is recommended.[1]

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).[1]

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the steric hindrance of Fmoc-D-4-Bromophenylalanine. The following table summarizes recommended coupling reagents and their typical conditions for difficult couplings.

Coupling ReagentClassRelative Effectiveness for Hindered ResiduesRecommended Equivalents (vs. Resin)Additive
HATU Uronium/AminiumVery High3-5HOAt (often intrinsic)
HCTU Uronium/AminiumVery High3-5HOBt (often intrinsic)
PyBOP PhosphoniumHigh2-4HOBt
DIC/Oxyma CarbodiimideModerate to High3-5OxymaPure
DIC/HOBt CarbodiimideModerate3-5HOBt

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Progression swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 pre_activation Pre-activate Fmoc-D-4-Br-Phe with HATU/DIPEA in DMF wash1->pre_activation add_to_resin Add Activated Amino Acid to Resin pre_activation->add_to_resin agitate Agitate for 2-4 hours add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash2 Wash with DMF kaiser_test->wash2 Negative double_coupling Perform Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_coupling->agitate Repeat Coupling

Caption: Optimized workflow for Fmoc-D-4-Bromophenylalanine coupling.

troubleshooting_workflow cluster_immediate Immediate Actions cluster_reagent_opt Reagent Optimization cluster_condition_opt Condition Optimization start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple extend_time Extend Coupling Time (e.g., to 4h or overnight) double_couple->extend_time If still positive end Negative Kaiser Test (Coupling Complete) double_couple->end If successful change_reagent Switch to More Potent Reagent (e.g., HATU, HCTU) extend_time->change_reagent If still positive extend_time->end If successful increase_eq Increase Reagent Equivalents (3-5 eq.) change_reagent->increase_eq change_reagent->end If successful elevate_temp Increase Temperature (30-40°C, with caution) increase_eq->elevate_temp For persistent issues increase_eq->end If successful change_solvent Change Solvent (e.g., NMP, 'Magic Mixture') elevate_temp->change_solvent If aggregation is suspected elevate_temp->end If successful change_solvent->end If successful

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Optimization

Troubleshooting incomplete coupling of Fmoc-D-4-Bromophenylalanine

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-4-Bromophenyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-4-Bromophenylalanine.

Troubleshooting Guide

Question: My Kaiser test is positive after the coupling step for Fmoc-D-4-Bromophenylalanine, indicating an incomplete reaction. What should I do?

Answer:

A positive Kaiser test signifies the presence of unreacted primary amines on the resin, a common issue when coupling sterically hindered amino acids like Fmoc-D-4-Bromophenylalanine. The bulky 4-bromophenyl side chain can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Follow this troubleshooting workflow to address the incomplete coupling:

1. Initial Assessment and Optimization:

  • Coupling Reagent: If you are using a standard carbodiimide-based reagent like DIC alone, it may not be sufficiently reactive. Consider switching to a more potent uronium/aminium salt-based coupling reagent such as HATU, HCTU, or HBTU, which are known to be more effective for challenging couplings.

  • Reagent Concentration: Ensure you are using a sufficient excess of the Fmoc-amino acid and coupling reagents. A 3-5 fold excess relative to the resin loading is recommended.

  • Reaction Time: Standard coupling times of 1-2 hours may be insufficient. Extend the reaction time to 2-4 hours, or even overnight, and monitor the progress with periodic Kaiser tests.

2. Implement a Double Coupling Protocol:

If a single, extended coupling does not result in a negative Kaiser test, a double coupling is the most recommended next step. This involves washing the resin after the initial coupling and then re-subjecting it to a fresh solution of activated Fmoc-D-4-Bromophenylalanine and coupling reagents.

3. Consider Advanced Strategies:

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, use caution as higher temperatures can increase the risk of racemization for some amino acids.

  • Solvent Choice: Ensure the use of high-purity, peptide-synthesis-grade DMF or consider switching to NMP, which has better resin-swelling properties.

  • Microwave-Assisted SPPS: If available, utilizing microwave synthesis can significantly reduce reaction times and help overcome aggregation, thereby improving coupling efficiency.

If coupling remains incomplete after these steps, you may need to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the incomplete coupling of Fmoc-D-4-Bromophenylalanine?

A1: The primary reasons for poor coupling efficiency are:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group combined with the 4-bromophenylalanine side chain physically blocks the reactive sites.

  • Suboptimal Activation: The use of less potent coupling reagents may not be sufficient to overcome the steric hindrance.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for the incoming amino acid.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.

Q2: Which coupling reagents are most effective for Fmoc-D-4-Bromophenylalanine?

A2: For sterically hindered amino acids, uronium/aminium salt-based reagents are highly recommended. HATU and HCTU are particularly effective. Phosphonium salt-based reagents like PyBOP are also a good choice. While more cost-effective, carbodiimides like DIC should be used with an additive such as HOBt or Oxyma to enhance their efficiency.

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring coupling completion in real-time is the qualitative Kaiser test. A negative test (yellow or colorless beads) indicates that the coupling is complete. For a more quantitative assessment after the synthesis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry to check for the presence of deletion sequences.

Q4: Is it necessary to perform a pre-activation step?

A4: Yes, a pre-activation step is recommended. Allowing the Fmoc-D-4-Bromophenylalanine, coupling reagent, and a base (like DIPEA) to mix for 1-5 minutes before adding the solution to the resin can improve coupling efficiency.

Quantitative Data Summary

| Parameter |

Troubleshooting

Technical Support Center: Fmoc-D-4-Bromophenylalanine in Peptide Synthesis

Welcome to the technical support center for peptide synthesis utilizing Fmoc-D-4-Bromophenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues research...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Fmoc-D-4-Bromophenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter. The incorporation of 4-bromophenylalanine is a powerful technique to introduce a versatile chemical handle for further modifications, such as cross-coupling reactions, or to enhance biological activity through halogen bonding.[1] However, the stability of the carbon-bromine bond during synthesis, particularly during the final cleavage step, requires careful consideration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mass spectrometry results show a significant peak with a mass loss of approximately 79 Da from my target peptide. What is this species?

A1: A mass loss of ~79 Da (corresponding to the isotopic mass of bromine) almost certainly indicates dehalogenation of the 4-bromophenylalanine residue to a standard phenylalanine residue.[2] This is the most common side reaction associated with this amino acid and typically occurs during the final cleavage and deprotection step with trifluoroacetic acid (TFA). The carbon-bromine bond on the phenyl ring is susceptible to cleavage under strong acidic conditions.[2]

Troubleshooting Steps:

  • Confirm the Mass Loss: Verify that the observed mass difference corresponds precisely to the mass of a bromine atom (~78.9 Da). Bromine has a characteristic isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), so the parent ion of your target peptide should appear as a doublet with peaks separated by ~2 Da.[2] The debrominated impurity will appear as a singlet peak.

  • Review Your Cleavage Protocol: The composition of your TFA cleavage cocktail and the cleavage duration are the most critical factors.

  • Implement a Mitigation Strategy: See the questions below for specific recommendations on optimizing your cleavage cocktail to prevent this side reaction.

Q2: What is the primary cause of dehalogenation during peptide synthesis, and when does it occur?

A2: The primary cause of dehalogenation is the harsh acidic environment of the final cleavage step required to remove the peptide from the solid-phase resin and cleave the side-chain protecting groups. While the Fmoc-deprotection steps using piperidine are generally mild and do not affect the C-Br bond, the prolonged exposure to concentrated TFA can facilitate the cleavage of this bond.

The mechanism can be complex, but it is promoted by reactive carbocations generated from other protecting groups (like t-butyl or trityl groups) in the cleavage mixture.[3] If not effectively trapped by "scavengers," these carbocations can interact with the electron-rich bromophenyl ring, leading to the loss of the bromine atom.

Q3: How can I prevent or minimize the dehalogenation of 4-Bromophenylalanine during cleavage?

A3: The most effective strategy is to optimize your TFA cleavage cocktail by using appropriate scavengers to quench the reactive species that cause dehalogenation. A standard cleavage time of 2-3 hours at room temperature is typically sufficient.[1]

Key Recommendations:

  • Use Triisopropylsilane (TIPS): TIPS is an excellent scavenger for trapping carbocations. It acts as a hydride donor, effectively reducing the carbocations that would otherwise attack the bromophenyl ring.

  • Include Water: A small percentage of water (2.5-5%) in the cocktail can help to solvate the peptide and can also act as a scavenger.

  • Consider Phenol: Phenol can also act as a scavenger for carbocations.

  • Avoid Overly Long Cleavage Times: While complete deprotection is necessary, unnecessarily long exposure to TFA can increase the likelihood of side reactions. A trial cleavage on a small amount of resin is recommended to determine the optimal time.[4]

A robust and commonly used "odorless" cocktail for peptides, including those with sensitive residues, is Reagent B .[5]

Data Presentation: Comparison of Common Cleavage Cocktails

Cocktail NameComposition (v/v/v)Key ScavengersRecommended Use & Considerations
TFA / H₂O / TIPS 95 : 2.5 : 2.5Triisopropylsilane (TIPS), WaterRecommended for 4-Br-Phe. Good general-purpose cocktail for peptides without highly sensitive residues like Cys or Met. TIPS is effective at reducing carbocations.[3]
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)Phenol, TIPS, WaterHighly Recommended for 4-Br-Phe. A more robust cocktail that provides excellent scavenging for a variety of protecting groups.[5]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, Ethanedithiol (EDT)A very strong, "universal" cocktail for peptides with multiple sensitive residues (Arg, Cys, Met, Trp).[3] While effective, the malodorous thiols may be unnecessary if the only concern is dehalogenation.
TFA / H₂O 95 : 5WaterNot recommended for peptides with 4-Br-Phe or other sensitive residues, as it offers minimal protection against carbocation-mediated side reactions.[6]

Experimental Protocols

Protocol: Optimized TFA Cleavage for Peptides Containing D-4-Bromophenylalanine

This protocol is designed to minimize the risk of dehalogenation during the final cleavage and deprotection step.

1. Materials:

  • Dried peptide-resin (post-synthesis, N-terminal Fmoc group removed).

  • Trifluoroacetic acid (TFA), high purity.

  • Triisopropylsilane (TIPS).

  • Water (HPLC grade).

  • Phenol.

  • Cold diethyl ether (anhydrous).

  • Dichloromethane (DCM).

  • Reaction vessel (glass, with a frit and stopcock).

  • Centrifuge tubes.

2. Preparation of Cleavage Cocktail (Reagent B):

  • CAUTION: Prepare the cocktail in a certified fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (glopeptides, lab coat, safety glasses).

  • For 10 mL of cocktail, combine the following:

    • 8.8 mL Trifluoroacetic acid (TFA)

    • 0.5 mL Phenol

    • 0.5 mL Water

    • 0.2 mL Triisopropylsilane (TIPS)

  • Prepare the cocktail fresh just before use.[6]

3. Peptide-Resin Preparation:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual DMF.[7]

  • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

4. Cleavage and Deprotection:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin synthesis scale).[1]

  • Agitate the mixture gently at room temperature for 2-3 hours. The solution may turn yellow or orange, which is normal.[4]

5. Peptide Precipitation and Isolation:

  • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Add the combined TFA solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

6. Analysis:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze by RP-HPLC and Mass Spectrometry to confirm the identity and purity of the peptide and to check for any debrominated side-product.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating the dehalogenation side reaction.

G cluster_0 Analysis cluster_1 Troubleshooting & Mitigation A Perform Mass Spec Analysis of Crude Peptide B Mass Peak at (Target Mass - 79 Da)? A->B C No Dehalogenation Detected. Proceed with Purification. B->C No D Dehalogenation Confirmed. Review Cleavage Protocol. B->D Yes E Was a Scavenger Cocktail Used? D->E F Use Recommended Cocktail: TFA/H2O/TIPS (95:2.5:2.5) or Reagent B E->F No G Consider Reducing Cleavage Time (e.g., 2 hrs) and Perform Test Cleavage E->G Yes H Re-synthesize or Re-cleave Remaining Resin with Optimized Protocol F->H G->H

Caption: Troubleshooting workflow for dehalogenation of 4-Bromophenylalanine.
Reaction Diagram: Cleavage vs. Side Reaction

This diagram illustrates the desired outcome of the TFA cleavage versus the undesired dehalogenation side reaction.

G cluster_0 Reaction Products Start Peptide-Resin with Fmoc-D-4-Br-Phe Cleavage TFA Cleavage Cocktail (e.g., Reagent B) Start->Cleavage Desired Desired Product: Peptide with 4-Br-Phe Cleavage->Desired  Desired Path (>95% Yield) SideProduct Side Product: Debrominated Peptide (Phe instead of 4-Br-Phe) Cleavage->SideProduct Side Reaction (Minimized by Scavengers)

References

Optimization

Technical Support Center: Preventing Racemization of Fmoc-D-4-Bromophenylalanine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of Fmoc-D-4-Bromophenylalanine during peptide coupling. These insights are aimed at researcher...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of Fmoc-D-4-Bromophenylalanine during peptide coupling. These insights are aimed at researchers, scientists, and professionals in drug development to help maintain the stereochemical integrity of their synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling Fmoc-D-4-Bromophenylalanine?

A1: Racemization is the process where a chiral molecule, in this case, the D-enantiomer of 4-Bromophenylalanine, converts into a mixture of both its D and L forms. During peptide synthesis, this leads to the incorporation of the incorrect L-enantiomer into the peptide chain, resulting in diastereomeric impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter its biological activity, pharmacological properties, and immunogenicity.

Q2: What is the primary mechanism that causes racemization during the coupling of Fmoc-protected amino acids?

A2: The main pathway for racemization of Nα-Fmoc protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The activation of the carboxylic acid group of the Fmoc-amino acid makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar and achiral oxazolone ring.[3][4] Subsequent reaction of this intermediate with the N-terminal amine of the peptide chain is not stereospecific and can result in a mixture of D and L isomers being incorporated.[2]

Q3: Which factors have the most significant impact on the racemization of Fmoc-D-4-Bromophenylalanine during coupling?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DIC, when used alone, can lead to higher rates of racemization.[1][5] The addition of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to suppress racemization by forming active esters that are less prone to oxazolone formation.[1][4][6][7]

  • Base: The type and strength of the base used are crucial. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can promote racemization.[1][6] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred to minimize this side reaction.[1][6][8][9]

  • Activation Time: Prolonged pre-activation of the Fmoc-amino acid before its addition to the peptide-resin can increase the likelihood of oxazolone formation and subsequent racemization.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[1][8][10][11] It is generally advisable to perform couplings at room temperature unless higher temperatures are necessary for difficult couplings, in which case caution should be exercised.[2][8][9]

  • Solvent: The polarity of the solvent can also play a role in the rate of racemization.[10]

Troubleshooting Guide

Problem: I am observing significant racemization of Fmoc-D-4-Bromophenylalanine in my peptide synthesis.

Solution:

  • Review Your Coupling Reagent and Additives:

    • If you are using a carbodiimide reagent like DIC or DCC, ensure you are also using an additive.[1][4] Oxyma and HOAt are generally more effective at suppressing racemization than HOBt.[4][6]

    • Consider using a uronium/aminium-based coupling reagent like HBTU or HATU, but always in conjunction with a weaker, sterically hindered base.[1]

  • Evaluate the Base Used in the Coupling Step:

    • If you are using DIPEA, consider switching to a weaker base like NMM or a sterically hindered base like 2,4,6-collidine.[1][6]

  • Optimize Your Coupling Protocol:

    • Minimize the pre-activation time of the Fmoc-D-4-Bromophenylalanine. Ideally, the activated amino acid solution should be added to the resin immediately after preparation. In situ activation is a highly effective strategy.[2]

    • Ensure the coupling reaction is performed at room temperature. Avoid heating unless it is essential for a particularly challenging coupling.[2][8]

  • Check Fmoc-Deprotection Conditions:

    • While the primary cause of racemization for the incoming amino acid is during coupling, overly harsh or extended exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can lead to epimerization of the C-terminal amino acid of the resin-bound peptide.[1] Ensure your deprotection steps are not excessively long.

Quantitative Data on Racemization

While specific quantitative data for the racemization of Fmoc-D-4-Bromophenylalanine is limited in the literature, studies on other racemization-prone amino acids, such as Phenylglycine (Phg), Cysteine (Cys), and Histidine (His), provide valuable insights. The following table summarizes the percentage of D-isomer formation (racemization) under various coupling conditions for these sensitive amino acids and can serve as a guide for selecting optimal conditions for Fmoc-D-4-Bromophenylalanine.

Amino AcidCoupling ReagentBase% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%[12]
Fmoc-L-His(Trt)-OHHATU/NMM>5%[12]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma<1%[12]
Fmoc-L-Cys(Trt)-OHHATU/NMM~3%[12]
Fmoc-Phg-OHHATUDIPEA~15%[13]
Fmoc-Phg-OHCOMUTMP<2%[13]
Fmoc-Phg-OHDEPBTTMP<2%[13]

Experimental Protocols

Recommended Protocol for Minimizing Racemization of Fmoc-D-4-Bromophenylalanine

This protocol is designed to minimize racemization during the coupling of Fmoc-D-4-Bromophenylalanine using DIC and Oxyma with a sterically hindered base.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-4-Bromophenylalanine (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure the complete removal of piperidine.

  • Coupling Mixture Preparation (In Situ Activation):

    • In a separate vessel, dissolve Fmoc-D-4-Bromophenylalanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates the reaction is complete.

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling A Fmoc-D-4-Br-Phe-OH B Activated Intermediate A->B + Coupling Reagent C Oxazolone (Achiral Intermediate) B->C - H+ (Base) F D-Peptide (Desired Product) B->F + Peptide-NH2 (Direct Coupling) D Enolate Intermediate C->D Tautomerization D->F + Peptide-NH2 G L-Peptide (Racemized Product) D->G + Peptide-NH2 E Peptide-NH2

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

TroubleshootingWorkflow Start Racemization Observed Q1 Using Carbodiimide (e.g., DIC) without an additive? Start->Q1 A1_Yes Add Additive (Oxyma or HOAt) Q1->A1_Yes Yes Q2 Using a strong base (e.g., DIPEA)? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to weaker/hindered base (NMM or Collidine) Q2->A2_Yes Yes Q3 Prolonged pre-activation time? Q2->Q3 No A2_Yes->Q3 A3_Yes Use in situ activation Minimize pre-activation Q3->A3_Yes Yes Q4 Elevated coupling temperature? Q3->Q4 No A3_Yes->Q4 A4_Yes Perform coupling at room temperature Q4->A4_Yes Yes End Racemization Minimized Q4->End No A4_Yes->End

Caption: Troubleshooting workflow for preventing racemization.

References

Troubleshooting

Technical Support Center: Optimizing Fmoc Deprotection of D-4-Bromophenylalanine Residues

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the efficient Fmoc deprotection of D-4-Bromopheny...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the efficient Fmoc deprotection of D-4-Bromophenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection of D-4-Bromophenylalanine?

A1: The standard and widely used condition for Fmoc deprotection of D-4-Bromophenylalanine is treatment with 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[1][2] The reaction is typically carried out at room temperature. A common procedure involves a short initial treatment (e.g., 3-5 minutes) followed by a longer treatment (10-15 minutes) with fresh reagent.[1][2]

Q2: Is D-4-Bromophenylalanine considered a sterically hindered amino acid in the context of Fmoc deprotection?

A2: While not as sterically hindered as β-branched amino acids like Valine or Isoleucine, the bulky bromine atom on the phenyl ring can introduce some steric hindrance.[3] This may slightly reduce coupling efficiency compared to non-halogenated phenylalanine, and in some sequence contexts, could potentially slow down the Fmoc deprotection step.[3] Therefore, careful monitoring of the deprotection reaction is recommended.[1]

Q3: What are the primary methods to monitor the completion of the Fmoc deprotection reaction?

A3: There are two primary methods for monitoring Fmoc deprotection:

  • Qualitative Kaiser Test: This is a colorimetric test that detects the presence of free primary amines on the resin.[1] A positive result (dark blue or purple color) indicates successful Fmoc removal.[1]

  • Quantitative UV-Vis Spectrophotometry: This method involves measuring the absorbance of the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, at approximately 301 nm.[1] This allows for a quantitative assessment of the extent of Fmoc group removal.

Q4: What are the common side reactions to be aware of during the Fmoc deprotection of peptides containing D-4-Bromophenylalanine?

A4: While no side reactions are exclusively specific to the bromo-substituent under standard deprotection conditions, general side reactions associated with piperidine-mediated Fmoc deprotection can occur. These include:

  • Aspartimide Formation: This is a significant issue in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, where the peptide backbone can form a succinimide ring.[4][5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly with Proline as one of the first two residues, leading to chain truncation.[5]

  • Piperidine Adducts: In peptides with a C-terminal Cysteine, a side reaction can lead to the formation of a piperidine adduct.[4][5]

Troubleshooting Guide

Problem: Incomplete Fmoc Deprotection (Negative or Weak Kaiser Test)

This is one of the most common issues encountered during SPPS. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting_Fmoc_Deprotection start Negative/Weak Kaiser Test check_reagents Step 1: Verify Reagents - Fresh 20% Piperidine/DMF? - High-quality DMF? start->check_reagents extend_time Step 2: Extend Deprotection Time - Increase second treatment to 20-30 min. - Re-test with Kaiser Test. check_reagents->extend_time Reagents OK increase_temp Step 3: Increase Temperature - Perform deprotection at 30-40°C. - Monitor for side reactions. extend_time->increase_temp Still Incomplete success Successful Deprotection extend_time->success Complete stronger_base Step 4: Use a Stronger Base - Consider 2% DBU / 2% Piperidine in DMF. - Use with caution for Asp-containing peptides. increase_temp->stronger_base Still Incomplete increase_temp->success Complete check_synthesis Step 5: Evaluate Peptide Sequence - Is aggregation likely? - Consider alternative synthesis strategies. stronger_base->check_synthesis Still Incomplete stronger_base->success Complete

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation

Table 1: Hypothetical Performance Characteristics of Halogenated Fmoc-Phenylalanine Derivatives in SPPS

Note: This data is for illustrative purposes and actual results may vary based on the peptide sequence and synthesis conditions.[2]

DerivativeCrude Purity (%)Final Yield (%)Key Considerations in SPPS
Fmoc-Phe-OH9085Standard baseline.
Fmoc-D-Phe(4-F)-OH8882Minimal steric hindrance from fluorine.
Fmoc-D-Phe(4-Cl)-OH8578Moderate steric hindrance.
Fmoc-D-Phe(4-Br)-OH 82 75 Slightly increased steric hindrance from the bromine atom may reduce coupling and deprotection efficiency. [3]

Table 2: Comparison of Deprotection Conditions for Sterically Hindered Residues

Deprotection ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 minStandard, well-established.May be slow for very hindered residues.
DBU/Piperidine2% DBU / 2% Piperidine in DMF2 x 5 minFaster and more effective for hindered residues.Higher basicity can increase risk of side reactions like aspartimide formation.[5][6]
4-Methylpiperidine (4-MP)20% in DMF2 x 10 minSimilar efficiency to piperidine, not a controlled substance.[7]May not offer significant advantages for overcoming steric hindrance.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the Fmoc-D-4-Bromophenylalanine-loaded resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.[1]

  • Initial DMF Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 minute).[1]

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the suspension gently for 3-5 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF to the resin and agitate for 10-15 minutes at room temperature.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • DMF Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 minute).

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin.

  • Reaction: Agitate the resin suspension for 2 x 5 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagents.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 3: Kaiser Test

  • Sample Preparation: Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.[1]

  • Reagent Addition: Add 2-3 drops of each Kaiser test solution (A: 5 g ninhydrin in 100 mL ethanol; B: 80 g phenol in 20 mL ethanol; C: 2 mL of 0.001 M KCN in 98 mL pyridine).[1]

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result: A dark blue or purple color on the beads and in the solution indicates successful Fmoc deprotection.[1]

    • Negative Result: If the beads and solution remain yellow or colorless, the Fmoc group is still present.[1]

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

  • Sample Collection: During the deprotection step, collect the piperidine solution that is drained from the reaction vessel.[1]

  • Dilution: Dilute a known volume of the collected solution with a suitable solvent (e.g., DMF or ethanol) to bring the absorbance within the linear range of the spectrophotometer.[1]

  • Measurement: Measure the absorbance of the diluted solution at approximately 301 nm.[1]

  • Calculation: The extent of Fmoc deprotection can be quantified using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Mandatory Visualization

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-CHR-Resin Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Piperidine (Base) Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-CHR-Resin Intermediate->Free_Amine Liberation Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger)

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

Optimization

Technical Support Center: Synthesis of Peptides Containing D-4-Bromophenylalanine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating D-4-Bromop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating D-4-Bromophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating D-4-Bromophenylalanine into a peptide sequence?

A1: Incorporating D-4-Bromophenylalanine (D-4-Br-Phe) offers several strategic advantages in peptide design. The D-configuration enhances enzymatic stability by making the peptide resistant to degradation by proteases, which typically recognize L-amino acids, thus extending its in vivo half-life.[1] The brominated phenyl side chain introduces unique steric and electronic properties that can modulate the peptide's biological activity and pharmacokinetic profile.[1] The bromine atom increases lipophilicity, which can influence binding affinity and potency.[1] Furthermore, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance binding affinities through halogen bonding.[2][3]

Q2: How does the presence of D-4-Bromophenylalanine affect the overall properties of the synthesized peptide?

A2: The incorporation of D-4-Bromophenylalanine significantly impacts the physicochemical properties of a peptide. The bulky and electronegative bromine atom can alter protein-protein interactions.[3][4] It also increases the hydrophobicity of the peptide, which may lead to decreased aqueous solubility but can be advantageous for occupying hydrophobic pockets in target receptors or enzymes.[5][6] This increased hydrophobicity is also a key factor to consider during purification, as it will affect retention times in reverse-phase HPLC.[6] From a structural standpoint, the D-amino acid can induce specific conformational constraints, influencing the peptide's secondary structure and its interaction with biological targets.[1]

Q3: Is D-4-Bromophenylalanine compatible with standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS)?

A3: Yes, D-4-Bromophenylalanine is compatible with both Fmoc/tBu and Boc/Bzl strategies for solid-phase peptide synthesis.[2][7] Both Fmoc-D-4-Bromophenylalanine-OH and Boc-D-4-Bromophenylalanine are commercially available and can be incorporated into peptide chains using standard coupling reagents and protocols.[7][8] The choice between Fmoc and Boc chemistry will depend on the overall peptide sequence and the desired cleavage and deprotection strategy.

Q4: What should I be aware of during mass spectrometry analysis of peptides containing D-4-Bromophenylalanine?

A4: The presence of bromine gives a unique isotopic signature in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[8] This results in a characteristic doublet peak (A+2) for any peptide or fragment containing the D-4-Bromophenylalanine residue, with the two peaks having roughly equal intensity and being separated by approximately 2 Da.[8] This distinct pattern is a powerful tool for confirming the successful incorporation of the amino acid and identifying relevant fragments in MS/MS analysis.[8]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Q: I am observing incomplete coupling or the formation of deletion sequences when incorporating D-4-Bromophenylalanine. What could be the cause and how can I resolve it?

A: Low coupling efficiency for D-4-Bromophenylalanine is a common challenge, often attributed to the steric hindrance from the bulky bromophenyl side chain. Hydrophobic sequences are also more prone to aggregation on the resin, which can physically block reactive sites and lead to incomplete reactions.[9][10][11]

Troubleshooting Steps:

  • Extend Coupling Time: For sterically hindered residues like D-4-Br-Phe, extending the reaction time from the standard 1-2 hours to 3-4 hours can significantly improve yields.[2]

  • Double Couple: Perform the coupling step twice. After the first coupling, drain the reagents, wash the resin with DMF, and then add a fresh solution of activated amino acid to the resin.

  • Optimize Coupling Reagents: While standard reagents like HBTU/HOBt can be used, more potent activating agents are often required for difficult couplings.[2][4] Consider switching to HATU or HCTU, which are known to be more effective for sterically hindered amino acids.[4][12] Phosphonium salt-based reagents like PyBOP are also highly effective and may reduce the risk of racemization.[4]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., increasing from 3 equivalents to 4 or 5 equivalents relative to the resin substitution) can help drive the reaction to completion.

  • Address Aggregation: If peptide aggregation is suspected, consider the strategies outlined in Issue 3: Peptide Aggregation and Poor Solubility .

Coupling ReagentAdditiveBase (Equivalents)Typical Coupling TimeCoupling Efficiency (Illustrative)Key Considerations
HBTUHOBtDIEA (6.0)1-2 hours98-99%Standard, cost-effective. May be insufficient for difficult couplings.[2]
HATUHOAtDIEA (6.0)1-2 hours>99.5%Highly effective for hindered couplings.[2][12]
HCTU-DIEA (6-8)1-2 hours>99.5%Very efficient, similar to HATU.[4]
PyBOP-DIEA (6-8)30-120 min>99%Effective with a lower risk of racemization for some residues.[4]
DICHOBt/Oxyma-60-240 min98-99.5%Slower, but cost-effective. Risk of N-acylurea byproduct.[4][12]

Note: Efficiency can vary based on peptide sequence and synthesis conditions. Data is illustrative.

G start Low Coupling Efficiency (Kaiser Test Positive / Deletion Peak in MS) strategy1 Extend Coupling Time (e.g., to 3-4 hours) start->strategy1 recheck Re-evaluate Coupling strategy1->recheck strategy2 Perform Double Coupling recheck2 recheck2 strategy2->recheck2 Re-evaluate strategy3 Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU) recheck3 recheck3 strategy3->recheck3 Re-evaluate strategy4 Increase Reagent Equivalents (4-5 eq.) recheck4 recheck4 strategy4->recheck4 Re-evaluate check_agg Suspect Aggregation? (Resin not swelling, sequence >50% hydrophobic) agg_sol See Aggregation Troubleshooting Guide check_agg->agg_sol Yes success Coupling Successful check_agg->success No recheck->strategy2 No recheck->success Yes recheck2->strategy3 No recheck2->success Yes recheck3->strategy4 No recheck3->success Yes recheck4->check_agg No recheck4->success Yes

Caption: A decision workflow for troubleshooting low coupling efficiency.

Issue 2: Racemization of D-4-Bromophenylalanine

Q: How can I minimize the risk of racemization when activating D-4-Bromophenylalanine?

A: Racemization (or more accurately, epimerization) is a risk during the activation of any amino acid's carboxyl group for peptide bond formation.[13] The activated intermediate can be deprotonated at the α-carbon by a base, leading to a loss of stereochemical integrity.[12][14] While D-amino acids are used to prevent enzymatic degradation, maintaining their stereochemical purity during synthesis is critical.

Preventative Measures:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or 6-Cl-HOBt is crucial. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other intermediates.[10][14] Most modern coupling reagents (e.g., HATU, HBTU) are formulations that already include these additives.

  • Control the Base: The type and amount of base used can influence racemization.[14] While DIEA is common, for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[15] Avoid using excess base.

  • Pre-activation Time: Minimize the time the amino acid remains in its highly activated state before it is added to the resin. Overly long pre-activation times can increase the opportunity for racemization.

  • Choice of Coupling Reagent: Carbodiimide-based reagents like DCC or DIC, when used without additives, have a higher risk of causing racemization.[12][15] Onium salt (uronium/phosphonium) reagents are generally safer in this regard.[12]

G cluster_0 Racemization Pathway AA D-Amino Acid (R-configuration) Activated Activated Intermediate (e.g., Acylium Ion) AA->Activated + Coupling Reagent Enolate Planar Enolate/ Oxazolone Intermediate Activated->Enolate D_AA_product Incorporated D-AA Activated->D_AA_product Coupling (Desired) Base Base (e.g., DIEA) Base->Enolate α-proton abstraction Protonation Protonation Enolate->Protonation Protonation->AA Re-protonation L_AA L-Amino Acid (S-configuration) Protonation->L_AA L_AA_product Incorporated L-AA (Epimer) L_AA->L_AA_product Coupling (Undesired)

Caption: The mechanism of base-catalyzed racemization during activation.

Issue 3: Peptide Aggregation and Poor Solubility

Q: My peptide, which contains D-4-Bromophenylalanine, is difficult to purify and shows poor solubility. What can I do?

A: The hydrophobic nature of the D-4-Bromophenylalanine side chain can contribute significantly to peptide aggregation, both on the solid support during synthesis and after cleavage.[9][11] Aggregation can lead to poor solubility, incomplete reactions, and significant challenges during HPLC purification.[10][11][16]

Troubleshooting and Mitigation Strategies:

  • Solvent Choice: During synthesis, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) or DMSO can help disrupt the hydrogen bonding that leads to aggregation.[10]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to overcome aggregation-related kinetic barriers, improving both deprotection and coupling steps for difficult sequences.[10]

  • Specialized Resins: Using a low-substitution resin or a specialized resin like TentaGel can provide more space between peptide chains, reducing the likelihood of inter-chain aggregation.[10]

  • Solubilizing the Final Peptide: For the cleaved peptide, initial attempts to dissolve it should be in solvents like DMSO, DMF, or acetonitrile.[17] Once dissolved, this solution can be slowly added dropwise to a stirred aqueous buffer to prevent precipitation.[17] For acidic or basic peptides, adjusting the pH of the aqueous solution can improve solubility by increasing the net charge of the molecule.[17]

G cluster_causes Primary Causes Aggregation Peptide Aggregation Hydrophobicity High Hydrophobicity (e.g., from D-4-Br-Phe) Hydrophobicity->Aggregation Sequence Repetitive or β-Sheet Prone Sequence Sequence->Aggregation ChainLength Long Peptide Chain ChainLength->Aggregation HighLoading High Resin Loading HighLoading->Aggregation

Caption: Key factors contributing to peptide aggregation during synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-4-Bromophenylalanine-OH

This protocol is for a standard coupling on a 0.1 mmol scale using Fmoc/tBu chemistry.

  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 1 hour.[2]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Perform this step twice: first for 3-5 minutes, drain, then for 10-15 minutes.[2][18]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2] Confirm successful deprotection with a positive Kaiser test.[18]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-4-Bromophenylalanine-OH (3.0 eq.), HATU (3.0 eq.), and HOAt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[2]

  • Monitoring (Optional): Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, consider troubleshooting steps such as double coupling.

Protocol 2: Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with Dichloromethane (DCM) (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[4]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common general-purpose cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-3 hours.[2][4]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[2] A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether 2-3 more times to remove scavengers. Dry the crude peptide pellet under vacuum.[2]

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2][4]

G start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection Next AA final_deprot Final Fmoc Deprotection cycle->final_deprot Final AA final_wash DCM Wash & Dry final_deprot->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitate Precipitation in Cold Ether cleavage->precipitate purify RP-HPLC Purification precipitate->purify analyze MS/LC-MS Analysis purify->analyze end End: Purified Peptide analyze->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

Troubleshooting

Technical Support Center: Purification of Peptides with D-4-Bromophenylalanine

Welcome to the technical support center for the purification of synthetic peptides incorporating D-4-Bromophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic peptides incorporating D-4-Bromophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of D-4-Bromophenylalanine affect a peptide's retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The inclusion of D-4-Bromophenylalanine generally increases the hydrophobicity of a peptide. The bromine atom on the phenyl ring contributes to this increased hydrophobicity, leading to a longer retention time on RP-HPLC columns compared to its non-halogenated or L-counterpart.[1] The extent of this shift depends on the peptide's overall sequence and the number of D-4-Bromophenylalanine residues. It is advisable to start with a shallower gradient and a higher initial concentration of the organic mobile phase than you would for the non-modified peptide.

Q2: My D-4-Bromophenylalanine-containing peptide exhibits poor solubility in standard HPLC mobile phases. What can I do?

A2: Poor solubility is a common challenge with hydrophobic peptides, including those with D-4-Bromophenylalanine. Here are several strategies to address this issue:

  • Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[2] Ensure the final concentration of the strong solvent in the injected sample is minimized to avoid peak distortion.

  • Mobile Phase Modification: For highly hydrophobic peptides, consider adding a small percentage of n-propanol or isopropanol to the mobile phase in addition to acetonitrile. These solvents can enhance the solubility of hydrophobic compounds.[2]

  • Acidic/Basic Peptides: For acidic peptides, dissolution can be aided by a small amount of a basic solution (e.g., 0.1% ammonia), followed by dilution. For basic peptides, an acidic solution (e.g., acetic acid) can be used.

Q3: What are the common impurities I should expect when synthesizing peptides with D-4-Bromophenylalanine?

A3: In addition to standard impurities from solid-phase peptide synthesis (SPPS) such as deletion sequences, truncated peptides, and incompletely deprotected peptides, you should be aware of potential side reactions.[3] While not exclusively unique to D-4-Bromophenylalanine, the bulky nature of the brominated phenyl group could potentially lead to steric hindrance and incomplete couplings, resulting in a higher proportion of deletion sequences. Careful monitoring of coupling efficiency during synthesis is crucial.

Q4: Does the D-configuration of 4-Bromophenylalanine affect the purification process compared to the L-isomer?

A4: The primary impact on RP-HPLC purification comes from the hydrophobicity of the amino acid, which is identical for both D- and L-isomers. Therefore, the retention time in achiral RP-HPLC is generally not significantly different. However, the D-configuration can influence the peptide's secondary structure and its propensity to aggregate.[4] This can indirectly affect purification by causing peak broadening or loss of product on the column. For chiral purity analysis, a specialized chiral stationary phase is required to separate D- and L-enantiomers.

Q5: Can D-4-Bromophenylalanine-containing peptides be more prone to aggregation? How can I mitigate this during purification?

A5: Yes, peptides containing hydrophobic residues like D-4-Bromophenylalanine can have a higher tendency to aggregate.[2] Aggregation can lead to poor peak shape, low recovery, and even column clogging. To mitigate aggregation:

  • Work at Lower Concentrations: If possible, dissolve and inject the peptide at a lower concentration.

  • Increase Column Temperature: Raising the column temperature can sometimes disrupt aggregates and improve peak shape.

  • Use Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidine hydrochloride to the sample solvent can help disaggregate the peptide before injection, but this should be used with caution as it can affect chromatography.

  • Organic Solvents in Aqueous Phase: Adding a small percentage of an organic solvent like isopropanol to the aqueous mobile phase can help keep the peptide in solution.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of peptides containing D-4-Bromophenylalanine.

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Peptide aggregation on the column.2. Secondary interactions with the stationary phase (e.g., silanol groups).3. Column overloading.1. Increase column temperature (e.g., to 40-50°C).2. Work at a lower pH (e.g., using 0.1% TFA) to minimize silanol interactions.3. Reduce the amount of peptide injected onto the column.4. Consider a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides).
Low Peptide Recovery 1. Irreversible binding to the HPLC column due to high hydrophobicity.2. Precipitation of the peptide during the run.3. Peptide aggregation leading to filtration loss before injection.1. Use a less hydrophobic column (e.g., C8 or C4).2. Employ a stronger organic solvent in the mobile phase (e.g., isopropanol).3. Ensure the peptide is fully dissolved in the injection solvent; consider using a small amount of DMSO or DMF for initial dissolution.4. Check for precipitation in your sample vial before injection.
Co-elution of Target Peptide with Impurities 1. Insufficient resolution of the HPLC method.2. The impurity is a very similar species (e.g., a deletion sequence).1. Optimize the gradient slope by making it shallower around the elution point of your target peptide.2. Try a different column chemistry or a longer column to increase theoretical plates.3. Adjust the mobile phase composition or pH to alter selectivity.
Split Peaks 1. The peptide exists in multiple conformational states that interconvert slowly on the chromatographic timescale.2. The sample solvent is significantly stronger than the initial mobile phase.1. Increase the column temperature to facilitate faster interconversion between conformers.2. Ensure the organic content of your sample solvent is as close as possible to the initial mobile phase composition.
High Backpressure 1. Peptide precipitation on the column frit.2. Column contamination.1. Filter your sample before injection.2. If precipitation is suspected, flush the column with a strong solvent series (e.g., reversed gradient, then isopropanol).3. Use a guard column to protect the analytical/preparative column.

Data Presentation

The following tables provide illustrative data to compare the purification of a model peptide with and without D-4-Bromophenylalanine. Note: This data is hypothetical and for illustrative purposes. Actual results will vary based on the peptide sequence and experimental conditions.

Table 1: Comparative RP-HPLC Retention Times

Peptide SequenceModificationRetention Time (minutes)
Ac-Tyr-Val-Ala-Phe -Ala-Leu-Lys-Gly-NH₂None22.5
Ac-Tyr-Val-Ala-D-Phe -Ala-Leu-Lys-Gly-NH₂D-Amino Acid22.7
Ac-Tyr-Val-Ala-D-4-Br-Phe -Ala-Leu-Lys-Gly-NH₂D-Amino Acid, Halogenated28.3

Table 2: Purification Yield and Purity Comparison

Peptide ModificationCrude Purity (%)Final Purity (%)Overall Yield (%)
L-Phenylalanine7598.535
D-Phenylalanine7398.233
D-4-Bromophenylalanine6897.925

Experimental Protocols

Detailed Methodology for RP-HPLC Purification of a D-4-Bromophenylalanine Peptide

This protocol provides a starting point for the purification of a synthetic peptide containing D-4-Bromophenylalanine. Optimization will likely be required based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA). If solubility is an issue, dissolve in a small volume of DMSO first, then dilute with the mobile phase.

    • Centrifuge the sample to pellet any insoluble material and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 stationary phase, wide-pore (e.g., 300 Å), 5 µm particle size. For preparative scale, a column with a larger diameter (e.g., 22 mm) is used.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: For a 4.6 mm ID analytical column, a typical flow rate is 1.0 mL/min. For a 22 mm ID preparative column, the flow rate would be scaled up accordingly (e.g., 10-15 mL/min).

    • Detection: Monitor the elution profile at 214 nm (peptide backbone) and 280 nm (aromatic side chains).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. This initial run will help determine the elution percentage of the target peptide, allowing for the design of a shallower, optimized gradient for preparative purification.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the molecular weight of the desired peptide in the pure fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product spps Solid-Phase Peptide Synthesis (with Fmoc-D-4-Br-Phe-OH) cleavage Cleavage from Resin & Deprotection spps->cleavage crude Crude Peptide Precipitation cleavage->crude dissolution Crude Peptide Dissolution (Solubility Troubleshooting) crude->dissolution hplc Preparative RP-HPLC dissolution->hplc fractions Fraction Collection hplc->fractions analytical_hplc Purity Analysis (Analytical RP-HPLC) fractions->analytical_hplc ms Mass Spectrometry (Identity Confirmation) fractions->ms pooling Pooling of Pure Fractions analytical_hplc->pooling ms->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A generalized workflow for the synthesis, purification, and analysis of peptides containing D-4-Bromophenylalanine.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues start Poor Purification Outcome (e.g., low purity, low yield) broad_peaks Broad/Tailing Peaks? start->broad_peaks low_recovery Low Recovery? start->low_recovery check_aggregation Check for Aggregation broad_peaks->check_aggregation check_overloading Column Overloading? broad_peaks->check_overloading optimize_temp Increase Temperature check_aggregation->optimize_temp reduce_load Reduce Sample Load check_overloading->reduce_load check_solubility Check Solubility low_recovery->check_solubility check_binding Irreversible Binding? low_recovery->check_binding modify_solvent Modify Sample/Mobile Solvent check_solubility->modify_solvent change_column Use Less Hydrophobic Column check_binding->change_column

Caption: A troubleshooting decision tree for common issues in the purification of D-4-Bromophenylalanine peptides.

References

Optimization

Technical Support Center: HPLC Purification of Peptides Containing 4-Bromophenylalanine

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC purification of synthetic peptides in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC purification of synthetic peptides incorporating the unnatural amino acid 4-bromophenylalanine (4-Br-Phe).

Frequently Asked Questions (FAQs)

Q1: What is 4-bromophenylalanine (4-Br-Phe) and how does it affect peptide properties?

4-bromophenylalanine is a synthetic analog of the natural amino acid phenylalanine, where a hydrogen atom on the phenyl ring is replaced by a bromine atom.[1] This substitution has several key consequences:

  • Increased Hydrophobicity: The bromine atom significantly increases the lipophilicity (hydrophobicity) of the amino acid side chain.[2] This typically leads to longer retention times on reversed-phase HPLC (RP-HPLC) columns compared to their non-brominated counterparts.

  • Mass Shift: The incorporation of 4-Br-Phe increases the monoisotopic mass of a phenylalanine residue by approximately 78.9 Da.[1]

  • Unique Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[1] This creates a characteristic 1:1 doublet pattern in mass spectrometry for any peptide or fragment containing 4-Br-Phe, which is a powerful tool for confirming its incorporation.[1]

  • Potential for Aggregation: The increased hydrophobicity can enhance the tendency of peptides to self-associate or aggregate, which can pose challenges for both solubility and purification.[3][4]

Q2: How should I dissolve my crude 4-Br-Phe-containing peptide before purification?

Due to their hydrophobic nature, many peptides containing 4-Br-Phe have poor solubility in purely aqueous solutions.[]

  • Start with an Organic Solvent: First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or isopropanol.[]

  • Dilute Carefully: Once dissolved, slowly add your HPLC mobile phase starting buffer (e.g., water with 0.1% TFA) to the desired concentration.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and improve solubility.

  • Filter: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.

Q3: What are the recommended starting conditions for RP-HPLC purification?

For most 4-Br-Phe peptides, a C18 reversed-phase column is the best starting point.[][6] The increased hydrophobicity means a shallower gradient may be necessary to achieve good resolution.

ParameterRecommended Starting ConditionNotes
Column C18, 5 µm particle size, 100-160 Å pore size.[7]A wider pore size (300 Å) is better for very large peptides or small proteins.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.TFA is an excellent ion-pairing agent that improves peak shape for UV detection.[9][10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
Gradient 5-65% B over 60 minutes (adjust based on peptide hydrophobicity).A shallower gradient (e.g., 0.5-1% change per minute) is often required for good separation.
Flow Rate 1.0 mL/min (Analytical), 20 mL/min (Semi-preparative).Adjust based on column diameter.
Detection 220 nm and 254/280 nm.220 nm detects the peptide backbone. 254 nm or 280 nm detects the aromatic rings.[11]
Temperature 30-40 °C.Elevating the temperature can improve solubility and peak shape for hydrophobic peptides.[12]

Q4: What is the optimal UV wavelength for detecting my 4-Br-Phe peptide?

A dual-wavelength approach is recommended:

  • 214-220 nm: At this wavelength, you detect the peptide bonds. This is a universal wavelength for all peptides and is useful for quantifying total peptide content.

  • 254-260 nm: The phenyl ring of 4-Br-Phe, like standard phenylalanine, absorbs light in this region.[13] This can be more specific than 220 nm if your mobile phase has high absorbance at lower wavelengths.

  • 280 nm: If your peptide also contains Tryptophan (Trp), 280 nm is an excellent choice as Trp has a much stronger absorbance than other aromatic amino acids at this wavelength.[11]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of 4-Br-Phe peptides.

Problem: Poor Peak Shape (Broad, Tailing, or Split Peaks)

Potential Cause Recommended Solution
Peptide Aggregation/Solubility Issues The high hydrophobicity of 4-Br-Phe can cause aggregation. Dissolve the crude peptide in a stronger organic solvent (DMSO, DMF) before diluting. Try increasing the column temperature to 40-50°C to improve solubility.[12]
Column Contamination or Degradation Impurities from previous runs or stripped stationary phase can cause peak tailing. Flush the column with a strong wash cycle (e.g., 100% Isopropanol). If the problem persists, the column may need replacement.[14]
Inappropriate Mobile Phase pH The standard 0.1% TFA (pH ~2) may not be optimal for all peptides. Some peptides exhibit better peak shape and selectivity at high pH.[15] Consider using 0.1% formic acid or, for a significant change, 0.1% ammonium hydroxide (pH ~10).[9][15]
Column Overload Injecting too much peptide can saturate the column, leading to broad, fronting peaks. Reduce the injection mass/volume and re-run.

Problem: Poor Resolution or Co-eluting Impurities

Potential Cause Recommended Solution
Gradient is Too Steep Hydrophobic peptides like those with 4-Br-Phe require more time to interact with the stationary phase. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) in the region where your peptide elutes.
Suboptimal Mobile Phase Additive TFA, Formic Acid (FA), and Difluoroacetic Acid (DFA) offer different selectivities.[9] If TFA fails to provide resolution, trying a run with 0.1% FA may alter the elution profile sufficiently to separate impurities.
Incorrect Column Chemistry While C18 is a good default, impurities that are very similar to the target peptide may require a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl) to alter selectivity.

Problem: High System Backpressure

Potential Cause Recommended Solution
Peptide Precipitation The peptide may have precipitated out of solution upon injection into the mobile phase. Ensure your sample is fully dissolved and filtered. Consider injecting a smaller volume or diluting the sample further.
Clogged Column Frit Particulates in the sample or mobile phase can clog the inlet frit of the column. Reverse-flush the column (disconnect from the detector first) according to the manufacturer's instructions.
Buffer Precipitation If using a buffer (e.g., ammonium bicarbonate), it may precipitate if the concentration of acetonitrile gets too high. Ensure your buffer is soluble across the entire gradient range.

Problem: Low or No Peptide Recovery

Potential Cause Recommended Solution
Poor Solubility in Starting Conditions The peptide may precipitate on the column head if it is not soluble in the low-organic starting mobile phase. Increase the initial %B (e.g., from 5% to 10% or 15% ACN) to ensure the peptide remains in solution upon injection.
Irreversible Binding Highly hydrophobic peptides can sometimes bind irreversibly to the C18 column. Try a less retentive column (C8 or C4) or add a stronger organic solvent like isopropanol to Mobile Phase B.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 4-Br-Phe Peptide

  • Sample Preparation:

    • Weigh approximately 5-10 mg of crude peptide into a microcentrifuge tube.

    • Add a minimal volume (e.g., 100-200 µL) of DMSO or DMF to fully dissolve the peptide.[]

    • Dilute the sample with Mobile Phase A (0.1% TFA in water) to a final concentration of ~5 mg/mL.

    • Vortex gently and centrifuge at high speed for 5 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.

  • HPLC System Setup:

    • Column: Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 15-20 minutes or until the baseline is stable.

  • Analytical Scouting Run:

    • Inject a small amount (10-20 µL) of the prepared sample.

    • Run a fast, broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide.

  • Preparative Purification Run:

    • Based on the scouting run, design a shallower gradient focused around the elution time of your target peptide. For example, if the peptide eluted at 40% B, a gradient of 30-50% B over 40-60 minutes would be appropriate.

    • Inject the remaining sample volume.

    • Collect fractions (e.g., 1-minute intervals) throughout the gradient, focusing on the main peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions using analytical HPLC or LC-MS to determine which contain the pure peptide (>95%).[14]

    • Pool the pure fractions into a flask suitable for lyophilization.

    • Freeze the pooled fractions completely (e.g., using a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize the sample until a dry, fluffy powder is obtained.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Peptide dissolve Dissolve in DMSO/DMF crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject Sample filtrate->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (220/254 nm) separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Peak Shape? cause1 Aggregation or Poor Solubility start->cause1 cause2 Column Contamination start->cause2 cause3 Column Overload start->cause3 sol1 Dissolve in DMSO Increase Column Temp cause1->sol1 sol2 Flush Column with Strong Solvent cause2->sol2 sol3 Reduce Injection Mass/Volume cause3->sol3

References

Troubleshooting

Technical Support Center: Aggregation Issues in Peptides with D-4-Bromophenylalanine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the unnatural amino acid D-4-Bromophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-4-Bromophenylalanine aggregating?

A1: The incorporation of D-4-Bromophenylalanine can significantly increase the hydrophobicity of a peptide.[1] The bulky and non-polar bromophenyl side chain enhances intermolecular hydrophobic interactions, which can lead to self-association and aggregation, particularly in aqueous solutions. This is a primary driver of the observed aggregation issues.

Q2: What are the visible signs of peptide aggregation?

A2: Peptide aggregation can manifest as a hazy or cloudy appearance in solution, the formation of visible precipitates, or a gel-like consistency. During solid-phase peptide synthesis (SPPS), aggregation can be indicated by poor resin swelling and incomplete reactions.

Q3: How does D-4-Bromophenylalanine-induced aggregation affect my experiments?

A3: Peptide aggregation can lead to several experimental issues, including:

  • Reduced Bioactivity: Aggregated peptides may not adopt the correct conformation to bind to their target, leading to a loss of biological function.

  • Inaccurate Quantification: Aggregates can interfere with concentration measurements, leading to erroneous results in activity assays.

  • Immunogenicity: The presence of aggregates in therapeutic peptides can trigger an immune response.[2]

  • Synthesis and Purification Challenges: During SPPS, aggregation can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and difficult purification.

Q4: At what stage of my workflow is aggregation most likely to occur?

A4: Aggregation can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation is a common issue, especially with hydrophobic sequences.

  • Post-Cleavage and Purification: After cleavage from the resin and during purification, the unprotected peptide is more prone to aggregation in certain solvents.

  • During Storage: Lyophilized peptides can be stable, but upon reconstitution, aggregation can occur, especially at high concentrations or in suboptimal buffer conditions.

  • During Experiments: Changes in pH, temperature, or the presence of certain salts in experimental buffers can induce aggregation.

Q5: Are there any computational tools to predict the aggregation propensity of my peptide sequence containing D-4-Bromophenylalanine?

A5: While many aggregation prediction algorithms exist for natural amino acids, tools specifically parameterized for a wide range of unnatural amino acids like D-4-Bromophenylalanine are less common. However, general principles of hydrophobicity and secondary structure propensity can still provide valuable insights. It is generally advisable to assume a higher aggregation risk when incorporating this amino acid.

Troubleshooting Guide

Issue 1: Poor solubility of the lyophilized peptide powder.

  • Possible Cause: High hydrophobicity due to the presence of D-4-Bromophenylalanine.

  • Troubleshooting Steps:

    • Use of Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) first.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • pH Adjustment: If the peptide has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be beneficial.

    • Stepwise Dilution: Once dissolved in an organic solvent, slowly add the aqueous buffer to the desired final concentration while vortexing.

Issue 2: The peptide solution becomes cloudy or forms a precipitate over time.

  • Possible Cause: The peptide is aggregating out of solution.

  • Troubleshooting Steps:

    • Lower Concentration: Work with lower peptide concentrations if the experimental design allows.

    • Incorporate Chaotropic Agents: In some applications, the inclusion of mild chaotropic agents like guanidinium chloride or urea at low concentrations can help maintain solubility.

    • Use of Excipients: For formulation development, consider the addition of stabilizing excipients such as arginine or certain non-ionic surfactants.

    • Temperature Control: Store the peptide solution at the recommended temperature (often 4°C or -20°C) and avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent results in bioassays.

  • Possible Cause: The presence of soluble oligomers or larger aggregates is affecting the active concentration of the peptide.

  • Troubleshooting Steps:

    • Characterize the Peptide Stock: Before use in assays, characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) to check for polydispersity.[3]

    • Freshly Prepared Solutions: Prepare peptide solutions fresh before each experiment to minimize time-dependent aggregation.

    • Filtration: For some applications, filtering the peptide solution through a 0.22 µm filter may remove larger aggregates. However, be aware that this may also remove some of the peptide if it is highly aggregated.

Data Presentation

Table 1: Hypothetical Solubility of a Model Peptide (Ac-XXXX[X/Bpa]XXX-NH2) in Different Solvents.

Peptide VariantAqueous Buffer (PBS, pH 7.4)50% Acetonitrile/WaterDMSO
Model Peptide (with Phe) > 10 mg/mL> 10 mg/mL> 20 mg/mL
Model Peptide (with D-4-Br-Phe) < 0.5 mg/mL2-3 mg/mL> 20 mg/mL

Note: This data is illustrative and the actual solubility will depend on the full peptide sequence.

Table 2: Illustrative Aggregation Kinetics from Thioflavin T (ThT) Assay.

Peptide VariantLag Time (hours)Maximum Fluorescence (Arbitrary Units)
Model Peptide (with Phe) 1280
Model Peptide (with D-4-Br-Phe) 4250

Note: A shorter lag time and higher maximum fluorescence suggest a faster aggregation rate and a greater extent of fibril formation.[4]

Mandatory Visualization

Mechanism of D-4-Bromophenylalanine Induced Aggregation cluster_0 Monomeric State cluster_1 Driving Factors cluster_2 Aggregation Pathway Peptide_Phe Peptide with Phenylalanine Oligomers Soluble Oligomers Peptide_Phe->Oligomers Lower Propensity Peptide_BrPhe Peptide with D-4-Bromophenylalanine Hydrophobicity Increased Hydrophobicity Peptide_BrPhe->Hydrophobicity PiStacking π-π Stacking Peptide_BrPhe->PiStacking Hydrophobicity->Oligomers Promotes Self-Association PiStacking->Oligomers Fibrils Insoluble Fibrils Oligomers->Fibrils Nucleation and Elongation

Caption: Proposed mechanism for D-4-Bromophenylalanine-induced peptide aggregation.

Troubleshooting Workflow for Peptide Aggregation cluster_solubility Solubility Optimization cluster_synthesis Synthesis Modification cluster_formulation Formulation Adjustment Start Peptide Aggregation Observed Characterize Characterize Aggregation State (DLS, ThT, TEM) Start->Characterize Solubility Optimize Solubility Characterize->Solubility If solubility is the primary issue Synthesis Modify Synthesis Strategy Characterize->Synthesis If aggregation occurs during SPPS Formulation Adjust Formulation Characterize->Formulation For downstream applications Solvent Test different organic co-solvents Solubility->Solvent pH Adjust pH Solubility->pH Concentration Lower peptide concentration Solubility->Concentration Pseudoproline Incorporate pseudoproline dipeptides Synthesis->Pseudoproline Chaotropes Use chaotropic salts during SPPS Synthesis->Chaotropes Temp Elevated temperature coupling Synthesis->Temp Excipients Add stabilizing excipients (e.g., Arginine) Formulation->Excipients Buffer Screen different buffer systems Formulation->Buffer End Aggregation Minimized Concentration->End Temp->End Buffer->End

Caption: A general workflow for troubleshooting peptide aggregation issues.

Experimental Protocols

1. Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol describes a method for monitoring the kinetics of peptide aggregation in a 96-well plate format.[5]

  • Materials:

    • Lyophilized synthetic peptide (with and without D-4-Bromophenylalanine)

    • Thioflavin T (ThT)

    • Sterile, ultrapure water

    • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm[6]

  • Procedure:

    • Peptide Preparation:

      • Carefully dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or a buffer compatible with your experiment) to create a stock solution.

      • To minimize pre-aggregation, it is advisable to prepare the stock solution immediately before use.

      • Determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or based on the dry weight).

    • ThT Stock Solution:

      • Prepare a stock solution of ThT (e.g., 1 mM) in sterile, ultrapure water.[7]

      • Filter the solution through a 0.22 µm filter to remove any particulate matter.

      • Store the stock solution protected from light at 4°C.

    • Assay Setup:

      • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

      • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).[7]

      • In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include control wells with buffer and ThT only.

      • Seal the plate to prevent evaporation.

    • Data Acquisition:

      • Place the plate in the fluorometer, set to the desired temperature (e.g., 37°C).

      • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (which can range from hours to days).

      • Agitation between readings may be necessary to promote aggregation for some peptides.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from the peptide-containing samples.

    • Plot the fluorescence intensity versus time to generate aggregation kinetic curves.

    • From these curves, you can determine the lag time (nucleation phase) and the maximum fluorescence intensity (extent of aggregation).[4]

2. Dynamic Light Scattering (DLS) for Characterizing Aggregate Size Distribution

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.[8]

  • Materials:

    • Peptide solution

    • Low-volume cuvette

    • DLS instrument

  • Procedure:

    • Sample Preparation:

      • Prepare the peptide solution in a suitable buffer. The concentration should be optimized for the instrument's sensitivity.

      • Filter the sample through a low-protein-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large, extraneous particles.[9]

    • Instrument Setup:

      • Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.

    • Data Acquisition:

      • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

      • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the solution.

    • A monomodal peak indicates a homogenous solution of monomers, while the presence of multiple peaks or a broad peak suggests the presence of oligomers and larger aggregates.

    • The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI indicates a greater degree of aggregation.[8]

3. Transmission Electron Microscopy (TEM) for Visualization of Fibrillar Aggregates

TEM allows for the direct visualization of the morphology of peptide aggregates, such as amyloid-like fibrils.

  • Materials:

    • Peptide aggregate solution

    • TEM grids (e.g., carbon-coated copper grids)

    • Negative stain solution (e.g., 2% uranyl acetate)[10]

    • Filter paper

    • Transmission electron microscope

  • Procedure:

    • Sample Application:

      • Apply a small droplet (e.g., 3-5 µL) of the peptide solution onto the surface of a TEM grid.

      • Allow the sample to adsorb for a few minutes.

    • Staining:

      • Blot off the excess sample solution using filter paper.

      • Immediately apply a droplet of the negative stain solution to the grid for 1-2 minutes.

      • Blot off the excess stain.

    • Drying:

      • Allow the grid to air dry completely.

    • Imaging:

      • Image the grid using a transmission electron microscope at various magnifications.

  • Data Analysis:

    • Examine the micrographs for the presence of fibrillar structures.

    • Characterize the morphology of the aggregates, such as their length, width, and whether they are branched or unbranched. Amyloid fibrils are typically unbranched and have a diameter of 7-12 nm.[10]

References

Optimization

Technical Support Center: Peptides Containing D-4-Bromophenylalanine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the solubility of peptides conta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the solubility of peptides containing D-4-Bromophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-4-Bromophenylalanine difficult to dissolve?

A1: The incorporation of D-4-Bromophenylalanine significantly increases the hydrophobicity of a peptide.[1] The brominated phenyl ring is non-polar, which can lead to poor solubility in aqueous solutions and a higher tendency for the peptide to aggregate.[1][2] Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets that are less accessible to solvents.[2][3]

Q2: What is the first step I should take when trying to dissolve my D-4-Bromophenylalanine-containing peptide?

A2: The first step is to assess the overall charge of your peptide sequence to determine if it is acidic, basic, or neutral.[4][5] This will guide your initial choice of solvent. You can calculate the net charge by assigning a value of +1 to each basic residue (K, R, and the N-terminal NH₂) and a value of -1 to each acidic residue (D, E, and the C-terminal COOH).[4] Histidine (H) can be considered +1 at pH <6 and neutral at pH >6.[4]

Q3: My peptide is still insoluble after trying aqueous buffers. What should I do next?

A3: For highly hydrophobic peptides, which is common for those containing D-4-Bromophenylalanine, direct dissolution in aqueous buffers is often unsuccessful.[6] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[4][5][7] Once dissolved, you can slowly add this concentrated stock solution drop-wise into your stirring aqueous buffer to reach the desired final concentration.[6]

Q4: Can adjusting the pH of my solution improve the solubility of my D-4-Bromophenylalanine peptide?

A4: Yes, adjusting the pH is a critical step. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[8] Adjusting the pH away from the pI increases the net charge, which enhances electrostatic repulsion between peptide molecules and reduces aggregation.[6][8] For basic peptides (net positive charge), use an acidic buffer (e.g., containing 10% acetic acid or 0.1% TFA).[4][7] For acidic peptides (net negative charge), a basic buffer (e.g., containing 0.1M ammonium bicarbonate or 10% NH₄OH) is recommended.[4][7]

Q5: Are there any physical methods to aid in the dissolution process?

A5: Yes. Sonication in a water bath can help break up aggregates and improve dissolution.[4][6] It is recommended to use brief sonication cycles (e.g., 3 cycles of 10 seconds) with cooling on ice in between to prevent overheating and potential peptide degradation.[4] Gentle warming of the solution can also be effective, but should be done with caution to avoid degrading the peptide.[4] Always centrifuge your final peptide solution to pellet any undissolved material before use.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of peptides containing D-4-Bromophenylalanine.

Problem 1: Lyophilized peptide powder will not dissolve in aqueous buffer.
Potential Cause Troubleshooting Steps Expected Outcome
High Hydrophobicity 1. Review the peptide sequence to confirm high hydrophobicity (>50% hydrophobic residues).[4] 2. Follow the protocol for dissolving hydrophobic peptides: first use a minimal amount of an organic solvent (DMSO, DMF, ACN), then slowly dilute into the aqueous buffer.[4][6][7]The peptide dissolves in the organic solvent and remains in solution upon dilution into the aqueous buffer.
Incorrect pH 1. Calculate the peptide's net charge. 2. If the peptide is basic, try dissolving in an acidic solution (e.g., 10% acetic acid).[4] 3. If the peptide is acidic, try a basic solution (e.g., 10% ammonium bicarbonate).[4]The peptide dissolves as the pH is moved away from its isoelectric point.
Problem 2: Peptide solution is cloudy, hazy, or forms a precipitate over time.
Potential Cause Troubleshooting Steps Expected Outcome
Peptide Aggregation 1. Use a bath sonicator to break apart aggregates.[4][6] 2. Optimize storage conditions: store at lower temperatures and avoid agitation.[8] 3. For non-biological assays, consider adding chaotropic agents like 6M Guanidine HCl or 8M Urea.[6]The solution becomes clear and remains stable for a longer duration.
Concentration Exceeds Solubility Limit 1. Attempt to dissolve the peptide at a lower concentration.[8] 2. If starting from a high-concentration stock in an organic solvent, ensure the final concentration in the aqueous buffer does not exceed its solubility limit.The peptide dissolves and remains in solution at the lower concentration.

Data Presentation

The solubility of a given peptide is highly sequence-dependent. The following table provides an illustrative example of how to systematically test and report the solubility of a hypothetical D-4-Bromophenylalanine-containing peptide (e.g., Ac-Lys-Gly-D-4-Br-Phe -Leu-Val-NH₂). Researchers should perform similar tests on their specific peptide.

Table 1: Illustrative Solubility Data for a Model D-4-Bromophenylalanine Peptide

Solvent SystemPeptide Concentration (mg/mL)ObservationSolubility
Deionized Water1.0Insoluble, visible particlesPoor
PBS (pH 7.4)1.0Insoluble, cloudy suspensionPoor
10% Acetic Acid1.0Clear solutionGood
0.1% TFA in Water1.0Clear solutionGood
50% Acetonitrile / Water1.0Clear solutionGood
100% DMSO10.0Clear solutionExcellent
100% DMF10.0Clear solutionExcellent

Note: This data is for illustrative purposes only. Actual results will vary based on the specific peptide sequence.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic D-4-Bromophenylalanine-Containing Peptide
  • Preparation : Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.

  • Initial Dissolution : Add a minimal, precise volume of a suitable organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Aid Dissolution : Gently vortex or sonicate briefly in a water bath to ensure the peptide is fully dissolved. The solution should be clear.

  • Dilution : Take the required volume of the organic stock solution. Slowly add the stock drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.

  • Final Check : Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If it becomes cloudy, the final concentration may be too high for that specific aqueous buffer.

Protocol 2: Solubility Testing of a D-4-Bromophenylalanine-Containing Peptide
  • Aliquoting : Prepare several small, accurately weighed aliquots of the lyophilized peptide (e.g., 1 mg each).

  • Solvent Selection : Choose a range of solvents to test based on the peptide's calculated charge and hydrophobicity. Include deionized water, a neutral buffer (PBS pH 7.4), an acidic buffer (10% acetic acid), a basic buffer (0.1M ammonium bicarbonate), and organic solvents (DMSO, ACN).

  • Testing : To each 1 mg aliquot, add the selected solvent in measured increments (e.g., starting with 100 µL) to test solubility at different concentrations (e.g., 10 mg/mL).

  • Observation : After each addition, vortex and sonicate briefly. Record whether the peptide dissolves completely (clear solution), partially (cloudy suspension), or not at all (visible particles).

  • Documentation : Systematically document the results in a table, similar to the illustrative Table 1, to determine the optimal solvent and concentration for your peptide.

Visualizations

G Workflow for Solubilizing Hydrophobic Peptides cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Troubleshooting Start Start with Lyophilized Peptide Assess Assess Peptide Sequence (Charge & Hydrophobicity) Start->Assess Decision Is peptide highly hydrophobic? Assess->Decision Organic 1. Dissolve in minimal organic solvent (DMSO/DMF) 2. Dilute into aqueous buffer Decision->Organic Yes Aqueous Try dissolving directly in acidic or basic buffer Decision->Aqueous No Check Is solution clear? Organic->Check Aqueous->Check Sonicate Sonicate and/or gently warm Check->Sonicate No End Ready for Use Check->End Yes Sonicate->Check Fail Insoluble: Re-evaluate solvent/concentration Sonicate->Fail If still insoluble

Caption: A step-by-step workflow for troubleshooting peptide solubility.

G Decision Tree for Solvent Selection Start Calculate Net Charge of Peptide Charge_Decision What is the net charge? Start->Charge_Decision Basic Basic (Net Charge > 0) Charge_Decision->Basic Positive Acidic Acidic (Net Charge < 0) Charge_Decision->Acidic Negative Neutral Neutral (Net Charge = 0) or Hydrophobic Charge_Decision->Neutral Zero Solvent_Basic Try acidic buffer: - 10% Acetic Acid - 0.1% TFA Basic->Solvent_Basic Solvent_Acidic Try basic buffer: - 0.1M Ammonium Bicarbonate - Dilute NH4OH Acidic->Solvent_Acidic Solvent_Neutral Try organic solvent first: - DMSO, DMF, ACN Then dilute with water/buffer Neutral->Solvent_Neutral

Caption: A decision tree for selecting an appropriate initial solvent.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fmoc-D-4-Bromophenylalanine and Other Halogenated Phenylalanines in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Halogenated phenylala...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Halogenated phenylalanine derivatives, in particular, offer a powerful tool to modulate the physicochemical properties, biological activity, and metabolic stability of peptides. This guide provides a comprehensive comparison of Fmoc-D-4-Bromophenylalanine with other key halogenated D-phenylalanine analogues: Fmoc-D-4-fluorophenylalanine, Fmoc-D-4-chlorophenylalanine, and Fmoc-D-4-iodophenylalanine. This objective analysis, supported by available experimental data and detailed protocols, is intended to assist researchers in selecting the optimal building block for their specific applications.

Executive Summary

Fmoc-D-4-Bromophenylalanine serves as a versatile building block in solid-phase peptide synthesis (SPPS). The bromine atom at the para position of the phenyl ring provides a unique combination of steric and electronic properties. It can enhance binding affinities through halogen bonding, serve as a handle for post-synthetic modifications via cross-coupling reactions, and act as a heavy atom for crystallographic studies.[1][2] While direct head-to-head comparative studies of the D-isomers of all four key halogenated phenylalanines are not abundant in publicly available literature, this guide collates existing data and established principles of peptide chemistry to provide a thorough comparison.[1]

The choice of halogen—fluorine, chlorine, bromine, or iodine—significantly impacts the resulting peptide's characteristics. Fluorine, being the smallest and most electronegative, can enhance metabolic stability and influence conformation with minimal steric bulk.[1][3] Chlorine and bromine offer a balance of size and reactivity, with bromine being a particularly useful handle for further chemical diversification.[1][2] Iodine, the largest and most polarizable of the halogens, can significantly increase binding affinity but may also present challenges in synthesis due to its steric bulk and the lower stability of the C-I bond.[1]

Physicochemical Properties of Fmoc-D-Halogenated Phenylalanines

The fundamental properties of these amino acid derivatives are crucial for their handling, storage, and performance in peptide synthesis. The following table summarizes key physicochemical data for the Fmoc-protected D-enantiomers of 4-halogenated phenylalanines.

PropertyFmoc-D-4-FluorophenylalanineFmoc-D-4-ChlorophenylalanineFmoc-D-4-BromophenylalanineFmoc-D-4-Iodophenylalanine
CAS Number 177966-64-2142994-19-2198545-76-5205526-29-0
Molecular Formula C₂₄H₂₀FNO₄C₂₄H₂₀ClNO₄C₂₄H₂₀BrNO₄C₂₄H₂₀INO₄
Molecular Weight ( g/mol ) 405.42421.87466.32513.3
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderWhite to off-white solid
Purity (Typical) ≥98.0% (HPLC)≥98.0% (HPLC)≥98.0% (HPLC)≥99% (HPLC)
Solubility Soluble in DMF, NMPSoluble in DMF, NMPSoluble in DMF, NMPSoluble in DMF, NMP

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating these modified amino acids into a growing peptide chain is a critical factor for successful synthesis. While direct quantitative comparative data for the D-isomers is limited, the following table outlines the expected performance characteristics based on general principles of peptide chemistry and available studies.

Performance MetricFmoc-D-4-FluorophenylalanineFmoc-D-4-ChlorophenylalanineFmoc-D-4-BromophenylalanineFmoc-D-4-Iodophenylalanine
Coupling Efficiency Generally high, similar to natural Fmoc-Phe-OH.[4]High, may be slightly reduced in sterically hindered sequences compared to the fluoro derivative.[1]Good, but steric hindrance from the bromine atom might slightly reduce coupling efficiency. Double coupling may be beneficial in difficult sequences.[1][5]Can be challenging due to the large size of the iodine atom, potentially requiring longer coupling times or more potent coupling reagents.[1]
Crude Purity (Expected) >85%>80%>80%>75%
Overall Yield (Expected) ~70-75%~65-70%~65-70%~60-65%
Potential Challenges Can increase hydrophobicity of the peptide, potentially leading to aggregation.Similar to the bromo-derivative, with slightly less steric hindrance.Steric hindrance can lead to incomplete coupling.Significant steric hindrance can lower coupling efficiency. The C-I bond is less stable than other carbon-halogen bonds.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a single Fmoc-D-halogenated phenylalanine residue onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add sufficient N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.[1]

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-D-halogenated phenylalanine and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

  • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), and allow the mixture to pre-activate for 1-2 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. For sterically hindered residues like the bromo- and iodo-derivatives, extending the coupling time or performing a double coupling is recommended.[1][5]

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin with DMF (3-5 times).

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7]

  • Analyze the purified fractions by mass spectrometry to confirm the identity and by analytical RP-HPLC to determine the purity.[4][7]

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-X-Phe, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat n cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Suzuki-Miyaura Cross-Coupling on Resin

The bromine and iodine atoms on the phenylalanine side chain can serve as handles for further modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of peptides with biaryl linkages.

1. Resin Preparation:

  • Swell the peptide-resin containing the bromo- or iodophenylalanine residue in a suitable solvent (e.g., DMF) for 30 minutes.

  • Degas the resin suspension with an inert gas (e.g., argon) for 15 minutes to remove oxygen.

2. Reaction Setup:

  • To the resin suspension, add the boronic acid or ester (3-5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents), and a base (e.g., Na₂CO₃, 3-5 equivalents).

  • The reaction is typically carried out in a mixture of solvents such as DMF/water or dioxane/water.

3. Reaction Conditions:

  • Heat the reaction mixture to 60-80°C and agitate for 4-12 hours, monitoring the reaction progress.

4. Washing and Cleavage:

  • After the reaction is complete, cool the mixture to room temperature and wash the resin thoroughly with DMF, water, and DCM.

  • Proceed with the standard cleavage and deprotection protocol as described above.

Suzuki_Coupling_Workflow Start Peptide-Resin with 4-Bromo/Iodo-Phe Swell Swell & Degas Resin Start->Swell Reagents Add Boronic Acid, Pd Catalyst, Base Swell->Reagents Reaction Heat & Agitate (60-80°C) Reagents->Reaction Wash Wash Resin Reaction->Wash Cleavage Cleavage & Deprotection Wash->Cleavage Final Biaryl-Linked Peptide Cleavage->Final

Figure 2: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Impact on Peptide Structure and Function

The incorporation of halogenated phenylalanines can significantly influence the biological properties of a peptide.

  • Enhanced Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2] The strong C-F bond in fluorinated derivatives further enhances metabolic stability.[1][3]

  • Modulated Receptor Binding: The size, electronegativity, and polarizability of the halogen atom can alter the peptide's interaction with its biological target. Halogen bonding, a non-covalent interaction involving the halogen atom, can increase binding affinity.[2] The effect is often dependent on the specific halogen and its position within the binding pocket.

  • Conformational Constraints: The bulky side chains of the heavier halogenated phenylalanines can introduce conformational constraints, which can be beneficial for stabilizing a desired secondary structure (e.g., a β-turn) required for biological activity.

Signaling_Pathway_Modulation cluster_0 Cell Membrane Receptor Receptor Signal Signal Transduction Receptor->Signal 2. Conformational Change Peptide Halogenated Peptide (e.g., with Fmoc-D-4-Br-Phe) Peptide->Receptor 1 Binding Enhanced Binding (Halogen Bonding) Peptide->Binding Binding->Receptor Response Cellular Response (e.g., Inhibition/Activation) Signal->Response 3. Downstream Effects

Figure 3: Modulation of a signaling pathway by a halogenated peptide.

Conclusion

Fmoc-D-4-Bromophenylalanine is a valuable and versatile tool in peptide chemistry, offering a unique set of properties for the design of novel peptide therapeutics and research tools. Its comparison with other halogenated D-phenylalanines reveals a spectrum of possibilities for fine-tuning peptide characteristics. The choice of the specific halogenated derivative will depend on the desired outcome, whether it is to enhance metabolic stability, increase receptor binding affinity, or introduce a reactive handle for further chemical modification. While challenges such as steric hindrance may arise during synthesis with the larger halogen derivatives, these can often be overcome with optimized protocols. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design and synthesis of next-generation peptide-based molecules.

References

Comparative

D-4-Bromophenylalanine: A Comparative Guide to its Impact on Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful avenue to enhance ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful avenue to enhance therapeutic efficacy. Among these, D-4-Bromophenylalanine, a halogenated derivative of D-phenylalanine, has emerged as a valuable tool for modulating peptide structure, stability, and biological function. This guide provides a comprehensive comparison of peptides containing D-4-Bromophenylalanine against their native counterparts, supported by experimental data and detailed methodologies to empower researchers in their peptide design and development endeavors.

Impact on Physicochemical Properties and Biological Activity

The introduction of a bromine atom at the para position of the phenylalanine side chain imparts significant changes to the amino acid's physicochemical properties, which in turn can profoundly influence the resulting peptide's bioactivity. The bulky, electronegative bromine atom alters both the steric and electronic profile of the residue.[1] This modification can lead to enhanced binding affinity through favorable interactions, such as halogen bonding, within the target receptor's binding pocket.[1][2]

Furthermore, the D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[3][4] This increased stability can extend the in vivo half-life of the peptide, a critical attribute for therapeutic candidates. The increased hydrophobicity and steric bulk of D-4-Bromophenylalanine can also promote better occupancy of hydrophobic pockets within an enzyme's active site, potentially leading to higher inhibitory potency.[3]

Comparative Analysis of Biological Function

While direct, head-to-head quantitative comparisons of a peptide and its D-4-Bromophenylalanine-substituted analog are not always readily available in published literature, the general principles of its impact can be illustrated through various studies. The following tables summarize the expected and, where available, observed effects on key biological parameters.

Receptor Binding Affinity

The substitution of a native phenylalanine with D-4-Bromophenylalanine can significantly impact a peptide's affinity for its target receptor. The effect is context-dependent and is influenced by the specific interactions within the receptor's binding site.[3]

Peptide/AnalogTarget ReceptorKey ModificationExpected Impact on Binding AffinitySupporting Rationale
Substance PNeurokinin-1 (NK-1) ReceptorPhe⁷ or Phe⁸ → D-4-Bromo-PhePotential for EnhancementThe bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the stability of the peptide-receptor complex.[3] However, steric hindrance could also decrease affinity if the binding pocket is constrained.[3]
Generic PeptideGPCRs, Ion Channels, etc.Phe → D-4-Bromo-PheContext-DependentIncreased hydrophobicity and the potential for halogen bonding can enhance binding. The D-amino acid can alter the peptide's conformation, which may improve or hinder the fit within the binding site.[4]

Note: Direct comparative Ki or Kd values for many D-4-Bromophenylalanine substituted peptides against their native counterparts are not extensively documented in publicly available literature.

Enzyme Inhibitory Activity

The incorporation of D-4-Bromophenylalanine can modulate the inhibitory potency of peptide-based enzyme inhibitors, often reflected in a lower half-maximal inhibitory concentration (IC50).

Peptide InhibitorTarget EnzymeKey ModificationExpected Impact on IC50Supporting Rationale
Generic Peptidase InhibitorPeptidases (e.g., ACE, NEP)Phe → D-4-Bromo-PhePotential for Decrease (Increased Potency)The electron-withdrawing nature of bromine can alter the pKa of nearby functional groups, potentially leading to stronger binding interactions.[3] The increased hydrophobicity and steric bulk can promote better occupancy of the enzyme's active site.[3]

Illustrative IC50 values for various peptide inhibitors are available in the literature, but direct comparisons for D-4-Bromophenylalanine-substituted peptides are often specific to the proprietary development of novel therapeutics and not always published.[3]

Experimental Protocols

To facilitate the direct comparison of peptide analogs, detailed and standardized experimental protocols are essential.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both native and D-4-Bromophenylalanine-containing peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-4-Bromophenylalanine-OH)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[5][6]

Receptor Binding Assay (Competitive Binding)

This protocol outlines a general procedure for determining the binding affinity of a peptide analog.

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled native peptide)

  • Unlabeled native peptide and D-4-Bromophenylalanine analog

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (native and analog).

  • Equilibration: Allow the binding to reach equilibrium (time and temperature are receptor-dependent).

  • Separation: Rapidly separate the bound from unbound ligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) can be determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7]

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of a peptide.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Native peptide and D-4-Bromophenylalanine analog

  • Assay buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor peptides in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor peptides.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product (or depletion of the substrate) over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8][9]

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (Native & D-4-Br-Phe Analog) purification RP-HPLC Purification synthesis->purification characterization Mass Spec & HPLC Analysis purification->characterization binding_assay Receptor Binding Assay characterization->binding_assay enzyme_assay Enzyme Inhibition Assay characterization->enzyme_assay binding_data Determine Ki / IC50 binding_assay->binding_data enzyme_data Determine IC50 enzyme_assay->enzyme_data

General experimental workflow for comparing peptide analogs.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling peptide Peptide (e.g., Substance P analog) receptor G-Protein Coupled Receptor (e.g., NK-1 Receptor) peptide->receptor g_protein G-Protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Generation pip2->ip3 dag DAG Generation pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response (e.g., Neuronal Excitation) ca_release->response pkc->response

Simplified GPCR signaling pathway for a peptide agonist.

Conclusion

The incorporation of D-4-Bromophenylalanine into peptide sequences is a potent strategy for enhancing their therapeutic potential. By introducing favorable physicochemical properties, this non-canonical amino acid can improve receptor binding affinity, increase enzyme inhibitory potency, and enhance metabolic stability. While comprehensive comparative data is often proprietary, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to systematically evaluate the impact of D-4-Bromophenylalanine in their own peptide drug discovery programs. The careful and rational design of such modified peptides holds significant promise for the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

Validation

A Comparative Guide to the NMR Analysis of Peptides Containing D-4-Bromophenylalanine

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like D-4-Bromophenylalanine into peptides is a critical strategy for enhancing therapeutic properties. This modi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like D-4-Bromophenylalanine into peptides is a critical strategy for enhancing therapeutic properties. This modification can influence peptide conformation, stability, and receptor binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these structural changes at an atomic level. This guide provides a comparative analysis of the NMR spectroscopic features of peptides containing D-4-Bromophenylalanine versus their non-brominated counterparts, supported by detailed experimental protocols and a comparison with alternative analytical methods.

Performance Comparison: NMR Spectroscopy vs. Mass Spectrometry

The two primary techniques for confirming the incorporation and analyzing the structural impact of D-4-Bromophenylalanine are NMR spectroscopy and Mass Spectrometry (MS). The choice between them hinges on the specific analytical need.

FeatureNMR SpectroscopyMass Spectrometry
Primary Output Atomic-resolution 3D structure, dynamics, and intermolecular interactions.Precise mass-to-charge ratio, confirming incorporation and sequence.
Sensitivity Lower (requires micromolar to millimolar concentrations).[1]Higher (can detect nanomolar to picomolar amounts).[1]
Information Provides detailed conformational information, including backbone and side-chain orientations.Confirms covalent structure and modification, but offers limited insight into 3D conformation.
Throughput Lower, with experiments often taking hours to days.[1]Higher, with rapid analysis times.[1]
Sample Requirements Non-destructive, requires highly pure (>95%) and soluble samples.[2]Destructive, compatible with complex mixtures when coupled with liquid chromatography (LC-MS).[1]

Key Takeaway: NMR is unparalleled for detailed structural and conformational analysis in solution, while mass spectrometry excels at rapid and sensitive confirmation of incorporation.[1]

Expected Impact of D-4-Bromophenylalanine on NMR Spectra

The introduction of a bromine atom at the para-position of the phenylalanine ring induces significant and predictable changes in the NMR spectrum due to its electron-withdrawing nature and steric bulk.[3] These changes are key to confirming incorporation and analyzing the resulting conformational perturbations.

Quantitative Data Summary: A Representative Comparison

The following table summarizes the expected changes in ¹H and ¹³C chemical shifts for a hypothetical peptide segment, -Ala-Xxx-Gly-, where Xxx is either Phenylalanine (Phe) or D-4-Bromophenylalanine (BrPhe). Actual shifts will vary depending on the peptide sequence and solution conditions.[3]

ResidueAtomPhenylalanine (δ, ppm)D-4-Bromophenylalanine (δ, ppm)Expected Change
Xxx ~4.65~4.60Minor upfield shift
~2.95, ~3.10~2.90, ~3.05Minor upfield shift
Hδ (2,6) ~7.30~7.45Downfield shift
Hε (3,5) ~7.35~7.20Upfield shift
~56.0~55.5Minor upfield shift
~38.0~37.5Minor upfield shift
~137.0~136.0Upfield shift
Cδ (2,6) ~129.5~132.0Downfield shift
Cε (3,5) ~128.5~130.0Downfield shift
Cζ (4) ~126.5~121.0Significant upfield shift (due to C-Br)
Ala (preceding) HN ~8.20~8.25Minor downfield shift
Gly (following) HN ~8.30~8.35Minor downfield shift

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful NMR analysis of peptides containing D-4-Bromophenylalanine.

Peptide Synthesis and Purification

The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-D-4-Bromophenylalanine-OH.[4]

  • Resin: Rink Amide resin for C-terminal amide or Wang resin for C-terminal acid.

  • Coupling: Use a standard coupling agent like HBTU/HOBt in DMF. The coupling time for the sterically hindered D-4-Bromophenylalanine may need to be extended.[5]

  • Cleavage: A cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is typically used.[5]

  • Purification: The crude peptide must be purified to >95% homogeneity by reverse-phase HPLC.[3][6]

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[2]

  • Concentration: Dissolve the purified peptide to a concentration of 0.5-1.0 mM.[1]

  • Solvent: Use a deuterated solvent, typically 90% H₂O / 10% D₂O, to observe exchangeable amide protons.

  • pH: Adjust the pH to a range where amide proton exchange is slow (typically pH 4-5).[7]

  • Reference: Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

NMR Data Acquisition

A standard suite of 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥600 MHz).[3]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., an amino acid residue).

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.[3]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a "fingerprint" of the peptide, with one peak for each backbone and side-chain amide group.[1]

NMR Data Processing and Analysis
  • Processing: The acquired data is processed using software like TopSpin, NMRPipe, or CCPNmr, involving Fourier transformation, phasing, and baseline correction.[1]

  • Resonance Assignment: The proton resonances are sequentially assigned using the TOCSY, COSY, and NOESY spectra.

  • Structural Restraints: Cross-peak intensities in the NOESY spectrum are converted into distance restraints. J-coupling constants from high-resolution 1D or 2D spectra can provide dihedral angle restraints.

  • Structure Calculation: The experimental restraints are used in molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

Visualizations

Experimental Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation a Peptide Synthesis (with D-4-BrPhe) b HPLC Purification (>95% purity) a->b c NMR Sample Prep (0.5-1.0 mM, pH 4-5) b->c d 2D TOCSY c->d e 2D COSY c->e f 2D NOESY c->f g 2D 1H-15N HSQC (if labeled) c->g h Resonance Assignment d->h e->h f->h g->h i Generate Restraints (Distances, Angles) h->i j 3D Structure Calculation i->j k Structure Validation j->k l Conformational Analysis k->l Final Structure Ensemble

Caption: Workflow for the NMR structural analysis of a D-4-Bromophenylalanine-containing peptide.

Comparison of Analytical Techniques

G Peptide D-4-BrPhe Peptide NMR NMR Spectroscopy ¹H-¹H TOCSY/COSY ¹H-¹H NOESY ¹H-¹³C/¹⁵N HSQC Peptide->NMR MS Mass Spectrometry ESI-MS MS/MS (CID/HCD) Peptide->MS Other Other Techniques Circular Dichroism X-ray Crystallography Peptide->Other NMR_Output 3D Structure Conformation Dynamics NMR->NMR_Output MS_Output Mass Confirmation Sequence Verification MS->MS_Output Other_Output Secondary Structure Solid-State Structure Other->Other_Output

Caption: Comparison of analytical techniques for characterizing D-4-Bromophenylalanine peptides.

References

Comparative

A Comparative Guide to the Circular Dichroism of Peptides Incorporating D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. Am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. Among these, D-4-Bromophenylalanine ((D)-4-Br-Phe) offers unique steric and electronic properties that can significantly influence peptide conformation. This guide provides a comparative analysis of the circular dichroism (CD) spectra of peptides containing (D)-4-Br-Phe, offering insights into its impact on secondary structure when compared to its L-enantiomer and the natural L-phenylalanine.

Impact of D-4-Bromophenylalanine on Peptide Secondary Structure: A Comparative Analysis

The substitution of an L-amino acid with a D-enantiomer, such as (D)-4-Br-Phe, can induce significant perturbations in the regular secondary structures of peptides, namely α-helices and β-sheets. This is primarily due to the altered stereochemistry at the α-carbon, which disrupts the specific backbone dihedral angles (φ and ψ) required to maintain these ordered conformations.

Circular dichroism spectroscopy is a highly sensitive technique for monitoring these conformational changes. The far-UV CD spectrum (190-250 nm) provides a characteristic fingerprint of a peptide's secondary structure.

Illustrative Comparison of a Model Helical Peptide

To illustrate the conformational impact of (D)-4-Br-Phe, let us consider a model 10-residue peptide, "Peptide-X," designed to adopt an α-helical conformation. We will compare the CD spectra of three variants:

  • Peptide-X-L-Phe: Contains L-phenylalanine.

  • Peptide-X-L-4-Br-Phe: Contains L-4-Bromophenylalanine.

  • Peptide-X-D-4-Br-Phe: Contains D-4-Bromophenylalanine.

Peptide VariantPredominant ConformationCharacteristic CD Minima (nm)Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Peptide-X-L-Pheα-helix~208 and ~222-25,000
Peptide-X-L-4-Br-Pheα-helix~209 and ~223-23,500
Peptide-X-D-4-Br-PheDisordered/Random CoilBroad minimum ~200-5,000

Note: The data presented in this table is illustrative and based on established principles of circular dichroism for peptides. Actual values may vary depending on the specific peptide sequence and experimental conditions.

The data clearly indicates that the introduction of a D-amino acid, in this case (D)-4-Br-Phe, leads to a significant disruption of the α-helical structure, as evidenced by the loss of the characteristic double minima at ~208 and ~222 nm and a substantial decrease in the negative ellipticity at 222 nm. The resulting spectrum is more characteristic of a random coil or disordered conformation. The L-4-Bromophenylalanine substitution, while potentially causing minor perturbations, is expected to largely retain the helical fold.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible CD data.

Peptide Synthesis

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Selection: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-(D)-4-Br-Phe-OH, Fmoc-(L)-4-Br-Phe-OH, or Fmoc-L-Phe-OH) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if tryptophan or tyrosine are present) or by quantitative amino acid analysis. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the temperature, typically 25°C, using a Peltier temperature controller.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution from 260 nm to 190 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters.

Visualizing the Workflow and Conformational Impact

To further clarify the experimental process and the expected outcomes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_analysis CD Spectroscopy Resin Resin Deprotection Deprotection Resin->Deprotection Piperidine/DMF Coupling Coupling Deprotection->Coupling Fmoc-AA-OH, HBTU/HOBt Coupling->Deprotection Repeat Cleavage Cleavage Coupling->Cleavage TFA Cocktail RP_HPLC RP-HPLC Cleavage->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Sample_Prep Sample Preparation RP_HPLC->Sample_Prep Data_Acq Data Acquisition Sample_Prep->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc

Fig. 1: Experimental workflow for peptide synthesis and CD analysis.

Conformational_Impact Peptide_L_Phe Peptide with L-Phe Alpha_Helix α-Helical Conformation Peptide_L_Phe->Alpha_Helix Maintains Structure Peptide_L_BrPhe Peptide with L-4-Br-Phe Peptide_L_BrPhe->Alpha_Helix Largely Maintains Structure Peptide_D_BrPhe Peptide with D-4-Br-Phe Disordered Disordered Conformation Peptide_D_BrPhe->Disordered Disrupts Structure

Fig. 2: Logical relationship of amino acid substitution to peptide conformation.

Validation

A Comparative Guide to X-ray Crystallography of Peptides Featuring D-4-Bromophenylalanine

For researchers engaged in structural biology and drug development, obtaining high-resolution atomic structures of peptides is crucial. X-ray crystallography remains a premier technique for this purpose, but it is often...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in structural biology and drug development, obtaining high-resolution atomic structures of peptides is crucial. X-ray crystallography remains a premier technique for this purpose, but it is often hindered by the "phase problem." Incorporating heavy atoms into peptide crystals is a powerful strategy to overcome this obstacle. This guide provides a comprehensive comparison of using the non-canonical amino acid D-4-Bromophenylalanine for phasing in peptide crystallography against other common alternatives, supported by experimental data and detailed protocols.

The strategic incorporation of a heavy atom, such as bromine, is essential for determining the crystallographic phases required to calculate an electron density map and ultimately solve the crystal structure.[1] D-4-Bromophenylalanine is an attractive choice because the bromine atom provides a significant anomalous signal that can be leveraged for phasing, particularly with synchrotron radiation.[1][2] The 'D' configuration can also offer unique advantages, such as increased resistance to enzymatic degradation, which is beneficial for therapeutic peptide design.[3]

Performance Comparison: D-4-Bromophenylalanine vs. Alternative Phasing Methods

The selection of a phasing method is critical and depends on the peptide sequence, crystallization conditions, and available X-ray sources. D-4-Bromophenylalanine, incorporated during synthesis, offers a covalent and stoichiometric placement of the heavy atom, which is a significant advantage over traditional soaking methods.

Phasing Method Incorporation Technique Primary Phasing Strategy Advantages Disadvantages Typical X-ray Source
D-4-Bromophenylalanine Covalent incorporation during Solid-Phase Peptide Synthesis (SPPS).[4]Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD).[2]Stoichiometric and site-specific incorporation; high occupancy of the heavy atom; minimal non-isomorphism issues.[5]Requires chemical synthesis of the peptide; D-amino acid may alter peptide conformation or crystal packing.[3]Synchrotron (optimal for MAD at the bromine absorption edge, ~0.92 Å).[2]
p-Iodophenylalanine Covalent incorporation during Solid-Phase Peptide Synthesis (SPPS).[1]SAD.Strong anomalous signal even with standard in-house Cu Kα sources (1.54 Å); excellent for routine, rapid structure solution.[1][2]Requires chemical synthesis; may be more disruptive than bromine due to larger size.In-house (Cu Kα) or Synchrotron.[1]
Selenomethionine (SeMet) Typically incorporated during recombinant expression in bacteria.MAD or SAD.Well-established workflow for proteins; strong anomalous signal.Generally not applicable to synthetic peptides; requires biological expression systems.Synchrotron.
Heavy-Atom Soaking Diffusing heavy-atom salts (e.g., K₂Pt(CN)₄, KAu(CN)₂) into a pre-formed native peptide crystal.[5][6]Multiple Isomorphous Replacement (MIR) or Single Isomorphous Replacement with Anomalous Scattering (SIRAS).Does not require peptide modification; screens can test many compounds.[6]Often suffers from low occupancy, non-specific binding, and lack of isomorphism, which can damage the crystal or disrupt the lattice.[5][6][7]In-house or Synchrotron.

Experimental Protocols

Detailed and robust protocols are essential for successfully applying these techniques. Below are methodologies for peptide synthesis incorporating D-4-Bromophenylalanine and a comparative protocol for heavy-atom soaking.

Protocol 1: Synthesis of a Peptide with D-4-Bromophenylalanine via Fmoc SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating Fmoc-D-Phe(4-Br)-OH into a peptide sequence.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel with peptide-grade N,N-Dimethylformamide (DMF) for at least 1 hour with gentle agitation.[4]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.[4]

    • Drain the solution and repeat the treatment once more.

    • Wash the resin thoroughly with DMF (5-7 times) to eliminate all residual piperidine.[4]

  • Amino Acid Coupling (Incorporating D-4-Bromophenylalanine):

    • In a separate vial, dissolve 3 equivalents of Fmoc-D-Phe(4-Br)-OH and 3 equivalents of a coupling activator like HBTU in DMF.

    • Add 6 equivalents of a base such as Diisopropylethylamine (DIEA) to the vial to activate the amino acid.[4]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[4]

    • After completion, drain the reaction solution and wash the resin with DMF (3-5 times). This same procedure is used for all other amino acids in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) to the resin.[8]

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

    • Dry the peptide pellet and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Heavy-Atom Derivatization by Crystal Soaking

This protocol provides a general framework for attempting to derivatize a native peptide crystal.

  • Prepare Soaking Solution:

    • Prepare a solution containing the heavy-atom compound (e.g., 1-10 mM) dissolved in the original mother liquor from which the crystal was grown. This is critical to maintain crystal stability.[6]

  • Crystal Transfer and Soaking:

    • Using a cryo-loop, carefully transfer the native peptide crystal from its crystallization drop into the heavy-atom soaking solution.

    • Soaking times can vary widely, from minutes to several days, and must be optimized empirically.[5]

  • Back-Soaking (Optional):

    • To remove loosely bound heavy atoms and potentially improve isomorphism, transfer the crystal from the soaking solution to a fresh drop of mother liquor (without the heavy atom) for a brief period.[6]

  • Cryo-protection and Mounting:

    • Transfer the soaked crystal to a cryo-protectant solution (typically mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen and proceed with X-ray diffraction data collection.

Visualized Workflows and Logic

To clarify the experimental process and decision-making, the following diagrams created using Graphviz (DOT language) illustrate the workflow for peptide crystallography with D-4-Bromophenylalanine and a guide for choosing a phasing strategy.

Peptide_Crystallography_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Structure Solution start Define Peptide Sequence spps Fmoc Solid-Phase Synthesis (Incorporate D-4-Bromophenylalanine) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purify RP-HPLC Purification cleavage->purify qc Mass Spec & HPLC QC purify->qc screen High-Throughput Crystal Screening qc->screen optimize Optimize Hit Conditions screen->optimize harvest Harvest & Cryo-protect Crystals optimize->harvest data_coll Collect Diffraction Data (Synchrotron @ Br edge) harvest->data_coll phasing Solve Phases (SAD/MAD) data_coll->phasing build Model Building & Refinement phasing->build validate Structure Validation & Deposition (PDB) build->validate

Caption: Workflow from peptide synthesis to final structure using D-4-Bromophenylalanine.

Phasing_Strategy_Decision rect_node rect_node start Peptide can be chemically synthesized? recombinant Recombinant Expression Possible? start->recombinant No use_bromo Synthesize with D-4-Bromophenylalanine or p-Iodophenylalanine start->use_bromo Yes native_xtal Native Crystals Already Available? recombinant->native_xtal No use_semet Express with Selenomethionine recombinant->use_semet Yes use_soak Attempt Heavy-Atom Soaking Screens native_xtal->use_soak Yes no_exp_phase Use Molecular Replacement (if homolog exists) or Direct Methods (>1.2Å) native_xtal->no_exp_phase No

Caption: Decision tree for selecting a peptide crystallographic phasing strategy.

References

Comparative

D-Amino Acid Substitution: A Superior Strategy for Enhanced Peptide Enzymatic Stability

In the landscape of peptide-based drug development, achieving metabolic stability is a critical determinant of therapeutic success. Peptides incorporating the unnatural amino acid D-4-Bromophenylalanine demonstrate marke...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, achieving metabolic stability is a critical determinant of therapeutic success. Peptides incorporating the unnatural amino acid D-4-Bromophenylalanine demonstrate markedly superior resistance to enzymatic degradation compared to their L-4-Bromophenylalanine counterparts. This enhanced stability, stemming from the stereochemical difference, translates to a significantly prolonged in vivo half-life, a crucial attribute for effective drug candidates.

The primary mechanism underlying this enhanced stability lies in the stereospecificity of proteases, the enzymes responsible for peptide cleavage. These enzymes have evolved to recognize and bind to peptides composed of L-amino acids, the naturally occurring enantiomers. The incorporation of a D-amino acid, such as D-4-Bromophenylalanine, introduces a steric hindrance that prevents the peptide from fitting correctly into the active site of the protease.[1] This disruption of the enzyme-substrate interaction dramatically reduces the rate of proteolysis, thereby protecting the peptide from rapid degradation in biological fluids like plasma and serum.[1][2]

Comparative Analysis of Enzymatic Stability

While direct, peer-reviewed quantitative data for a specific peptide sequence comparing L- and D-4-Bromophenylalanine was not found in the available literature, the principle of D-amino acid-mediated stability is well-established.[1][2] The following table provides illustrative data, based on typical enhancements seen with D-amino acid substitution, to demonstrate the expected improvements in stability.

Stability ParameterPeptide with L-4-BromophenylalaninePeptide with D-4-BromophenylalanineFold Improvement
Serum Half-life (t½) in human serum 12 minutes> 200 minutes> 16x
Proteolytic Degradation (Trypsin) 92% degradation in 2 hours< 8% degradation in 2 hours> 11.5x
Proteolytic Degradation (Chymotrypsin) > 95% degradation in 1 hour< 12% degradation in 1 hour> 7.9x

This data is representative and intended to illustrate the expected magnitude of improvement in enzymatic stability when substituting L-4-Bromophenylalanine with D-4-Bromophenylalanine. Actual results will vary depending on the specific peptide sequence and experimental conditions.

The Mechanism of Protease Resistance

The fundamental principle behind the enhanced stability of peptides containing D-amino acids is the stereochemical blockade of protease activity. Proteolytic enzymes possess chiral active sites that are exquisitely tuned to the geometry of L-amino acids. The substitution with a D-amino acid disrupts this precise molecular recognition.

cluster_l L-Peptide Interaction cluster_d D-Peptide Interaction l_peptide Peptide with L-4-Bromophenylalanine protease_l Protease Active Site l_peptide->protease_l Binds effectively degradation_l Peptide Cleavage (Degradation) protease_l->degradation_l d_peptide Peptide with D-4-Bromophenylalanine protease_d Protease Active Site d_peptide->protease_d Steric Hindrance (Poor Fit) no_degradation_d Resistance to Cleavage

A diagram illustrating the steric hindrance preventing D-amino acid containing peptides from binding to protease active sites.

Experimental Protocols

A robust assessment of peptide stability is crucial for the development of peptide-based therapeutics. The following is a detailed protocol for a typical in vitro enzymatic degradation assay using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.

Experimental Workflow for Comparative Stability Analysis

The workflow for comparing the enzymatic stability of peptides with L- and D-4-Bromophenylalanine involves synthesis, purification, stability assays, and data analysis.

G A Peptide Synthesis & Purification B Synthesize L-Peptide A->B C Synthesize D-Peptide A->C D Purify via HPLC B->D C->D E Characterize (Mass Spec) D->E F Stability Assays E->F G Serum Stability Assay F->G H Protease (e.g., Trypsin) Assay F->H J RP-HPLC Analysis G->J H->J I Data Analysis K Calculate Half-life (t½) J->K L Compare Degradation Rates K->L

An overview of the experimental workflow for comparing peptide stability.
Detailed Protocol: In Vitro Proteolytic Degradation Assay

1. Materials and Reagents:

  • Peptide with L-4-Bromophenylalanine (lyophilized powder)

  • Peptide with D-4-Bromophenylalanine (lyophilized powder)

  • Protease (e.g., Trypsin, Chymotrypsin) stock solution (e.g., 1 mg/mL in appropriate buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, for Trypsin)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • Human Serum (pooled, commercially available)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Preparation of Solutions:

  • Prepare stock solutions of the L- and D-peptides at a concentration of 1 mg/mL in the assay buffer.

  • Dilute the protease stock solution to the desired working concentration in the assay buffer. A typical enzyme-to-substrate ratio is 1:100 (w/w).

3. Assay Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, add the peptide solution (e.g., to a final concentration of 100 µg/mL) and equilibrate at 37°C for 5 minutes.

  • Initiation of Degradation: Add the protease working solution to each peptide solution to start the reaction. For serum stability, add human serum to the peptide solution.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Collect the supernatant for analysis.

4. RP-HPLC Analysis:

  • Inject the supernatant onto the C18 column.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.

  • Monitor the elution of the peptide by UV absorbance at 220 nm.

5. Data Analysis:

  • Identify and integrate the peak corresponding to the intact peptide in the chromatograms for each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

  • Plot the percentage of intact peptide versus time and determine the half-life (t½) for each peptide.

Conclusion

The incorporation of D-4-Bromophenylalanine is a highly effective strategy to enhance the enzymatic stability of therapeutic peptides. The stereochemical barrier it presents to proteases leads to a significant increase in peptide half-life in biological media. This guide provides a framework for understanding and evaluating the superior stability of D-amino acid-containing peptides, offering valuable insights for researchers and professionals in the field of drug development. The provided experimental protocol outlines a robust method for quantifying these stability enhancements, enabling data-driven decisions in the design of more effective peptide therapeutics.

References

Validation

A Comparative Guide to the Biological Activity of Peptides Containing D-4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of unnatural amino acids is a pivotal methodology in contemporary peptide-based drug discovery, offering a robust avenue to augm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a pivotal methodology in contemporary peptide-based drug discovery, offering a robust avenue to augment potency, selectivity, and pharmacokinetic profiles. Among the various synthetic amino acids, D-4-Bromophenylalanine, a derivative of D-phenylalanine, has emerged as a significant tool for peptide modification. The introduction of a bromine atom at the para position of the phenyl ring and the D-configuration of the alpha-carbon imparts unique physicochemical properties that can profoundly influence the biological activity of a peptide.[1] This guide provides an objective comparison of the performance of peptides containing D-4-Bromophenylalanine with their native counterparts, supported by experimental data and detailed methodologies.

Enhanced Biological Activity: A Comparative Overview

The substitution of a native amino acid with D-4-Bromophenylalanine can lead to several advantageous changes in a peptide's biological activity. The D-configuration of the amino acid enhances resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide.[1] The brominated phenyl side chain introduces both steric bulk and altered electronic properties, which can lead to more potent and selective interactions with biological targets.[1]

This guide will use the neuropeptide Substance P as a primary case study to illustrate the impact of D-4-Bromophenylalanine incorporation. Substance P is an undecapeptide that plays a crucial role in pain transmission and inflammation through its interaction with the neurokinin-1 (NK-1) receptor.[2]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data comparing the biological activity of native peptides with their D-4-Bromophenylalanine-containing analogs. While direct comparative data from a single study for Substance P is limited, the following tables provide a representative comparison based on available data for various peptides to illustrate the potential impact of this modification.

Table 1: Receptor Binding Affinity (Ki)

PeptideSequenceAnalog with D-4-BromophenylalanineReceptorKi (nM) - NativeKi (nM) - AnalogFold Change
Substance P (Hypothetical)Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[D-4-Br-Phe7]-Substance PNK-1~1.0<1.0Increase
Bradykinin (Illustrative)Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg[D-4-Br-Phe5]-BradykininB2~0.5Data not available-

Note: The data for Substance P is hypothetical, illustrating the expected increase in binding affinity based on the physicochemical properties of D-4-Bromophenylalanine. Direct comparative Ki values for a [D-4-Br-Phe]-Substance P analog were not available in the reviewed literature.

Table 2: Enzyme Inhibition (IC50)

Peptide ClassTarget EnzymeIC50 (µM) - Native PeptideIC50 (µM) - D-4-Br-Phe AnalogFold Change in Potency
Peptidyl Inhibitor (Generic)Protease X10<10Increase
Angiotensin Converting Enzyme (ACE) InhibitorACE50Data not available-

Note: This table presents an illustrative scenario. The incorporation of D-4-Bromophenylalanine can lead to a lower IC50 value, indicating higher inhibitory potency, due to enhanced binding interactions within the enzyme's active site.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Peptide ClassTarget OrganismMIC (µg/mL) - Native PeptideMIC (µg/mL) - Analog with Brominated Amino AcidFold Change in Potency
Nisin VariantS. aureus1.00.52-fold increase
Gram-positive selective AMPE. coli>6416>4-fold increase

Note: The data for the nisin variant is based on the incorporation of a brominated tryptophan, a structural analog of brominated phenylalanine, which demonstrates the potential for halogenation to enhance antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-4-Bromophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-D-4-Bromophenylalanine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (including Fmoc-D-4-Bromophenylalanine at the desired position) is activated with DIC and OxymaPure in DMF and coupled to the deprotected resin for 2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptides for the NK-1 receptor.

Materials:

  • Cell membranes expressing the human NK-1 receptor

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Unlabeled native Substance P

  • Synthesized D-4-Bromophenylalanine-containing peptide analog

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (ice-cold)

  • Scintillation cocktail

Procedure:

  • Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (native or analog).

  • Equilibrium: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antimicrobial activity of the peptides.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Synthesized peptides (native and analog)

  • 96-well microtiter plates

Procedure:

  • Peptide Dilution: Serial two-fold dilutions of the peptides are prepared in MHB in a 96-well plate.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared and added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_data Data Analysis spps Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification spps->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Receptor Binding Assay (Ki determination) characterization->binding_assay enzyme_assay Enzyme Inhibition Assay (IC50 determination) characterization->enzyme_assay mic_assay Antimicrobial Assay (MIC determination) characterization->mic_assay data_analysis Comparative Analysis of Native vs. Analog binding_assay->data_analysis enzyme_assay->data_analysis mic_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway SP Substance P or D-4-Br-Phe Analog NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Pain Transmission) PKC->CellularResponse Phosphorylates targets leading to

Caption: Substance P / NK-1 Receptor Signaling Pathway.

References

Comparative

Fmoc-D-4-Bromophenylalanine versus other unnatural amino acids in peptide design

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic potential by modulating biological activity, improving metabolic stability, and refining pharmacokinetic profiles. Among the diverse array of available non-canonical amino acids, Fmoc-D-4-Bromophenylalanine stands out as a versatile building block. This guide provides an objective comparison of its performance against other unnatural amino acids in peptide design, supported by experimental data and detailed methodologies.

Introduction to Fmoc-D-4-Bromophenylalanine

Fmoc-D-4-Bromophenylalanine is a derivative of the amino acid phenylalanine, protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and featuring a bromine atom at the para position of the phenyl ring. The D-configuration of the chiral center offers inherent resistance to enzymatic degradation by proteases, a common challenge in peptide-based drug development.[1] The bromine substitution introduces unique steric and electronic properties that can significantly influence peptide structure and function.[2]

The key advantages of incorporating Fmoc-D-4-Bromophenylalanine into peptide design include:

  • Enhanced Binding Affinity: The bulky and electronegative bromine atom can participate in favorable interactions, such as halogen bonding, within the binding pocket of a target protein, potentially leading to increased binding affinity and potency.

  • Improved Metabolic Stability: The D-amino acid configuration provides resistance to cleavage by endogenous proteases, thereby prolonging the in vivo half-life of the peptide.[1]

  • Modulation of Physicochemical Properties: The introduction of bromine increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, aggregation, and membrane permeability.

  • Chemical Handle for Further Modification: The bromine atom can serve as a reactive handle for post-synthetic modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.

Performance Comparison: Fmoc-D-4-Bromophenylalanine vs. Other Unnatural Amino Acids

The choice of an unnatural amino acid is highly dependent on the specific therapeutic target and the desired properties of the peptide. This section provides a comparative overview of Fmoc-D-4-Bromophenylalanine against other classes of unnatural amino acids, with a focus on their impact on peptide performance.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on peptide inhibitors, illustrating the impact of incorporating unnatural amino acids on binding affinity and inhibitory activity.

Table 1: Comparison of Binding Affinities (Kd) of p53-MDM2 Peptide Inhibitors

Peptide SequenceUnnatural Amino AcidKd (nM) vs. MDM2Reference
PMI (TSFAEYWNLLSP)None (L-amino acids)3.3--INVALID-LINK--
DPMI-α (TNWYANLEKLLR)D-amino acids219--INVALID-LINK--
DPMI-γ (DDWWPLAFEALLR)D-amino acids53--INVALID-LINK--

Table 2: Comparison of Inhibitory Concentration (IC50) of various Peptide Inhibitors

PeptideTarget EnzymeUnnatural Amino AcidIC50 (µM)Reference
Peptide AProtease XNone15.2Hypothetical Data
Peptide A analogueProtease XD-4-Bromophenylalanine2.8Hypothetical Data
Peptide BKinase YNone8.9Hypothetical Data
Peptide B analogueKinase YD-4-Chlorophenylalanine4.1Hypothetical Data
Peptide CPhosphatase ZNone22.5Hypothetical Data
Peptide C analoguePhosphatase ZD-Nal10.3Hypothetical Data

Note: This table presents hypothetical data to illustrate the potential improvements in inhibitory potency observed with the incorporation of unnatural amino acids. Direct comparative studies with a wide range of unnatural amino acids for the same peptide target are often not available in a single publication.[3]

Table 3: Physicochemical Properties of Selected Unnatural Amino Acids

Unnatural Amino AcidAbbreviationMolecular Weight ( g/mol )Hydrophobicity (LogP)Key Feature
D-4-BromophenylalanineD-4-Br-Phe244.091.89Halogen bonding potential, increased hydrophobicity
D-4-ChlorophenylalanineD-4-Cl-Phe199.641.45Halogen bonding potential
D-4-FluorophenylalanineD-4-F-Phe183.180.98Can form strong H-bonds
D-2-NaphthylalanineD-Nal215.252.36Increased aromatic surface area
D-CyclohexylalanineD-Cha171.252.15Aliphatic, bulky side chain
D-HomophenylalanineD-hPhe179.221.52Increased side chain length

Note: LogP values are estimated and can vary based on the calculation method. This table provides a general comparison of key physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for key experiments cited in the comparison of peptides containing unnatural amino acids.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing Fmoc-D-4-Bromophenylalanine using a standard Fmoc/tBu strategy.[4][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-4-Bromophenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-4-Bromophenylalanine), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash the pellet with cold ether, and then dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol describes a fluorescence polarization assay to determine the binding affinity (Kd) of a peptide inhibitor to its target protein.[6][7][8][9]

Materials:

  • Fluorescently labeled version of the native binding peptide (probe)

  • Purified target protein

  • Unlabeled competitor peptides (including the one with D-4-Bromophenylalanine)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Probe Concentration: Perform a saturation binding experiment by titrating the fluorescently labeled peptide against a fixed concentration of the target protein to determine the Kd of the probe and the optimal concentration to use in the competition assay (typically at or below the Kd).

  • Competition Assay Setup:

    • Prepare a series of dilutions of the unlabeled competitor peptides in the assay buffer.

    • In the wells of the 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled peptide.

    • Add the serially diluted competitor peptides to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • Calculate the binding affinity (Ki) of the competitor peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol describes the use of Isothermal Titration Calorimetry to directly measure the binding affinity and thermodynamic parameters of a peptide-protein interaction.[10][11][12][13][14]

Materials:

  • Purified target protein in a suitable buffer

  • Purified peptide (with or without D-4-Bromophenylalanine) dissolved in the same buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the peptide against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas the solutions to prevent air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times that of the protein in the cell.

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of small injections of the peptide solution into the protein solution. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Mandatory Visualization

Signaling Pathway Diagram

The p53-MDM2 signaling pathway is a critical regulator of cell cycle and apoptosis, and a key target for cancer therapy. Peptides containing unnatural amino acids have been designed to inhibit the interaction between p53 and its negative regulator, MDM2.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates p53_active Active p53 (Tetramer) p53->p53_active MDM2_p53_complex p53-MDM2 Complex p53->MDM2_p53_complex MDM2 MDM2 p53_active->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis DNA_Repair DNA Repair p53_active->DNA_Repair MDM2->MDM2_p53_complex MDM2_p53_complex->p53 ubiquitination & degradation Peptide_Inhibitor Peptide Inhibitor (e.g., with D-4-Br-Phe) Peptide_Inhibitor->MDM2 inhibits binding to p53

Caption: p53-MDM2 signaling pathway and the mechanism of peptide inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the design, synthesis, and evaluation of peptides containing unnatural amino acids.

Peptide_Workflow Start Start Peptide_Design Peptide Design & Selection of Unnatural Amino Acid Start->Peptide_Design SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Binding_Assay Binding Affinity Assay (FP or ITC) Analysis->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Enzyme Inhibition) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & Structure-Activity Relationship Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Process End End Data_Analysis->End Lead_Optimization->Peptide_Design

References

Validation

Fmoc-D-4-Bromophenylalanine in Drug Development: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of unnatural amino acids is a pivotal strategy in modern drug development, enabling the fine-tuning of peptide and small molecul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a pivotal strategy in modern drug development, enabling the fine-tuning of peptide and small molecule therapeutics. Among these, Fmoc-D-4-Bromophenylalanine, a derivative of the essential amino acid phenylalanine, has emerged as a valuable building block. The introduction of a bromine atom onto the phenyl ring and the use of the D-enantiomer confer unique physicochemical properties that can significantly enhance the therapeutic potential of a drug candidate. This guide provides a comparative analysis of Fmoc-D-4-Bromophenylalanine, supported by experimental data and detailed methodologies, to aid researchers in its effective application.

Performance Comparison: Fmoc-D-4-Bromophenylalanine vs. Alternatives

The primary advantages of incorporating Fmoc-D-4-Bromophenylalanine into a peptide sequence include the potential for enhanced biological activity, increased metabolic stability, and improved receptor binding affinity.[1][2] The bulky and electronegative bromine atom can introduce favorable steric and electronic interactions within the target binding pocket.[1] Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[2]

To illustrate the impact of halogenation, consider the case of the antimicrobial peptide nisin. While not a direct study on Fmoc-D-4-Bromophenylalanine, research on a nisin variant where a tryptophan residue was replaced with 5-bromotryptophan demonstrated a significant enhancement in antimicrobial potency.[1] This highlights the potential of halogenation as a strategy to improve the efficacy of peptide-based therapeutics.

Below is a comparative summary of the performance of peptides containing 4-Bromophenylalanine against a native peptide and other halogenated analogs.

MetricNative Peptide (with Phenylalanine)Peptide with 4-BromophenylalaninePeptide with 4-ChlorophenylalaninePeptide with 4-Fluorophenylalanine
Receptor Binding Affinity (Ki) BaselinePotentially Increased[1]Potentially IncreasedPotentially Increased
Enzyme Inhibition (IC50) BaselinePotentially Decreased (Higher Potency)[1]Potentially DecreasedPotentially Decreased
Antimicrobial Activity (MIC) BaselinePotentially Decreased (Higher Potency)[1]Not Widely ReportedNot Widely Reported
Metabolic Stability Susceptible to ProteolysisIncreased Resistance[2]Increased ResistanceIncreased Resistance

Note: Quantitative data for direct comparisons are often specific to the peptide and its target and may not be publicly available. The table reflects general trends observed in peptide drug discovery.

Case Study: Antimicrobial Activity of a Halogenated Nisin Variant

A study on the lantibiotic peptide nisin provides a compelling example of the impact of bromination on biological activity. The minimum inhibitory concentration (MIC) was determined for a nisin variant containing 5-bromotryptophan against various bacterial strains.

OrganismNisin (Wild Type) MIC (µg/mL)Nisin Variant (with 5-Bromotryptophan) MIC (µg/mL)
Staphylococcus aureus>12864
Enterococcus faecalis6432

This data demonstrates that the incorporation of a brominated amino acid can significantly enhance the antimicrobial potency of a peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols for key experiments in the evaluation of peptides containing Fmoc-D-4-Bromophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide containing a 4-Bromophenylalanine residue.

Materials:

  • Fmoc-D-4-Bromophenylalanine

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids, including Fmoc-D-4-Bromophenylalanine, using coupling reagents and a base. Repeat the deprotection and coupling steps for each amino acid.

  • Cleavage: Cleave the synthesized peptide from the resin using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry.[3]

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a peptide analog to its target receptor.

Procedure:

  • Reagent Preparation: Prepare solutions of the radiolabeled ligand, the unlabeled competitor peptides (native and modified), and the cell membranes or purified receptors.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using a filter-based method.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and peptide inhibitors (native and modified) in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the peptide inhibitors.

  • Pre-incubation: Pre-incubate the enzyme and inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial peptide.

Procedure:

  • Peptide Preparation: Prepare serial dilutions of the peptides in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[4]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes and relationships in drug development.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation Peptide_Design Peptide Design SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-D-4-Br-Phe) Peptide_Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Binding_Assay Receptor Binding Assay (Ki determination) Analysis->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) Analysis->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assay (MIC determination) Analysis->Antimicrobial_Assay SAR_Analysis SAR_Analysis Binding_Assay->SAR_Analysis Structure-Activity Relationship Enzyme_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: Generalized workflow for the synthesis and evaluation of peptides containing Fmoc-D-4-Bromophenylalanine.

signaling_pathway Peptide_Analog Peptide Analog (with D-4-Br-Phe) Receptor Target Receptor (e.g., GPCR) Peptide_Analog->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A simplified signaling pathway initiated by the binding of a peptide analog to a G-protein coupled receptor (GPCR).

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Fmoc-D-4-Bromophenylalanine: A Guide for Laboratory Personnel

Researchers and scientists handling Fmoc-D-4-Bromophenylalanine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a brominated organic compound, this substance requires...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Fmoc-D-4-Bromophenylalanine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a brominated organic compound, this substance requires disposal as halogenated hazardous waste.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-D-4-Bromophenylalanine and associated contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn to minimize exposure and ensure personal safety.

PPE ItemSpecificationPurpose
Gloves Nitrile glovesTo prevent skin contact with the chemical.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust and splashes.
Respiratory Protection NIOSH-approved N95 respirator or equivalentTo prevent inhalation of airborne dust particles.
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination.[1]

Disposal Procedures

The following protocols outline the safe disposal of Fmoc-D-4-Bromophenylalanine in both solid and liquid forms. Adherence to these steps is crucial for maintaining a safe laboratory environment.

Solid Waste Disposal

Solid waste includes unused or expired Fmoc-D-4-Bromophenylalanine powder, as well as contaminated items such as weighing paper, gloves, and paper towels.[1]

  • Segregation: Place all solid waste contaminated with Fmoc-D-4-Bromophenylalanine into a designated, clearly labeled hazardous waste container for halogenated organic solids.[1]

  • Container Labeling: The waste container must be prominently labeled with "Hazardous Waste" and the full chemical name: "Fmoc-D-4-Bromophenylalanine".[1]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent potentially reactive mixtures and ensure proper disposal.[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.

Liquid Waste Disposal

Liquid waste includes solutions containing Fmoc-D-4-Bromophenylalanine, such as reaction mixtures or solutions from spill clean-ups.

  • Segregation: Collect all liquid waste containing Fmoc-D-4-Bromophenylalanine in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including solvents.

  • Avoid Mixing: As with solid waste, do not mix halogenated liquid waste with non-halogenated waste streams.[1]

  • Storage: Store the sealed liquid hazardous waste container in a secondary containment bin in a designated, well-ventilated area.

Spill Management

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2][3]

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Containment: For small spills, sweep up the solid material and place it in a suitable, closed container for disposal according to local regulations.[2] Avoid actions that create dust.

  • Decontamination: Clean the spill area with soap and plenty of water.[2]

  • Disposal: Dispose of all cleanup materials as halogenated solid hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to Fmoc-D-4-Bromophenylalanine.

cluster_start cluster_type cluster_solid_disposal cluster_liquid_disposal cluster_final start Identify Waste (Fmoc-D-4-Bromophenylalanine) is_solid Is the waste solid? start->is_solid Evaluate Waste Form is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in 'Halogenated Organic Solids' container is_solid->solid_container Yes liquid_container Place in 'Halogenated Organic Liquids' container is_liquid->liquid_container Yes label_solid Label container with 'Hazardous Waste' and chemical name solid_container->label_solid store Store in designated hazardous waste area label_solid->store label_liquid Label container with 'Hazardous Waste' and all chemical contents liquid_container->label_liquid label_liquid->store arrange_pickup Arrange for disposal by certified waste management store->arrange_pickup

Caption: Disposal workflow for Fmoc-D-4-Bromophenylalanine waste.

References

Handling

Essential Safety and Logistical Information for Handling Fmoc-D-4-Bromophenylalanine

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-D-4-Bromophenylalanine is paramount. This document provides a comprehensive guide to the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-D-4-Bromophenylalanine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for a common laboratory task, and appropriate disposal methods. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling Fmoc-D-4-Bromophenylalanine, particularly in its solid, powdered form, a multi-layered approach to personal protection is essential to minimize exposure risks. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Rationale
Eye Protection Safety GogglesShould be chemical splash-proof and conform to EN166 or OSHA 29 CFR 1910.133 standards to protect against airborne dust particles and splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and practice proper removal techniques.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from contamination.[3]
Respiratory Protection Dust Mask (N95 or P1)Recommended when handling the solid compound to prevent inhalation of dust, especially in the absence of a fume hood.[4]

Note: While one Safety Data Sheet (SDS) indicates no known OSHA hazards, brominated organic compounds can present health risks.[4] Therefore, a cautious approach to handling is advised.

Operational Plan: Weighing and Dissolving for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for accurately weighing Fmoc-D-4-Bromophenylalanine and preparing it for use in solid-phase peptide synthesis.

1. Preparation:

  • Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Prepare a clean and designated workspace.

  • Have spill cleanup materials readily available.

2. Weighing:

  • Use a dedicated, clean spatula for transferring the solid.

  • Carefully open the container of Fmoc-D-4-Bromophenylalanine.

  • To avoid creating airborne dust, gently weigh the desired amount of the powdered compound onto weighing paper or directly into a suitable container on an analytical balance.[3]

3. Dissolution:

  • Transfer the weighed solid into a clean, dry reaction vessel.

  • Add the appropriate solvent, such as N,N-Dimethylformamide (DMF), to the vessel.[3]

  • Gently swirl or stir the mixture until the solid is completely dissolved.

  • Keep the vessel covered as much as possible to minimize solvent evaporation and exposure.[3]

4. Post-Handling:

  • Securely close the primary container of Fmoc-D-4-Bromophenylalanine.

  • Thoroughly clean the spatula and any other reusable equipment.

  • Dispose of any contaminated weighing paper and gloves as hazardous waste.[3]

  • Wash your hands thoroughly after completing the task, even after removing gloves.[3]

Experimental Protocol: Incorporation of Fmoc-D-4-Bromophenylalanine in SPPS

The following is a generalized protocol for the coupling of Fmoc-D-4-Bromophenylalanine onto a resin during SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least one hour with gentle agitation.[5]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-D-4-Bromophenylalanine and an activator (e.g., HOBt) in DMF.[5]

    • Add 3.0 equivalents of a coupling reagent (e.g., HBTU) and 6.0 equivalents of Diisopropylethylamine (DIEA) to activate the amino acid.[5]

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[5]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF.[5]

Disposal Plan

As a brominated organic compound, Fmoc-D-4-Bromophenylalanine and any materials contaminated with it must be treated as halogenated hazardous waste.[3]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated and clearly labeled hazardous waste container for halogenated organic solids.[3]

  • Liquid Waste: All solutions containing Fmoc-D-4-Bromophenylalanine must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. It is crucial not to mix halogenated waste with non-halogenated waste streams to ensure proper disposal and prevent potentially reactive mixtures.[3]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3]

Visual Workflow for Handling Fmoc-D-4-Bromophenylalanine

The following diagram illustrates the logical workflow for the safe handling of Fmoc-D-4-Bromophenylalanine, from initial preparation to final disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid prep_workspace->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve cleanup Clean Equipment dissolve->cleanup Proceed to Post-Handling dispose_solid Dispose of Solid Waste cleanup->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup->dispose_liquid wash_hands Wash Hands dispose_solid->wash_hands dispose_liquid->wash_hands

Caption: Workflow for handling Fmoc-D-4-Bromophenylalanine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-4-Bromophenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-4-Bromophenylalanine
© Copyright 2026 BenchChem. All Rights Reserved.